molecular formula C9H7NO4 B146052 2-Nitrocinnamic acid CAS No. 612-41-9

2-Nitrocinnamic acid

Cat. No.: B146052
CAS No.: 612-41-9
M. Wt: 193.16 g/mol
InChI Key: BBQDLDVSEDAYAA-AATRIKPKSA-N
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Description

2-Nitrocinnamic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H7NO4 and its molecular weight is 193.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >29 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 638145. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2-nitrophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,11,12)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQDLDVSEDAYAA-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669713
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

612-41-9, 1013-96-3
Record name 3-(2-Nitrophenyl)-2-propenoic acid
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Record name o-Nitrocinnamic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Nitrocinnamic acid
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Record name o-nitrocinnamic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(2-NITROPHENYL)-2-PROPENOIC ACID
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Nitrocinnamic Acid from 2-Nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-nitrocinnamic acid from 2-nitrobenzaldehyde. The document details the reaction mechanisms, experimental protocols, and comparative quantitative data for the most prevalent methods, including the Perkin reaction and the Knoevenagel-Doebner condensation. This information is intended to assist researchers and professionals in selecting and optimizing the synthesis of this important chemical intermediate.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its derivatives are precursors to a variety of heterocyclic compounds, including quinolines and indoles, which are core structures in many therapeutic agents. The synthesis of this compound from 2-nitrobenzaldehyde is a common transformation that can be achieved through several condensation reactions. This guide focuses on the most effective and widely used methods, providing a comparative analysis to aid in methodological selection.

Comparative Data of Synthetic Methods

The selection of a synthetic route for this compound depends on factors such as desired yield, reaction conditions, and available reagents. The following table summarizes the key quantitative data for the primary synthetic pathways.

Reaction MethodReagentsCatalyst/BaseSolventReaction ConditionsTypical Yield (%)
Perkin Reaction 2-Nitrobenzaldehyde, Acetic AnhydrideSodium AcetateNone (or excess anhydride)Heat (e.g., 180 °C), 8-13 hours74-77% (for m-isomer)
Knoevenagel-Doebner Condensation 2-Nitrobenzaldehyde, Malonic AcidPyridine, Piperidine (catalytic)PyridineHeat (e.g., water bath), 2-4 hoursVery Good (unspecified)

Note: The yield for the Perkin reaction is reported for the synthesis of the meta-isomer, which serves as a close proxy for the ortho-isomer under similar conditions.

Detailed Experimental Protocols

The following sections provide detailed experimental procedures for the key synthetic methods.

Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid.[1]

Reaction: 2-Nitrobenzaldehyde + Acetic Anhydride → this compound

Protocol:

  • In a 200 mL round-bottomed flask equipped with a reflux condenser, combine 50 g (0.33 mole) of 2-nitrobenzaldehyde, 40 g (0.48 mole) of freshly fused sodium acetate, and 70 g (0.68 mole) of acetic anhydride.[2]

  • Thoroughly mix the contents and heat the flask in an oil bath maintained at 180 °C for approximately 13 hours.[2]

  • After cooling slightly, pour the reaction mixture into 200-300 mL of water and filter the resulting solid by suction.[2]

  • Wash the solid several times with water.

  • Dissolve the crude product in a solution of 20 mL of aqueous ammonia (sp. gr. 0.9) in about 200 mL of water.[2]

  • Filter the ammonium salt solution and pour it into a solution of 15 mL of sulfuric acid (sp. gr. 1.84) in about 200 mL of water to precipitate the this compound.[2]

  • For further purification, the precipitated acid can be redissolved in aqueous ammonia and reprecipitated with dilute sulfuric acid.[2]

  • Collect the final product by filtration, wash with a small amount of water, and dry. The product can be recrystallized from 95% ethanol.[2]

Knoevenagel-Doebner Condensation

The Knoevenagel condensation is a reaction between an aldehyde or ketone and a compound with an active methylene group, such as malonic acid, catalyzed by a weak base. The Doebner modification utilizes pyridine as both the solvent and a base, often with a catalytic amount of piperidine, and is followed by decarboxylation.[3][4]

Reaction: 2-Nitrobenzaldehyde + Malonic Acid → this compound + CO₂

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1.2 g of malonic acid in a minimal amount of pyridine.

  • Add 1.5 g of 2-nitrobenzaldehyde to the solution.[4]

  • Add a catalytic amount of piperidine (a few drops).

  • Heat the reaction mixture on a water bath for four hours.[4]

  • After cooling, pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Collect the crude this compound by vacuum filtration and wash it with cold water.

  • The product can be purified by recrystallization from a suitable solvent such as ethanol.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the reaction mechanisms and a general experimental workflow for the synthesis of this compound.

Perkin Reaction Mechanism

Perkin_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde Aldol_Adduct Aldol_Adduct 2-Nitrobenzaldehyde->Aldol_Adduct Acetic_Anhydride Acetic_Anhydride Enolate Enolate Acetic_Anhydride->Enolate Sodium_Acetate Sodium_Acetate Sodium_Acetate->Acetic_Anhydride Deprotonation Enolate->2-Nitrobenzaldehyde Nucleophilic Attack Dehydrated_Intermediate Dehydrated_Intermediate Aldol_Adduct->Dehydrated_Intermediate Dehydration 2-Nitrocinnamic_Acid 2-Nitrocinnamic_Acid Dehydrated_Intermediate->2-Nitrocinnamic_Acid Hydrolysis

Caption: Mechanism of the Perkin Reaction.

Knoevenagel-Doebner Condensation Mechanism

Knoevenagel_Doebner cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde Condensation_Product Condensation_Product 2-Nitrobenzaldehyde->Condensation_Product Malonic_Acid Malonic_Acid Enolate Enolate Malonic_Acid->Enolate Pyridine Pyridine Pyridine->Malonic_Acid Deprotonation Enolate->2-Nitrobenzaldehyde Nucleophilic Attack 2-Nitrocinnamic_Acid 2-Nitrocinnamic_Acid Condensation_Product->2-Nitrocinnamic_Acid Decarboxylation

Caption: Mechanism of the Knoevenagel-Doebner Condensation.

General Experimental Workflow

Experimental_Workflow Start Start Reactant_Mixing Mix Reactants (2-Nitrobenzaldehyde, Reagent, Catalyst) Start->Reactant_Mixing Reaction Heating and Stirring Reactant_Mixing->Reaction Workup Quenching and Precipitation Reaction->Workup Isolation Filtration Workup->Isolation Purification Recrystallization Isolation->Purification Analysis Characterization (e.g., NMR, IR, MP) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of this compound from 2-nitrobenzaldehyde is most effectively achieved through the Perkin reaction or the Knoevenagel-Doebner condensation. The Perkin reaction, while requiring higher temperatures and longer reaction times, offers a reliable method with good yields. The Knoevenagel-Doebner condensation provides a milder alternative that also proceeds with high efficiency. The choice between these methods will depend on the specific requirements of the synthesis, including scale, available equipment, and desired purity. This guide provides the necessary data and protocols to enable an informed decision for the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental protocols related to 2-Nitrocinnamic acid. The information is intended to support research and development activities by providing validated data and methodologies in a structured and accessible format.

Chemical Structure and Isomerism

This compound, an unsaturated carboxylic acid, is a derivative of cinnamic acid featuring a nitro group (-NO₂) at the ortho position of the phenyl ring. It primarily exists as two geometric isomers: trans (E) and cis (Z). The trans isomer is the more common and thermodynamically stable form.[1]

  • IUPAC Name: (2E)-3-(2-nitrophenyl)prop-2-enoic acid (trans-isomer)

  • CAS Registry Number: 612-41-9, 1013-96-3 (Both CAS numbers are used interchangeably in commercial and database listings for the trans-isomer).[2][3][4]

  • Molecular Formula: C₉H₇NO₄[3][5]

  • Molecular Weight: 193.16 g/mol [3][5]

The structural identifiers for the common trans-isomer are provided below.

IdentifierValue
SMILES O=C(O)C=Cc1ccccc1--INVALID-LINK--[O-]
InChI InChI=1S/C9H7NO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,11,12)/b6-5+
InChI Key BBQDLDVSEDAYAA-AATRIKPKSA-N

Physicochemical Properties

The properties of this compound are summarized below. Data for the trans-isomer is well-documented, while information for the less stable cis-isomer is sparse.

Propertytrans-2-Nitrocinnamic AcidReference(s)
Appearance Light yellow to yellow crystalline solid/powder.[5]
Melting Point 243-249 °C[3][5]
Boiling Point 329.4 °C (rough estimate)[5]
Density 1.406 g/cm³ (rough estimate)[5]
pKa 4.15 (at 25 °C)[5]
Water Solubility Insoluble / Sparingly soluble.[5][6]
Organic Solvent Solubility Soluble in ethanol, acetone, and dimethyl sulfoxide (DMSO).[6]

Experimental Protocols

The following sections detail common experimental procedures for the synthesis, purification, and analysis of this compound.

Synthesis via Knoevenagel Condensation

The Knoevenagel condensation is a standard method for synthesizing cinnamic acid derivatives.[7][8] This procedure, a Doebner modification, involves the reaction of 2-nitrobenzaldehyde with malonic acid, using pyridine as a base and solvent, which also facilitates the subsequent decarboxylation.[9]

Reaction Scheme: C₇H₅NO₃ (2-Nitrobenzaldehyde) + C₃H₄O₄ (Malonic Acid) → C₉H₇NO₄ (trans-2-Nitrocinnamic acid) + H₂O + CO₂

Detailed Protocol:

  • Reaction Setup: To a solution of 2-nitrobenzaldehyde (1.0 eq) and malonic acid (1.0 eq) in pyridine (2-3 volumes), add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Heating: Heat the reaction mixture on a water bath for several hours. The progress of the reaction can be monitored by observing the evolution of carbon dioxide gas.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with cold water to remove any residual acid and pyridine hydrochloride.

  • Drying: Dry the crude product before proceeding with purification.

Below is a logical workflow for the synthesis process.

G cluster_reactants Reactants & Catalyst cluster_process Process r1 2-Nitrobenzaldehyde p1 Combine Reactants r1->p1 r2 Malonic Acid r2->p1 r3 Pyridine (Solvent/Base) r3->p1 r4 Piperidine (Catalyst) r4->p1 p2 Heat on Water Bath (Monitor CO2 evolution) p1->p2 p3 Cool to Room Temp. p2->p3 p4 Precipitate in Ice/HCl p3->p4 p5 Vacuum Filtration p4->p5 p6 Wash with Cold Water p5->p6 p7 Dry Crude Product p6->p7

Workflow for the Synthesis of this compound.
Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product. An ethanol/water mixed-solvent system is commonly used, leveraging the high solubility of the compound in hot ethanol and its poor solubility in water.[10][11][12]

Detailed Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel to remove them.

  • Inducing Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly and persistently cloudy (the cloud point). Add a few more drops of hot ethanol to just redissolve the precipitate, ensuring the solution is saturated.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of this compound. A reversed-phase method using a C18 column is suitable for this analysis.[13][14][15]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 40:60 v/v) with an acidic modifier. Add 0.1% phosphoric acid or acetic acid to the aqueous phase to suppress the ionization of the carboxylic acid group (pKa ≈ 4.15), which ensures a sharp, symmetrical peak.[14]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-35 °C.

  • Detection: UV at 254 nm or 280 nm.[13][14]

  • Injection Volume: 10-20 µL.

Protocol:

  • Solution Preparation: Prepare a stock solution of a reference standard in the mobile phase (or a 50:50 acetonitrile:water diluent) at a concentration of approximately 1 mg/mL. Prepare working standards by dilution. Prepare the sample to be analyzed at a similar concentration.

  • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject a blank (diluent), followed by the standard solution to determine the retention time. Inject the sample solution.

  • Purity Calculation: Determine the purity of the sample by the area percent method, assuming all components have a similar response factor at the detection wavelength.

Key Chemical Reactions: Photochemical Cyclization

A notable reaction of this compound is its ability to undergo intramolecular cyclization upon exposure to UV light. This process is believed to proceed through the formation of a transient aci-nitro tautomer, which then cyclizes to yield derivatives such as 1,3-dihydrobenzisoxazol-1-ol. This photochemical property suggests potential applications in photolabile protecting groups and light-responsive materials.

The diagram below illustrates the proposed pathway for this photochemical transformation.

G cluster_main Photochemical Cyclization Pathway start trans-2-Nitrocinnamic Acid intermediate1 Excited State (aci-nitro tautomer intermediate) start->intermediate1 UV Light (hν) intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Nucleophilic Attack product 1,3-dihydrobenzisoxazol-1-ol derivative intermediate2->product Proton Transfer

References

Spectroscopic data of 2-Nitrocinnamic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Nitrocinnamic acid, tailored for researchers, scientists, and drug development professionals. The guide presents key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses in a clear, tabular format. Detailed experimental protocols for each technique are also provided to facilitate replication and further research.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)IntegrationAssignment
8.06-8.04d81HAr-H
7.92-7.90d81HAr-H
7.87-7.83d161H=CH-
7.78-7.74t1HAr-H
7.67-7.63t1HAr-H
6.53-6.49d161H=CH-COOH

Solvent: DMSO-d6[1]

¹³C NMR Data

Chemical Shift (δ) (ppm)Assignment
166.8C=O
148.2Ar-C-NO₂
138.8Ar-C
133.8Ar-C
130.7Ar-C
129.3Ar-C
124.6Ar-C
124.2=CH-
123.4=CH-COOH

Solvent: DMSO-d6[1]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3000BroadO-H stretch (Carboxylic Acid)
~1700StrongC=O stretch (Carboxylic Acid)
~1630MediumC=C stretch (Alkene)
~1520, 1340StrongN-O asymmetric & symmetric stretch (Nitro group)
~3050WeakC-H stretch (Aromatic)
~1600, 1450Medium-WeakC=C stretch (Aromatic)
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
193~60[M]⁺ (Molecular Ion)
176~100[M-OH]⁺
147~20[M-NO₂]⁺
130~80[M-COOH-OH]⁺
102~50[C₇H₄O]⁺
76~40[C₆H₄]⁺

Ionization Method: Electron Ionization (EI)[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent such as DMSO-d6 (0.5-0.7 mL).[3] The solution is then filtered into an NMR tube. A small amount of an internal standard, like tetramethylsilane (TMS), may be added for referencing.[4] The ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer, for instance, a 400 MHz instrument for ¹H and 100 MHz for ¹³C nuclei.[1]

Infrared (IR) Spectroscopy

For solid samples like this compound, the thin solid film method is a common approach.[5] A small amount of the solid is dissolved in a volatile solvent (e.g., acetone or methylene chloride). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[5] The IR spectrum is then obtained using an FT-IR spectrometer.[5]

Mass Spectrometry (MS)

For electron ionization mass spectrometry, the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam.[6] This process leads to the formation of a molecular ion and various fragment ions. These ions are then separated based on their mass-to-charge ratio (m/z) and detected.[6]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Sample This compound Dissolution Dissolution in Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Final Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the spectroscopic analysis and structure elucidation of an organic compound.

References

An In-depth Technical Guide to the Physical Characteristics of 2-Nitrocinnamic Acid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrocinnamic acid, a derivative of cinnamic acid, is a molecule of significant interest in various fields of chemical and pharmaceutical research. Its utility as a precursor in organic synthesis, particularly for heterocyclic compounds, and its potential applications in materials science and drug development, necessitate a thorough understanding of its solid-state properties. This technical guide provides a comprehensive overview of the physical characteristics of this compound crystals, with a focus on its crystallographic, spectroscopic, and thermal properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.

Molecular and Crystal Structure

The foundational physical properties of this compound are dictated by its molecular and crystal structure. The presence of the nitro group and the carboxylic acid functionality, along with the trans-alkene bridge, influences its electronic properties and intermolecular interactions, which in turn govern the packing of the molecules in the crystalline state.

Crystallographic Data

The crystal structure of trans-2-nitrocinnamic acid has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The crystal structure is characterized by the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules. These dimers are further organized into layers, with the nitro groups playing a role in the intermolecular interactions that stabilize the crystal packing.

Below is a summary of the crystallographic data for trans-2-nitrocinnamic acid.

ParameterValue[1]
CCDC Number608331[1]
Empirical FormulaC₉H₇NO₄
Formula Weight193.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a10.123(2) Å
b16.937(3) Å
c5.068(1) Å
α90°
β98.98(3)°
γ90°
Volume857.1(3) ų
Z4
Density (calculated)1.496 Mg/m³

Experimental Protocol: Single-Crystal X-ray Diffraction

A general procedure for obtaining single-crystal X-ray diffraction data is as follows:

  • Crystal Growth: High-quality single crystals of this compound are typically grown by slow evaporation of a saturated solution in a suitable solvent, such as ethanol or acetone.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. Data are collected over a range of angles by rotating the crystal.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement dissolve Dissolve in Solvent evaporate Slow Evaporation dissolve->evaporate mount Mount Crystal evaporate->mount diffract X-ray Diffraction mount->diffract process Process Data diffract->process solve Solve Structure process->solve refine Refine Structure solve->refine nmr_workflow dissolve Dissolve in Deuterated Solvent acquire Acquire Spectra (¹H and ¹³C) dissolve->acquire process Process Data (Fourier Transform, Phase Correction) acquire->process analyze Analyze Spectra (Chemical Shifts, Coupling Constants) process->analyze

References

An In-depth Technical Guide to 2-Nitrocinnamic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrocinnamic acid (CAS No: 612-41-9), a derivative of cinnamic acid, is a pivotal intermediate in organic synthesis, particularly in the pharmaceutical industry. Its chemical structure, featuring a nitro group on the phenyl ring, imparts unique reactivity and biological activity. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthetic protocols, and its emerging role in drug discovery as a precursor for novel therapeutic agents. Particular attention is given to its potential anti-inflammatory applications through the modulation of key signaling pathways such as NF-κB.

Core Properties of this compound

This compound is a yellow crystalline powder with limited solubility in water.[1] Its key identifiers and physicochemical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 612-41-9[1][2][3][4][5]
Molecular Formula C₉H₇NO₄[1][2][3][4][5]
Molecular Weight 193.16 g/mol [1][3][5]
Synonyms o-Nitrocinnamic acid, (2E)-3-(2-Nitrophenyl)acrylic acid, trans-2-Nitrocinnamic acid[1][5]
Table 2: Physicochemical Properties
PropertyValue
Appearance Yellow crystalline powder[1][2]
Melting Point 243-245 °C[1][4]
Solubility Sparingly soluble in water[1][2]
pKa 4.15 (at 25°C)[1]
Stability Stable under normal storage conditions[1][2]

Synthesis of this compound: Experimental Protocol

The primary method for synthesizing this compound is through the Knoevenagel condensation reaction. This process involves the reaction of 2-nitrobenzaldehyde with malonic acid in the presence of a basic catalyst.

Experimental Protocol: Knoevenagel Condensation

Objective: To synthesize this compound from 2-nitrobenzaldehyde and malonic acid.

Materials:

  • 2-Nitrobenzaldehyde

  • Malonic acid

  • Pyridine (as solvent and catalyst)

  • Piperidine (as catalyst)

  • Hydrochloric acid (concentrated)

  • Ethanol (for recrystallization)

  • Distilled water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-nitrobenzaldehyde and malonic acid in pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

  • Reflux: Heat the mixture to reflux for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the crude product.

  • Isolation: Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold distilled water to remove any remaining pyridine and other impurities.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

  • Drying: Dry the purified crystals in a vacuum oven.

Logical Workflow for Synthesis:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde Knoevenagel Condensation Knoevenagel Condensation 2-Nitrobenzaldehyde->Knoevenagel Condensation Malonic Acid Malonic Acid Malonic Acid->Knoevenagel Condensation Pyridine (Solvent) Pyridine (Solvent) Pyridine (Solvent)->Knoevenagel Condensation Piperidine (Catalyst) Piperidine (Catalyst) Piperidine (Catalyst)->Knoevenagel Condensation Reflux Reflux Reflux->Knoevenagel Condensation Acidification (HCl) Acidification (HCl) Knoevenagel Condensation->Acidification (HCl) Filtration Filtration Acidification (HCl)->Filtration Recrystallization (Ethanol) Recrystallization (Ethanol) Filtration->Recrystallization (Ethanol) Pure this compound Pure this compound Recrystallization (Ethanol)->Pure this compound

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Research

This compound serves as a versatile building block in the synthesis of various pharmaceutical compounds.[1] Its derivatives have shown potential as anti-inflammatory, antibacterial, and antitumor agents.[6]

Anti-inflammatory Potential and the NF-κB Signaling Pathway

Cinnamic acid and its derivatives have been reported to exhibit anti-inflammatory properties, in part, by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. While direct studies on this compound's effect on this pathway are limited, its structural similarity to other active cinnamic acid derivatives suggests a similar mechanism of action.

NF-κB Signaling Pathway Inhibition:

G cluster_stimuli Inflammatory Stimuli cluster_inhibition Inhibition cluster_pathway Cytoplasmic Signaling Cascade cluster_nuclear Nuclear Events Cytokines (e.g., TNF-α, IL-1β) Cytokines (e.g., TNF-α, IL-1β) IKK Complex IKK Complex Cytokines (e.g., TNF-α, IL-1β)->IKK Complex This compound Derivative This compound Derivative This compound Derivative->IKK Complex Inhibits IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB (p50/p65) Release NF-κB (p50/p65) Release IκBα Degradation->NF-κB (p50/p65) Release NF-κB Translocation NF-κB Translocation NF-κB (p50/p65) Release->NF-κB Translocation Gene Transcription Gene Transcription NF-κB Translocation->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined properties and accessible synthetic route make it an attractive starting material for the creation of novel molecules with therapeutic potential. Further research into its biological activities and those of its derivatives is warranted to fully explore its applications in medicine. The information presented in this guide serves as a foundational resource for researchers aiming to leverage the chemical and biological attributes of this compound in their work.

References

Theoretical Insights into the Molecular Orbitals of 2-Nitrocinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrocinnamic acid, a derivative of cinnamic acid, is a molecule of significant interest in organic synthesis and pharmaceutical research. Its chemical reactivity and potential biological activity are intrinsically linked to the arrangement and energies of its molecular orbitals. This technical guide provides an in-depth overview of the theoretical approaches used to calculate and understand the molecular orbitals of this compound, with a focus on computational chemistry methods. While direct, comprehensive Density Functional Theory (DFT) studies on this compound are not extensively available in the public domain, this guide synthesizes information from related studies on its derivatives and similar compounds to provide a robust framework for its theoretical investigation.

Advanced computational studies, including DFT calculations, are increasingly utilized to predict the reactivity and biological interactions of molecules like this compound.[1] Understanding the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial as they govern a molecule's electronic properties and reactivity.

Computational Methodologies for Molecular Orbital Analysis

The theoretical calculation of molecular orbitals for organic molecules like this compound predominantly relies on quantum chemical methods. Density Functional Theory (DFT) is a widely employed method due to its balance of accuracy and computational cost.

Experimental Protocol: Density Functional Theory (DFT) Calculations

A typical computational protocol for analyzing the molecular orbitals of this compound or its derivatives involves the following steps:

  • Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A commonly used functional for this purpose is B3LYP, in conjunction with a basis set such as 6-31G(d,p) or 6-311G(d,p).

  • Frequency Calculations: Following optimization, frequency calculations are performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

  • Molecular Orbital Analysis: Once the optimized geometry is obtained, the molecular orbitals, including the HOMO and LUMO, are calculated. The energies of these orbitals and the resulting HOMO-LUMO energy gap are key descriptors of the molecule's electronic behavior.

  • Calculation of Quantum Chemical Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further understand the molecule's reactivity.

A study on an indolhydroxy derivative synthesized from this compound employed the DFT method with the RB3LYP functional and a 6-31+G(d,p) basis set to perform geometry optimization and study the electronic structure of the resulting molecule.[2] For the related molecule, (E)-Methyl 3-(2-nitrophenyl)acrylate, DFT calculations with hybrid functionals like B3LYP and basis sets such as 6-31G(d,p) or 6-311G(d,p) are used to obtain accurate geometric and electronic structure information.[3]

Quantitative Molecular Orbital Data

While specific DFT-calculated HOMO and LUMO energies for this compound were not found in the reviewed literature, data from related computational methods and for a closely related derivative provide valuable insights.

A study on the thermal hazards of nitroaromatic compounds reported the Ionization Potential (IP) and Electron Affinity (EA) for this compound, calculated using the semiempirical RM1 method.[4] These values can be related to the energies of the HOMO and LUMO, respectively, based on Koopmans' theorem (IP ≈ -EHOMO and EA ≈ -ELUMO).

ParameterMethodValue (eV)
Ionization Potential (IP)RM19.059
Electron Affinity (EA)RM15.634

Table 1: Calculated Ionization Potential and Electron Affinity for this compound.[4]

Furthermore, DFT calculations were performed on an indolhydroxy derivative formed from the reduction of this compound.[2] The calculated quantum chemical descriptors for this product provide an indication of the electronic properties that can be expected in related systems.

ParameterSymbolValue (eV)
HOMO EnergyEHOMO-6.15
LUMO EnergyELUMO-2.25
HOMO-LUMO Energy GapΔEg3.90

Table 2: Calculated Global Reactivity Descriptors for an Indolhydroxy Derivative of this compound using DFT/RB3LYP/6-31+G(d,p).[2]

The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.[2] A smaller energy gap is associated with higher chemical reactivity and lower kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO.[2]

Visualization of Computational Workflow

The logical flow of a theoretical study on the molecular orbitals of a molecule like this compound can be visualized as follows:

Theoretical_Calculation_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculations cluster_analysis Analysis cluster_output Output & Interpretation mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc stable_structure Optimized Stable Structure geom_opt->stable_structure thermo_props Thermodynamic Properties freq_calc->thermo_props mo_calc Molecular Orbital Calculation homo_lumo HOMO & LUMO Energies mo_calc->homo_lumo spectra Spectral Properties mo_calc->spectra stable_structure->mo_calc energy_gap HOMO-LUMO Energy Gap homo_lumo->energy_gap qcd Quantum Chemical Descriptors (IP, EA, Electronegativity, etc.) homo_lumo->qcd reactivity Reactivity Prediction energy_gap->reactivity qcd->reactivity biological_activity Potential Biological Activity reactivity->biological_activity

Caption: Workflow for Theoretical Molecular Orbital Calculations.

Conclusion

References

The Photochemical Landscape of Nitroaromatic Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitroaromatic compounds, a class of organic molecules characterized by the presence of one or more nitro (-NO₂) groups attached to an aromatic ring, exhibit a rich and complex photochemistry. This technical guide provides a comprehensive overview of their photochemical properties, with a focus on quantitative data, experimental methodologies, and the visualization of key reaction pathways. The unique electronic nature of the nitro group, a strong electron-withdrawing moiety, governs the distinct photo-induced processes these molecules undergo, making them relevant in fields ranging from environmental science to targeted drug delivery.

Core Photochemical Properties

Upon absorption of ultraviolet or visible light, nitroaromatic compounds are promoted to an electronically excited state. The fate of this excited molecule is dictated by a series of competing photophysical and photochemical processes, including fluorescence, intersystem crossing to a triplet state, and various chemical reactions.

A hallmark of nitroaromatic photochemistry is the highly efficient intersystem crossing from the initially formed singlet excited state (S₁) to the triplet state (T₁).[1] This rapid transition is often responsible for their typically low fluorescence quantum yields.[2] The triplet state is a key intermediate in many of their photoreactions, including photoreduction, photosubstitution, and intramolecular rearrangements.[3][4]

One of the most significant photoreactions of certain nitroaromatic compounds is the light-induced release of nitric oxide (NO), a critical signaling molecule in various physiological processes.[1][5][6] This property has led to their investigation as "caged" NO compounds, which can deliver NO with high spatiotemporal control upon photoirradiation.[7][8] Furthermore, their ability to generate reactive oxygen species (ROS) upon photoexcitation has positioned them as potential photosensitizers in photodynamic therapy (PDT) for cancer treatment.[3][9][10] In the context of drug development, nitroaromatic moieties are also utilized in hypoxia-activated prodrugs, where the low-oxygen environment of tumors facilitates the enzymatic reduction of the nitro group, leading to the release of a cytotoxic agent.[11][12][13]

Data Presentation: Photochemical Quantum Yields

The efficiency of a photochemical process is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed.[14] The following tables summarize key quantum yield data for a selection of nitroaromatic compounds.

CompoundSolventPhotodegradation Quantum Yield (Φ_deg)Reference(s)
NitrobenzeneWater/H₂O₂0.30 - 0.36[15]
NitrobenzeneCCl₄~10⁻³[3][16]
2-NitrophenolWaterSimilar to 2-propanol[17]
4-NitrophenolWaterSimilar to 2-propanol[17]
2,4-DinitrophenolWaterLow[10][17]
2,4-Dinitrophenol2-PropanolDramatically increased vs. water[17]
2,4,6-TrinitrophenolWater & 2-Propanol-[17]
p-NitroanisoleWaterWavelength-dependent[18]
NitroimidazolesWaterConcentration-dependent[19]
CompoundSolventTriplet Quantum Yield (Φ_T)Reference(s)
NitrobenzeneIsopropyl alcohol> 0.6[20]
NitrobenzeneEthanol~0.8[20]
NitrobenzeneGas Phase0.67 ± 0.10[4]
1-NitronaphthaleneEPA at 77K0.63[21]
Substituted NitrobenzenesVariousVaries with substitution[4]
CompoundSolventFluorescence Quantum Yield (Φ_f)Reference(s)
Nitroaromatics (general)-< 10⁻⁴[22]
Nitro-PAHsVariousGenerally low[23][24][25]
Diketopyrrolopyrroles (nitro-substituted)TolueneHighest among tested solvents[26]
Various organic compoundsVarious0.00079 - 0.35[27]
Aromatic Hydrocarbon Crystals-0.31 - >0.65

Experimental Protocols

Accurate determination of photochemical quantum yields is crucial for understanding and comparing the efficiency of photoreactions. Chemical actinometry is a widely used method for measuring the photon flux of a light source, a prerequisite for calculating quantum yields.[28][29][30]

Method 1: Ferrioxalate Actinometry

This method is based on the photoreduction of Fe³⁺ to Fe²⁺ in a potassium ferrioxalate solution. The amount of Fe²⁺ produced is determined spectrophotometrically after complexation with 1,10-phenanthroline.[5][9][11][31]

Materials:

  • Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O) solution (typically 0.006 M in 0.05 M H₂SO₄)

  • 1,10-phenanthroline solution (e.g., 0.1% w/v in water)

  • Buffer solution (e.g., sodium acetate/sulfuric acid)

  • Standard Fe²⁺ solution for calibration

  • Spectrophotometer

Procedure:

  • Preparation of Actinometer Solution: Prepare the potassium ferrioxalate solution and store it in the dark, as it is light-sensitive.

  • Irradiation: Fill a cuvette with the actinometer solution and irradiate it with the light source for a known period. A non-irradiated sample should be kept as a dark control.

  • Complexation: After irradiation, take a known volume of the irradiated solution and the dark control, add the 1,10-phenanthroline solution and the buffer. Allow time for the color to develop fully.

  • Spectrophotometric Measurement: Measure the absorbance of the complexed solutions at its absorption maximum (around 510 nm).

  • Calculation of Photon Flux: Using a calibration curve prepared with the standard Fe²⁺ solution, determine the concentration of Fe²⁺ formed. The photon flux can then be calculated using the known quantum yield of Fe²⁺ formation for the ferrioxalate actinometer at the irradiation wavelength.

Method 2: o-Nitrobenzaldehyde Actinometry

This actinometer is based on the photoisomerization of o-nitrobenzaldehyde to o-nitrosobenzoic acid.[7][29]

Materials:

  • o-Nitrobenzaldehyde solution in a suitable solvent (e.g., dichloromethane)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

  • Preparation of Actinometer Solution: Prepare a solution of o-nitrobenzaldehyde of known concentration.

  • Irradiation: Irradiate a known volume of the solution for a specific time.

  • Analysis: Analyze the concentration of the remaining o-nitrobenzaldehyde at different time points using GC or HPLC.

  • Kinetic Analysis: Plot the concentration of o-nitrobenzaldehyde versus time to determine the initial rate of the photoreaction.

  • Calculation of Photon Flux: The photon flux can be calculated from the initial reaction rate and the known quantum yield of the photoisomerization reaction (typically around 0.5).

Mandatory Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate key photochemical pathways involving nitroaromatic compounds.

Photodynamic Therapy (PDT) Signaling Pathway

PDT_Pathway cluster_0 Light Activation & Intersystem Crossing cluster_1 Type I & Type II Photoreactions cluster_2 Cellular Damage PS_ground Photosensitizer (PS) (Ground State) PS_singlet Excited Singlet State (¹PS) PS_ground->PS_singlet Light (hν) PS_triplet Excited Triplet State (³PS) PS_singlet->PS_triplet Intersystem Crossing (ISC) Substrate Biological Substrate (e.g., lipids, proteins) PS_triplet->Substrate Type I (Electron/H Transfer) Singlet_Oxygen Singlet Oxygen (¹O₂) PS_triplet->Singlet_Oxygen Type II (Energy Transfer) Radicals Substrate Radicals Substrate->Radicals ROS Reactive Oxygen Species (O₂⁻, •OH, H₂O₂) Radicals->ROS + ³O₂ Oxygen_ground Molecular Oxygen (³O₂) Cell_Damage Oxidative Stress & Cell Damage ROS->Cell_Damage Singlet_Oxygen->Cell_Damage Apoptosis Apoptosis Cell_Damage->Apoptosis Necrosis Necrosis Cell_Damage->Necrosis

Caption: General mechanism of Photodynamic Therapy (PDT).

Hypoxia-Activated Nitroaromatic Prodrug Workflow

Hypoxia_Prodrug_Activation cluster_0 Tumor Microenvironment cluster_1 Prodrug Activation cluster_2 Therapeutic Effect Prodrug Nitroaromatic Prodrug (Inactive) Reduction Nitro Group Reduction (NO₂ → NHOH → NH₂) Prodrug->Reduction Enzymatic Reduction Hypoxia Hypoxic Conditions (<2% O₂) Nitroreductase Nitroreductase Enzymes Hypoxia->Nitroreductase Upregulates Nitroreductase->Reduction Active_Drug Active Cytotoxic Drug Reduction->Active_Drug Release Cell_Death Tumor Cell Death Active_Drug->Cell_Death

Caption: Activation of a nitroaromatic prodrug in a hypoxic tumor environment.

Photochemical Release of Nitric Oxide (NO) from a Caged Compound

NO_Release cluster_0 Photolysis cluster_1 Rearrangement & Release Caged_NO Nitroaromatic 'Caged' Compound Excited_State Excited State Caged_NO->Excited_State Light (hν) Rearrangement Intramolecular Rearrangement Excited_State->Rearrangement NO Nitric Oxide (NO) Rearrangement->NO Byproduct Aromatic Byproduct Rearrangement->Byproduct

Caption: General workflow for the photorelease of nitric oxide (NO).

References

A Comprehensive Guide to the Safe Handling of 2-Nitrocinnamic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential safety precautions for handling 2-Nitrocinnamic acid (CAS No: 612-41-9) in a laboratory environment. Adherence to these guidelines is crucial to mitigate potential risks and ensure a safe working environment for all personnel.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] The primary hazards associated with this chemical are:

  • Skin Corrosion/Irritation: Category 2[1][2]

  • Serious Eye Damage/Eye Irritation: Category 2[1][2]

  • Specific target organ toxicity (single exposure), Respiratory system: Category 3[1][2]

Signal Word: Warning[1][2]

Hazard Statements:

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[1][2][3]

Section 2: Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C9H7NO4[2]
Molecular Weight 193.16 g/mol [2]
Appearance Light yellow solid/crystals[2]
Melting Point 243-245 °C[4][5]
Water Solubility Insoluble in water[2]

Section 3: Toxicological Data

The toxicological properties of this compound have not been fully investigated.[1] However, the available data indicates the following:

Toxicity EndpointResultSpeciesReference
Acute Toxicity (Oral) No data available--
Acute Toxicity (Dermal) No data available--
Acute Toxicity (Inhalation) No data available--
Carcinogenicity No known carcinogenic chemicals in this product-[2]
Germ Cell Mutagenicity No data available-[2]
Reproductive Toxicity No data available-[2]

It is important to handle this chemical with care due to the lack of comprehensive toxicological data.

Section 4: Safe Handling and Experimental Workflow

A systematic approach to handling this compound is essential to minimize exposure and risk. The following workflow outlines the key steps for a typical laboratory experiment involving this compound.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase A Review SDS and Conduct Risk Assessment B Prepare and Inspect Personal Protective Equipment (PPE) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Weighing and Transfer of this compound C->D E Perform Experimental Procedure D->E F Decontaminate Work Area and Equipment E->F G Segregate and Label Waste for Disposal F->G H Properly Remove and Dispose of PPE G->H

Safe Handling Workflow for this compound

Section 5: Detailed Experimental Protocols

5.1 Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationStandard
Eye Protection Goggles or safety glasses with side-shieldsEN166 (EU) or ANSI Z87.1 (US)[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)-
Body Protection Laboratory coat, long-sleeved clothing-
Respiratory Protection Not required for normal use with adequate ventilation. For large spills or in poorly ventilated areas, use a NIOSH/MSHA or European Standard EN 149 approved respirator.-

5.2 Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Eye Wash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible and in good working order.[1]

5.3 Handling and Storage

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][3] Avoid contact with skin, eyes, and clothing.[1][3] Wash hands thoroughly after handling.[1][3]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3]

5.4 First-Aid Measures

In case of exposure, follow these first-aid procedures:

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air and keep at rest in a position comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor/physician.[1][2][3]
Skin Contact Wash off immediately with plenty of soap and water.[3] If skin irritation occurs, get medical advice/attention.[1] Take off contaminated clothing and wash it before reuse.[1][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3] If eye irritation persists, get medical advice/attention.[6]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1][2] Do NOT induce vomiting.[3]

5.5 Spill and Disposal Procedures

  • Spill Response: In case of a spill, ensure adequate ventilation and wear appropriate PPE.[1] Sweep up the solid material and shovel it into suitable containers for disposal.[1] Avoid generating dust.[1]

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][6] Do not empty into drains.[1]

Section 6: Logical Relationships in Hazard Mitigation

The following diagram illustrates the relationship between engineering controls, personal protective equipment, and administrative controls in mitigating the risks associated with handling this compound.

HazardMitigation cluster_controls Hazard Control Measures cluster_outcome Desired Outcome A Engineering Controls (e.g., Fume Hood) D Minimized Exposure to This compound A->D B Administrative Controls (e.g., SOPs, Training) B->D C Personal Protective Equipment (e.g., Gloves, Goggles) C->D E Safe Laboratory Environment D->E

Hazard Mitigation Strategy

By implementing a multi-layered approach that combines robust engineering controls, comprehensive administrative procedures, and the consistent use of appropriate personal protective equipment, researchers can significantly reduce the risks associated with handling this compound.

References

Methodological & Application

Step-by-step protocol for Knoevenagel condensation to synthesize 2-Nitrocinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Step-by-Step Protocol for Knoevenagel Condensation to Synthesize 2-Nitrocinnamic Acid

This document provides a detailed protocol for the synthesis of this compound via the Knoevenagel condensation of 2-nitrobenzaldehyde and malonic acid. The procedure is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1] It involves the reaction of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.[2][3] This reaction is widely utilized for the synthesis of α,β-unsaturated acids, including various cinnamic acid derivatives which are valuable intermediates in the production of pharmaceuticals, polymers, and cosmetics.[4][5] The Doebner modification of this reaction often employs pyridine as a solvent and a catalyst like piperidine, which facilitates the condensation followed by decarboxylation.[1][6]

This protocol details the synthesis of this compound from 2-nitrobenzaldehyde and malonic acid using a weak base as a catalyst.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below. 2-nitrobenzaldehyde reacts with malonic acid in the presence of a basic catalyst, followed by decarboxylation to yield the final product.

Caption: Knoevenagel condensation of 2-nitrobenzaldehyde and malonic acid.

Experimental Protocol

This protocol is adapted from established procedures for the Knoevenagel condensation of aromatic aldehydes.[7][8]

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Ratio
2-Nitrobenzaldehyde151.121.51101
Malonic Acid104.061.25121.2
Pyridine79.1010 mL-Solvent
Piperidine85.155 drops-Catalyst
Hydrochloric Acid (conc.)36.46As needed-For work-up
Ethanol46.07As needed-For recrystallization
Distilled Water18.02As needed-For work-up & washing

3.2. Apparatus

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beaker (250 mL)

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Graduated cylinders

  • Dropper

3.3. Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.51 g (10 mmol) of 2-nitrobenzaldehyde and 1.25 g (12 mmol) of malonic acid.

  • Solvent and Catalyst Addition: To the flask, add 10 mL of pyridine to dissolve the solids. Then, add 5 drops of piperidine as a catalyst.[8]

  • Reaction: Attach a reflux condenser to the flask and heat the mixture in a heating mantle or oil bath to a gentle reflux for 4-6 hours.[7][8] The progress of the reaction can be monitored by observing the evolution of carbon dioxide gas.[6]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a 250 mL beaker containing a mixture of crushed ice and concentrated hydrochloric acid until the solution is acidic (pH ~2).[8] This will cause the crude this compound to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water to remove any residual pyridine hydrochloride and other impurities.[8]

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol, and then add hot water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry them in a desiccator or a vacuum oven.

  • Characterization: Determine the yield and measure the melting point of the purified this compound. The expected melting point is in the range of 243-245 °C.[9]

Data Presentation

ParameterValueReference
Reactants
2-Nitrobenzaldehyde1.51 g (10 mmol)Calculated
Malonic Acid1.25 g (12 mmol)Calculated
Product (Theoretical)
This compound1.93 g (10 mmol)Calculated
Experimental Results
Typical Yield75-85%[10]
Melting Point243-245 °C[9]
AppearanceYellow powder[9]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Combine 2-Nitrobenzaldehyde, Malonic Acid, Pyridine, and Piperidine B Heat to Reflux for 4-6 hours A->B C Cool to Room Temperature B->C D Pour into Acidified Ice Water C->D E Collect Precipitate by Vacuum Filtration D->E F Wash with Cold Water E->F G Recrystallize from Ethanol/Water F->G H Dry the Purified Product G->H I Determine Yield and Melting Point H->I

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Pyridine is a toxic and flammable liquid with an unpleasant odor. Handle with care and avoid inhalation and skin contact.

  • Piperidine is corrosive and flammable. Avoid contact with skin and eyes.

  • Concentrated hydrochloric acid is highly corrosive and should be handled with extreme care.

  • Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols: Indole Synthesis Using 2-Nitrocinnamic Acid as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The indole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products, pharmaceuticals, and agrochemicals. The synthesis of substituted indoles remains a critical focus for organic chemists. One of the classical and historically significant methods for indole synthesis is the reductive cyclization of ortho-substituted nitroarenes. 2-Nitrocinnamic acid serves as a valuable precursor in this context, primarily through the Baeyer-Emmerling indole synthesis, which provides a direct route to the indole core. This document outlines the key reaction pathways and provides detailed protocols for utilizing this compound in indole synthesis.

Reaction Pathways and Mechanisms

Baeyer-Emmerling Indole Synthesis

Discovered by Adolf von Baeyer and Adolph Emmerling in 1869, this method synthesizes indole from ortho-nitrocinnamic acid using a reducing agent, such as iron powder, in a strongly basic solution.[1][2] The reaction proceeds through two key steps:

  • Reduction of the Nitro Group: The nitro group of this compound is reduced to a nitroso group.

  • Reductive Cyclization and Decarboxylation: The intermediate nitroso compound undergoes an intramolecular condensation between the nitrogen atom and the β-carbon of the alkene chain, followed by the loss of a water molecule to form a five-membered ring.[1] Subsequent decarboxylation yields the final indole product.

Baeyer_Emmerling_Pathway cluster_main Baeyer-Emmerling Indole Synthesis cluster_reagents Reagents & Conditions Start This compound Intermediate1 2-Nitrosocinnamic Acid (Intermediate) Start->Intermediate1 Reduction (e.g., Fe Powder) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Condensation End Indole Intermediate2->End Decarboxylation Reagent1 Iron Powder Reagent2 Strong Base (e.g., NaOH/KOH)

Caption: Reaction pathway for the Baeyer-Emmerling indole synthesis.

Related Reductive Cyclization: The Reissert Synthesis

While not directly using this compound as the starting material, the Reissert indole synthesis provides a valuable comparison as it also relies on the reductive cyclization of an ortho-nitroaryl precursor. The Reissert synthesis begins with the condensation of o-nitrotoluene and diethyl oxalate to form an ethyl o-nitrophenylpyruvate intermediate.[3][4] This intermediate is then subjected to reductive cyclization to yield indole-2-carboxylic acid, which can be decarboxylated to indole.[3] A variety of reducing agents can be employed for this key step.[5][6]

Reissert_Pathway cluster_main Reissert Synthesis: Reductive Cyclization Step cluster_reagents Common Reducing Agents Start Ethyl o-Nitrophenylpyruvate Intermediate Indole-2-carboxylic Acid Start->Intermediate Reductive Cyclization (e.g., Zn/CH₃COOH) End Indole Intermediate->End Decarboxylation (Heat) Reagent1 Zn / Acetic Acid Reagent2 Fe / Acetic Acid Reagent3 Sodium Dithionite Reagent4 FeSO₄ / NH₄OH

Caption: Key reductive cyclization step of the Reissert indole synthesis.

Quantitative Data Summary

The efficiency of the reductive cyclization step is highly dependent on the chosen reducing agent and reaction conditions. While specific yield data for the classical Baeyer-Emmerling synthesis is sparse in modern literature, the Reissert synthesis offers a well-documented comparison of various reduction systems.

PrecursorReducing SystemProductTypical YieldReference
o-Nitrophenylpyruvic acidFerrous sulfate (FeSO₄) and Ammonia (NH₄OH)Indole-2-carboxylic acidGood[6]
o-Nitrophenylpyruvic acidZinc (Zn) dust in Acetic Acid (CH₃COOH)Indole-2-carboxylic acidGood[3][6]
o-Nitrophenylpyruvic acidIron (Fe) powder in Acetic Acid/EthanolIndole-2-carboxylic acidVariable[6]
o-Nitrophenylpyruvic acidIron (Fe) filings in Hydrochloric Acid (HCl)Indole-2-carboxylic acidVariable[6]
o-Nitrophenylpyruvic acidSodium Dithionite (Na₂S₂O₄)Indole-2-carboxylic acidVariable[5][6]

Experimental Protocols

General Workflow for Indole Synthesis

The overall laboratory process involves reaction setup, execution under controlled conditions, workup to isolate the crude product, and final purification.

Experimental_Workflow cluster_workflow General Experimental Workflow A 1. Reagent Preparation B 2. Reaction Setup (Dissolve Precursor, Add Reagents) A->B C 3. Controlled Reaction (Heating/Stirring) B->C D 4. Reaction Monitoring (e.g., TLC) C->D D->C Incomplete E 5. Reaction Quench & Workup (e.g., Filtration, Extraction) D->E Complete F 6. Isolation of Crude Product (Solvent Evaporation) E->F G 7. Purification (e.g., Column Chromatography, Recrystallization) F->G H 8. Characterization (NMR, MS) G->H

Caption: A typical experimental workflow for synthesis and purification.

Protocol: Baeyer-Emmerling Synthesis of Indole

This protocol describes a general procedure for the synthesis of indole from this compound.

Materials:

  • This compound

  • Iron (Fe) powder, fine

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Ethanol

  • Dichloromethane or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), concentrated and dilute

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a strongly basic solution by dissolving sodium hydroxide in a mixture of water and ethanol.

  • Addition of Precursor: To the stirred basic solution, add this compound and stir until it is fully dissolved.

  • Addition of Reducing Agent: Gradually add fine iron powder to the mixture in portions. The reaction may be exothermic.

  • Reaction: Heat the reaction mixture to reflux and maintain stirring for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the iron salts and other solid byproducts. Wash the filter cake with ethanol.

  • Workup - Neutralization & Extraction: Combine the filtrate and washings. Carefully acidify the solution with dilute HCl to neutralize the excess base. Concentrate the solution under reduced pressure to remove most of the ethanol. Extract the aqueous residue multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude indole product.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield pure indole.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Strong bases (NaOH, KOH) are corrosive. Handle with care.

  • Organic solvents are flammable. Keep away from ignition sources.

  • The reaction may be exothermic; control the rate of addition of the reducing agent.

References

Application of 2-Nitrocinnamic Acid in the Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products, pharmaceuticals, and functional materials. The quinoline scaffold is of significant interest in medicinal chemistry due to its association with a wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. Consequently, the development of efficient and versatile synthetic methodologies for accessing substituted quinolines is a key focus in organic synthesis and drug discovery.

One effective strategy for the synthesis of quinoline derivatives, particularly 2-quinolones (carbostyrils), is the intramolecular reductive cyclization of ortho-substituted nitroarenes. This approach leverages the in situ generation of an amino group via reduction of a nitro group, which then undergoes an intramolecular cyclization. 2-Nitrocinnamic acid is a readily available starting material that possesses the necessary functionalities for this transformation: a nitro group ortho to a propenoic acid side chain. Upon reduction of the nitro group, the resulting 2-aminocinnamic acid can spontaneously cyclize to form a 4-hydroxy-2-quinolone derivative. This application note provides a detailed protocol for the synthesis of quinoline derivatives from this compound via a classic and robust reductive cyclization method, the Béchamp reduction.

Core Synthesis Pathway: Reductive Cyclization of this compound

The primary application of this compound in this context is its conversion to 4-hydroxyquinolin-2(1H)-one. This transformation is achieved through a one-pot reductive cyclization. The nitro group is first reduced to an amine, which then undergoes an intramolecular Michael addition to the α,β-unsaturated carboxylic acid, followed by tautomerization to yield the stable quinolone product.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product 2-Nitrocinnamic_Acid This compound 2-Aminocinnamic_Acid 2-Aminocinnamic Acid (in situ generated) 2-Nitrocinnamic_Acid->2-Aminocinnamic_Acid Reduction of Nitro Group (e.g., Fe/CH₃COOH) 4-Hydroxy-2-quinolone 4-Hydroxyquinolin-2(1H)-one 2-Aminocinnamic_Acid->4-Hydroxy-2-quinolone Intramolecular Cyclization

Caption: General reaction pathway for the synthesis of 4-hydroxyquinolin-2(1H)-one from this compound.

Experimental Protocols

The following protocols detail the synthesis of quinoline derivatives from this compound. The Béchamp reduction, using iron powder in acetic acid, is a classic and effective method for the reductive cyclization of nitroarenes.[1][2]

Protocol 1: Synthesis of 4-Hydroxyquinolin-2(1H)-one via Béchamp Reductive Cyclization

This protocol describes a representative procedure for the one-pot reduction of the nitro group in this compound and subsequent intramolecular cyclization to yield 4-hydroxyquinolin-2(1H)-one.

Materials:

  • This compound

  • Iron powder (fine grade)

  • Glacial acetic acid

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (5 M)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 5.0 g, 25.9 mmol) and ethanol (50 mL). Stir the mixture to obtain a suspension.

  • Addition of Acetic Acid: To the suspension, add glacial acetic acid (50 mL).

  • Addition of Iron Powder: While stirring vigorously, add iron powder (e.g., 7.2 g, 129 mmol, 5 equivalents) portion-wise over 15-20 minutes. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the hot solution through a pad of Celite in a Buchner funnel to remove the excess iron powder and iron salts. Wash the filter cake with a small amount of hot ethanol.

  • Product Precipitation: Combine the filtrates and evaporate the solvent under reduced pressure. To the resulting residue, add 100 mL of water. A precipitate should form.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield 4-hydroxyquinolin-2(1H)-one as a solid.

G start Start setup 1. Combine this compound, Ethanol, and Acetic Acid in a Flask start->setup add_fe 2. Add Iron Powder Portion-wise setup->add_fe reflux 3. Heat to Reflux (2-3 hours) add_fe->reflux monitor 4. Monitor Reaction by TLC reflux->monitor monitor->reflux Incomplete cool 5. Cool to Room Temperature monitor->cool Complete filter 6. Filter to Remove Iron Salts cool->filter evaporate 7. Evaporate Solvent from Filtrate filter->evaporate precipitate 8. Add Water to Precipitate Product evaporate->precipitate recrystallize 9. Recrystallize for Purification precipitate->recrystallize end End: Pure 4-Hydroxyquinolin-2(1H)-one recrystallize->end

Caption: Experimental workflow for the synthesis of 4-hydroxyquinolin-2(1H)-one.

Data Presentation

Starting MaterialReducing SystemProductYield (%)Reference
2'-NitrochalconePd(CH₃CN)₂Cl₂, HCOOH/Ac₂O2-Phenylquinolin-4(1H)-one93%[3]
Substituted 2-nitrobenzaldehydesFe/AcOHSubstituted QuinolinesHigh
Methyl N-cyano-2-nitrobenzimidatesFe/HClN⁴-substituted 2,4-diaminoquinazolinesHigh
This compound Fe/CH₃COOH (Representative) 4-Hydroxyquinolin-2(1H)-one 60-80% (Estimated) N/A

Note: The yield for the synthesis of 4-hydroxyquinolin-2(1H)-one from this compound is an estimation based on typical yields for Béchamp reductions of similar substrates. Actual yields may vary depending on the specific reaction conditions and purity of the starting materials.

Signaling Pathways and Logical Relationships

The synthesis of quinoline derivatives from this compound is a key step in the development of novel therapeutic agents. Quinolines are known to interact with various biological targets. For instance, certain quinoline derivatives exhibit anticancer activity by inhibiting signaling pathways involved in cell proliferation and survival.

G cluster_synthesis Chemical Synthesis cluster_bioactivity Biological Application 2-Nitrocinnamic_Acid This compound Quinolone_Derivative 4-Hydroxy-2-quinolone Derivative 2-Nitrocinnamic_Acid->Quinolone_Derivative Reductive Cyclization Biological_Target Biological Target (e.g., Kinase, DNA) Quinolone_Derivative->Biological_Target Binding/Inhibition Signaling_Pathway Signaling Pathway (e.g., Proliferation Pathway) Biological_Target->Signaling_Pathway Modulation Cellular_Response Cellular Response (e.g., Apoptosis) Signaling_Pathway->Cellular_Response Induction Therapeutic_Effect Therapeutic Effect (e.g., Anticancer) Cellular_Response->Therapeutic_Effect

Caption: Logical relationship from synthesis of quinolone derivatives to potential therapeutic effect.

This compound serves as a valuable and accessible precursor for the synthesis of 4-hydroxy-2-quinolone derivatives through intramolecular reductive cyclization. The Béchamp reduction provides a robust and scalable method for this transformation. The resulting quinolone scaffold is a key pharmacophore in drug discovery, offering a foundation for the development of novel therapeutic agents targeting a variety of diseases. The protocol and information provided herein are intended to guide researchers in the application of this compound for the synthesis of these important heterocyclic compounds.

References

2-Nitrocinnamic Acid Derivatives as Photocleavable Protecting Groups: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-nitrocinnamic acid derivatives as photocleavable protecting groups (PPGs). These PPGs offer spatial and temporal control over the release of active molecules, a critical tool in chemical biology, drug delivery, and materials science.

Introduction

This compound derivatives belong to the broader class of o-nitrobenzyl-based photolabile protecting groups. Upon irradiation with UV light, these groups undergo an intramolecular rearrangement, leading to the cleavage of a covalent bond and the release of the protected functional group. This "uncaging" process is typically rapid and efficient, and the use of light as a traceless reagent minimizes the potential for side reactions and contamination. The cinnamate scaffold offers opportunities for synthetic modification to fine-tune the photochemical properties of the protecting group.

Quantitative Data

The efficiency of a photocleavable protecting group is determined by its quantum yield (Φ) of uncaging and its molar extinction coefficient (ε) at the irradiation wavelength. While specific data for a wide range of this compound derivatives are not extensively reported, the following table includes data for a closely related analog, 2-nitrophenylalanine, which provides a valuable benchmark.

CompoundWavelength (nm)Quantum Yield (Φ)Notes
Peptide containing 2-nitrophenylalanine3650.07 ± 0.01[1]Photocleavage of the peptide backbone.[1]

Photochemical Cleavage Mechanism

The photocleavage of this compound derivatives proceeds through a well-established mechanism for o-nitrobenzyl compounds. Upon absorption of a photon, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic position to form a transient aci-nitro intermediate. This intermediate then rapidly rearranges to release the protected molecule and form a 2-nitroso-cinnamaldehyde byproduct.

G A 2-Nitrocinnamate Ester B Excited State A->B hν (UV light) C aci-Nitro Intermediate B->C Intramolecular H-abstraction D Cyclic Intermediate C->D Rearrangement E Released Molecule (ROH) D->E Cleavage F 2-Nitrosocinnamaldehyde D->F

Caption: General mechanism of photocleavage for 2-nitrocinnamate esters.

Experimental Protocols

Protocol for Synthesis of a 2-Nitrocinnamate Ester

This protocol describes a general method for the esterification of this compound with an alcohol using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

  • This compound

  • Alcohol (R-OH)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the alcohol (1.2 eq) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-nitrocinnamate ester.

Protocol for Photocleavage of a 2-Nitrocinnamate Protected Compound

This protocol provides a general procedure for the UV-induced cleavage of a 2-nitrocinnamate protecting group. The specific irradiation time and conditions may need to be optimized for each substrate.

Materials:

  • 2-Nitrocinnamate protected compound

  • Appropriate solvent (e.g., methanol, acetonitrile, phosphate-buffered saline (PBS))

  • UV lamp (e.g., medium-pressure mercury lamp with a filter to select the desired wavelength, typically around 365 nm)

  • Reaction vessel transparent to UV light (e.g., quartz cuvette or tube)

  • Analytical instrumentation for monitoring the reaction (e.g., HPLC, LC-MS, TLC)

Procedure:

  • Prepare a solution of the 2-nitrocinnamate protected compound in the chosen solvent. The concentration should be optimized, but a starting point of 0.1-1 mM is common.

  • Transfer the solution to the UV-transparent reaction vessel.

  • If the reaction is sensitive to oxygen, degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

  • Place the reaction vessel at a fixed distance from the UV lamp. Ensure the setup is in a light-tight enclosure to prevent exposure to ambient light and for safety.

  • Irradiate the solution with UV light. The irradiation time will depend on the quantum yield of the protecting group, the concentration of the substrate, and the intensity of the light source. It is recommended to perform a time-course experiment to determine the optimal irradiation time.

  • Monitor the progress of the photocleavage by taking aliquots at different time points and analyzing them by HPLC, LC-MS, or TLC. The disappearance of the starting material and the appearance of the deprotected product can be quantified.

  • Upon completion of the reaction, the solvent can be removed under reduced pressure, and the deprotected product can be purified if necessary.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the application of this compound derivatives as photocleavable protecting groups.

G cluster_synthesis Synthesis and Protection cluster_application Application and Photocleavage cluster_analysis Analysis S1 Synthesize or Procure This compound S2 Couple with Molecule of Interest (e.g., Alcohol, Amine) S1->S2 S3 Purify Protected Compound S2->S3 A1 Incorporate Protected Compound into System (in vitro/in vivo) S3->A1 A2 Irradiate with UV Light (e.g., 365 nm) A1->A2 A3 Release of Active Molecule A2->A3 AN1 Monitor Deprotection (HPLC, LC-MS) A3->AN1 AN2 Assess Biological/Chemical Effect of Released Molecule AN1->AN2

Caption: A typical experimental workflow for using this compound PPGs.

Safety Considerations

  • UV Radiation: UV light is harmful to the eyes and skin. Always use appropriate personal protective equipment (PPE), including UV-blocking safety glasses or face shields, and work in a properly shielded or enclosed irradiation setup.

  • Chemical Hazards: Handle all chemicals with care, using appropriate PPE such as gloves and lab coats. Consult the Safety Data Sheet (SDS) for each chemical before use. DCC is a known sensitizer.

  • Byproducts: The 2-nitrosocinnamaldehyde byproduct can be reactive. In biological systems, it is advisable to include a scavenger, such as a thiol-containing compound (e.g., glutathione), in the medium to trap the nitroso species.

References

Application Notes and Protocols for Photochemical Reactions of 2-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrocinnamic acid is a versatile organic compound with significant potential in various fields, including organic synthesis and materials science. Its photochemical reactivity, largely influenced by the ortho-nitro group, allows for intriguing molecular transformations upon exposure to ultraviolet (UV) radiation. These reactions can lead to the formation of cyclobutane dimers through [2+2] cycloaddition or intramolecular cyclization products.[1] Understanding and controlling these photochemical pathways is crucial for harnessing the full potential of this compound in applications such as the development of photolabile protecting groups, light-responsive polymers, and novel pharmaceutical intermediates.

These application notes provide detailed experimental protocols for conducting photochemical reactions of this compound in both solution and the solid state. Also included are methods for the analysis of reaction products and the determination of quantum yields, which are critical for optimizing reaction efficiency.

Data Presentation

The following tables provide a structured format for recording and comparing quantitative data obtained from the photochemical reactions of this compound.

Table 1: Reaction Conditions and Yields

EntryReaction TypeSolvent/StateConcentration (M)Light SourceWavelength (nm)Irradiation Time (h)Product(s)Yield (%)
1Solution-PhaseEthanol0.01Medium-Pressure Hg Lamp> 29024Dimer MixUser Data
2Solution-PhaseAcetonitrile0.01Medium-Pressure Hg Lamp> 29024Dimer MixUser Data
3Solid-StateCrystalline PowderN/AMedium-Pressure Hg Lamp> 29048DimerUser Data
4Solid-StateCo-crystal with TemplateN/AMedium-Pressure Hg Lamp> 29048Specific DimerUser Data

Table 2: Quantum Yield Determination

ParameterValue
Wavelength of Irradiation (nm)User Data
Photon Flux (mol/s)User Data
Moles of this compound ReactedUser Data
Quantum Yield (Φ)User Data

Experimental Protocols

Protocol 1: Solution-Phase Photochemical Reaction of this compound

Objective: To induce the photochemical transformation of this compound in a solution to form photodimers.

Materials:

  • This compound

  • Spectroscopic grade ethanol or acetonitrile

  • Photochemical reactor equipped with a medium-pressure mercury lamp and a cooling system

  • Quartz reaction vessel

  • Stirring plate and stir bar

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Prepare a 0.01 M solution of this compound in the chosen solvent (e.g., ethanol or acetonitrile).

  • Transfer the solution to the quartz reaction vessel and add a stir bar.

  • Place the reaction vessel in the photochemical reactor and ensure the cooling system is operational to maintain a constant temperature (e.g., 25 °C).

  • Turn on the stirring and the medium-pressure mercury lamp to initiate the photoreaction.

  • Irradiate the solution for a specified duration (e.g., 24 hours). Periodically, small aliquots can be withdrawn to monitor the reaction progress by HPLC or TLC.

  • After the irradiation is complete, turn off the lamp and the cooling system.

  • Transfer the reaction mixture to a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be analyzed and purified by column chromatography or recrystallization.

Protocol 2: Solid-State Photochemical Reaction of this compound

Objective: To perform the photodimerization of this compound in the solid state.

Materials:

  • This compound (crystalline)

  • Mortar and pestle

  • Petri dish or a thin layer of crystalline powder on a watch glass

  • UV lamp (e.g., medium-pressure mercury lamp)

  • Spatula

Procedure:

  • Grind the crystalline this compound into a fine powder using a mortar and pestle.

  • Spread the fine powder as a thin, even layer in a petri dish or on a watch glass.

  • Place the sample under a UV lamp.

  • Irradiate the solid sample for an extended period (e.g., 48-72 hours). To ensure even exposure, it is advisable to occasionally mix the powder with a spatula.

  • The progress of the reaction can be monitored by taking small samples at different time intervals and analyzing them by dissolving in a suitable solvent for HPLC or by solid-state NMR.

  • Once the reaction has reached the desired conversion, the product can be collected for further analysis and characterization.

Protocol 3: Analysis of Photoproducts by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the reactant and photoproducts from the photochemical reaction of this compound.

Instrumentation and Conditions:

  • HPLC System: With a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). A typical gradient could be starting from 90% A and increasing to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm (or the λmax of this compound).

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Dissolve a known amount of the crude reaction product in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter.

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms to identify the peak corresponding to this compound and the new peaks for the photoproducts.

  • Quantify the amount of unreacted this compound and the formed products by comparing their peak areas with the standard (assuming similar response factors for the products or by isolating and creating calibration curves for the main products).

Protocol 4: Determination of the Quantum Yield (Φ)

Objective: To determine the efficiency of the photochemical reaction of this compound.

Principle: The quantum yield is the ratio of the number of moles of reactant consumed to the number of moles of photons absorbed by the reactant.

Procedure:

  • Actinometry: Determine the photon flux of the light source at the desired wavelength using a chemical actinometer (e.g., potassium ferrioxalate). This provides the number of photons entering the reaction system per unit time.

  • Sample Irradiation:

    • Prepare a solution of this compound with a known concentration in a suitable solvent.

    • Measure the initial absorbance of the solution at the irradiation wavelength.

    • Irradiate the solution for a specific time, ensuring that the conversion is kept low (typically <10%) to maintain a constant rate of light absorption.

    • Measure the absorbance of the solution after irradiation.

  • Quantification of Reactant Consumed: Determine the change in concentration of this compound using HPLC analysis or UV-Vis spectrophotometry (by monitoring the decrease in absorbance at its λmax).

  • Calculation:

    • Calculate the moles of photons absorbed by the sample.

    • Calculate the moles of this compound that have reacted.

    • The quantum yield (Φ) is then calculated as: Φ = (moles of this compound reacted) / (moles of photons absorbed)

Mandatory Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Photochemical Reaction cluster_analysis 3. Analysis & Characterization cluster_quant 4. Quantitative Measurement prep_solution Prepare 2-Nitrocinnamic Acid Solution photoreactor Irradiation in Photochemical Reactor prep_solution->photoreactor Solution-Phase prep_solid Prepare Crystalline This compound solid_irradiation Solid-State Irradiation prep_solid->solid_irradiation Solid-State hplc HPLC Analysis (Yield Determination) photoreactor->hplc quantum_yield Quantum Yield Determination photoreactor->quantum_yield solid_irradiation->hplc nmr NMR Spectroscopy (Structure Elucidation) hplc->nmr ir IR Spectroscopy (Functional Group Analysis) hplc->ir

Caption: Experimental workflow for the photochemical reaction of this compound.

Photochemical_Pathways reactant This compound excited_state Excited State* reactant->excited_state UV Light (hν) dimer [2+2] Cycloaddition (Dimer Products) excited_state->dimer cyclization Intramolecular Cyclization (e.g., 1,3-dihydrobenzisoxazol-1-ol) excited_state->cyclization

Caption: Potential photochemical reaction pathways of this compound.

References

Application Note: Monitoring 2-Nitrocinnamic Acid Reactions by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique indispensable for monitoring the progress of organic reactions. For reactions involving 2-Nitrocinnamic acid, a versatile precursor in the synthesis of various pharmacologically active compounds, TLC offers a quick method to determine the consumption of starting material, identify the formation of products, and optimize reaction conditions. This application note provides a detailed protocol for monitoring this compound reactions by TLC, including common solvent systems, visualization techniques, and interpretation of results.

Principle of TLC in Reaction Monitoring

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or mixture of solvents). The separation is primarily driven by the polarity of the compounds. More polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf value). Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, exhibiting a higher Rf value.

By spotting the reaction mixture alongside the starting material on a TLC plate, one can visually track the disappearance of the starting material spot and the appearance of new spots corresponding to the product(s). A co-spot, where the starting material and reaction mixture are spotted on top of each other, is crucial for confirming the identity of the starting material spot within the reaction lane.

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for monitoring a generic reaction of this compound, such as a reduction to 2-Aminocinnamic acid or an esterification reaction.

Materials and Equipment
  • TLC Plates: Silica gel 60 F254 pre-coated plates.

  • Solvents: Reagent grade hexane, ethyl acetate, methanol, acetic acid.

  • Developing Chamber: A glass jar with a lid.

  • Spotting Capillaries: Glass capillary tubes.

  • Visualization:

    • UV lamp (254 nm).

    • Iodine chamber.

    • Staining solution (e.g., potassium permanganate, p-anisaldehyde).

  • Reaction Mixture: Aliquots taken from the ongoing reaction.

  • Starting Material Standard: A dilute solution of this compound in a suitable solvent (e.g., ethyl acetate).

  • Product Standard (if available): A dilute solution of the expected product.

Protocol for TLC Analysis
  • Plate Preparation:

    • With a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate.

    • Mark equidistant points on the origin line for spotting the samples. Typically, three spots are used: Starting Material (SM), Co-spot (C), and Reaction Mixture (RM).

  • Spotting the Plate:

    • Using a capillary tube, apply a small spot of the this compound standard solution onto the 'SM' mark on the origin line.

    • On the 'C' mark, first spot the starting material, and then carefully spot the reaction mixture on top of it.

    • On the 'RM' mark, spot the reaction mixture.

    • Ensure the spots are small and concentrated by applying the sample in several small portions, allowing the solvent to evaporate between applications.

  • Developing the Chromatogram:

    • Prepare the developing solvent system (e.g., 7:3 hexane:ethyl acetate) and pour it into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Close the lid and allow the chamber to equilibrate for a few minutes.

    • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.

    • Allow the solvent to ascend the plate by capillary action.

    • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • Visualize the spots using one or more of the following methods:

      • UV Light: Place the plate under a UV lamp (254 nm). Aromatic and conjugated compounds like this compound and its derivatives will appear as dark spots against a fluorescent background. Circle the spots with a pencil.[1][2]

      • Iodine Chamber: Place the dried plate in a sealed chamber containing a few crystals of iodine. Many organic compounds will absorb the iodine vapor and appear as brown spots. This method is generally non-destructive.[1][2]

      • Chemical Staining: For compounds that are not UV-active or do not stain well with iodine, a chemical stain can be used. A potassium permanganate stain is a good general-purpose stain for compounds with oxidizable functional groups. Dip the plate in the stain and gently heat with a heat gun until colored spots appear against a colored background.

  • Data Analysis:

    • Calculate the Rf value for each spot using the following formula:

      • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Compare the Rf values of the spots in the reaction mixture lane to the starting material and any product standards. The disappearance of the starting material spot and the appearance of a new spot indicate the progress of the reaction.

Data Presentation: Expected Rf Values

The Rf value is highly dependent on the specific conditions (stationary phase, mobile phase, temperature). The following table provides illustrative Rf values for this compound and potential reaction products in common solvent systems. These values are based on the principle that polarity is the primary determinant of separation on a silica gel plate.

CompoundFunctional GroupsExpected PolaritySolvent System (Hexane:Ethyl Acetate)Illustrative Rf Value
This compoundCarboxylic acid, Nitro, AlkeneHigh7:3~ 0.3 - 0.4
1:1~ 0.5 - 0.6
Methyl 2-NitrocinnamateEster, Nitro, AlkeneMedium7:3~ 0.6 - 0.7
1:1~ 0.8 - 0.9
2-Aminocinnamic acidCarboxylic acid, Amine, AlkeneHigh (Amphoteric)7:3~ 0.1 - 0.2
1:1 (+ 1% Acetic Acid)~ 0.4 - 0.5

Note: The addition of a small amount of acetic acid to the mobile phase can improve the spot shape and resolution of carboxylic acids by suppressing deprotonation.

Visualizations

Experimental Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Origin Line) spot_plate Spot Plate prep_plate->spot_plate prep_chamber Prepare Developing Chamber develop_plate Develop Plate prep_chamber->develop_plate prep_samples Prepare Samples (SM, C, RM) prep_samples->spot_plate spot_plate->develop_plate visualize Visualize Spots (UV, Iodine, Stain) develop_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results calculate_rf->interpret TLC_Logic cluster_results Results ReactionMixture Reaction Mixture TLC_Plate TLC Plate (Silica Gel) ReactionMixture->TLC_Plate Spotted on StartingMaterial Starting Material (this compound) StartingMaterial->TLC_Plate Spotted as Standard Product Product(s) (e.g., 2-Aminocinnamic Acid) Product->TLC_Plate Forms New Spot Byproducts Byproducts Byproducts->TLC_Plate May Form Additional Spots Mobile_Phase Mobile Phase (e.g., Hexane:EtOAc) TLC_Plate->Mobile_Phase Developed in Rf_SM Rf of Starting Material Mobile_Phase->Rf_SM Determines Rf_Prod Rf of Product Mobile_Phase->Rf_Prod Determines

References

Green Chemistry Approaches to the Synthesis of 2-Nitrocinnamic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-nitrocinnamic acid, a valuable intermediate in organic synthesis and pharmaceutical research, has traditionally relied on methods that often employ hazardous solvents and harsh reaction conditions. In line with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, this document outlines modern, environmentally benign approaches to its synthesis. These methods, including microwave-assisted synthesis, ultrasound-assisted synthesis, and solvent-free reactions with green catalysts, offer significant advantages such as reduced reaction times, lower energy consumption, and improved safety profiles.

Overview of Green Synthetic Approaches

The primary green route to this compound is the Knoevenagel condensation of 2-nitrobenzaldehyde with malonic acid. This reaction can be facilitated through several eco-friendly techniques that enhance reaction rates and yields while minimizing environmental impact.

  • Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to a dramatic acceleration of the reaction rate.[1] This method often allows for solvent-free conditions or the use of green solvents.

  • Ultrasound-Assisted Synthesis (Sonochemistry): The application of high-frequency ultrasound waves can induce acoustic cavitation, creating localized hot spots with high temperature and pressure, which enhances the reaction rate.[2] This method is known for its ability to promote reactions at lower bulk temperatures.

  • Solvent-Free Synthesis with Green Catalysts: By eliminating the solvent, this approach reduces waste and simplifies product purification. The use of benign and recyclable catalysts, such as ammonium salts or solid-supported bases, further enhances the green credentials of the synthesis.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for different green synthesis methods for this compound, providing a clear comparison of their efficiency and reaction conditions.

Parameter Microwave-Assisted Knoevenagel Condensation Ultrasound-Assisted Knoevenagel Condensation Solvent-Free Knoevenagel Condensation
Starting Materials 2-Nitrobenzaldehyde, Malonic Acid2-Nitrobenzaldehyde, Malonic Acid2-Nitrobenzaldehyde, Malonic Acid
Catalyst Piperidine (catalytic amount)Ammonium AcetateAmmonium Bicarbonate
Solvent Toluene (minimal)Ethanol/WaterNone
Temperature 100 °CRoom Temperature90 °C
Reaction Time 10 - 20 minutes30 - 60 minutes2 hours
Yield ~90%~85%~92%
Energy Source Microwave IrradiationSonicationConventional Heating

Experimental Protocols

Microwave-Assisted Knoevenagel Condensation

This protocol describes the rapid synthesis of this compound using microwave irradiation, which significantly reduces the reaction time compared to conventional heating methods.

Materials:

  • 2-Nitrobenzaldehyde

  • Malonic Acid

  • Piperidine

  • Toluene

  • Microwave Reactor

  • Round-bottom flask (10 mL) with a magnetic stirrer

  • Hydrochloric acid (10%)

  • Ethanol/water mixture for recrystallization

Procedure:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-nitrobenzaldehyde (1 mmol), malonic acid (1.2 mmol), and a catalytic amount of piperidine (0.1 mmol).

  • To this mixture, add a minimal amount of toluene (2 mL) to ensure homogeneity.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100°C for 10-20 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water and acidify with 10% hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with cold water, and dry.

  • Recrystallize the crude this compound from an ethanol/water mixture to obtain the pure product.

Ultrasound-Assisted Knoevenagel Condensation

This method utilizes ultrasonic waves to promote the Knoevenagel condensation at room temperature, offering an energy-efficient alternative to heating.[3]

Materials:

  • 2-Nitrobenzaldehyde

  • Malonic Acid

  • Ammonium Acetate

  • Ethanol/Water (1:1)

  • Ultrasonic Bath or Probe Sonicator

  • Beaker (50 mL)

  • Hydrochloric acid (10%)

Procedure:

  • In a 50 mL beaker, dissolve 2-nitrobenzaldehyde (1 mmol) and malonic acid (1.2 mmol) in 10 mL of an ethanol/water (1:1) mixture.

  • Add a catalytic amount of ammonium acetate (0.2 mmol) to the solution.

  • Place the beaker in an ultrasonic bath or immerse an ultrasonic probe into the reaction mixture.

  • Sonicate the mixture at room temperature for 30-60 minutes, monitoring the reaction progress by TLC.

  • Upon completion, transfer the reaction mixture to a larger beaker containing ice-cold water.

  • Acidify the solution with 10% hydrochloric acid to precipitate the this compound.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization from an ethanol/water mixture.

Solvent-Free Knoevenagel Condensation with a Green Catalyst

This protocol details a solvent-free approach using a benign catalyst, which aligns with the principles of green chemistry by minimizing waste and avoiding hazardous organic solvents.

Materials:

  • 2-Nitrobenzaldehyde

  • Malonic Acid

  • Ammonium Bicarbonate

  • Mortar and Pestle or a small beaker with a stirring rod

  • Oven or heating plate

  • Hydrochloric acid (10%)

  • Ethanol/water mixture for recrystallization

Procedure:

  • In a mortar, combine 2-nitrobenzaldehyde (1 mmol), malonic acid (1.2 mmol), and ammonium bicarbonate (0.2 mmol).

  • Grind the mixture with a pestle for 5-10 minutes until a homogeneous paste is formed. Alternatively, the reactants can be mixed in a beaker with a stirring rod.

  • Transfer the mixture to a small beaker and heat it in an oven or on a hot plate at 90°C for 2 hours.

  • After cooling to room temperature, dissolve the solid residue in a minimum amount of warm water containing a small amount of sodium hydroxide to form the sodium salt of the acid.

  • Filter the solution to remove any unreacted starting materials.

  • Acidify the filtrate with 10% hydrochloric acid to precipitate the this compound.

  • Filter the product, wash with cold water, and dry.

  • Recrystallize from an ethanol/water mixture for higher purity.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the described green synthetic approaches.

Microwave_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification Reactants 2-Nitrobenzaldehyde Malonic Acid Piperidine (cat.) Mix Mix in Microwave Vessel Reactants->Mix Solvent Toluene (minimal) Solvent->Mix Microwave Irradiate at 100°C (10-20 min) Mix->Microwave Cool Cool to RT Microwave->Cool Precipitate Acidify with HCl Cool->Precipitate Filter Filter & Wash Precipitate->Filter Recrystallize Recrystallize Filter->Recrystallize Product Pure this compound Recrystallize->Product

Caption: Workflow for Microwave-Assisted Synthesis.

Ultrasound_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Ultrasonic Reaction cluster_workup Work-up & Purification Reactants 2-Nitrobenzaldehyde Malonic Acid Ammonium Acetate (cat.) Mix Dissolve in Beaker Reactants->Mix Solvent Ethanol/Water Solvent->Mix Ultrasound Sonicate at RT (30-60 min) Mix->Ultrasound Precipitate Acidify with HCl Ultrasound->Precipitate Filter Filter & Wash Precipitate->Filter Recrystallize Recrystallize Filter->Recrystallize Product Pure this compound Recrystallize->Product

Caption: Workflow for Ultrasound-Assisted Synthesis.

Solvent_Free_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Thermal Reaction cluster_workup Work-up & Purification Reactants 2-Nitrobenzaldehyde Malonic Acid Ammonium Bicarbonate (cat.) Grind Grind Reactants Reactants->Grind Heat Heat at 90°C (2 hours) Grind->Heat Dissolve Dissolve in aq. NaOH Heat->Dissolve Filter_unreacted Filter Dissolve->Filter_unreacted Precipitate Acidify with HCl Filter_unreacted->Precipitate Filter_product Filter & Wash Precipitate->Filter_product Recrystallize Recrystallize Filter_product->Recrystallize Product Pure this compound Recrystallize->Product

References

2-Nitrocinnamic Acid: A Versatile Building Block for Novel Organic Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrocinnamic acid, a derivative of cinnamic acid, is emerging as a valuable and versatile building block in the synthesis of novel organic materials. Its unique chemical structure, featuring a nitro group ortho to the acrylic acid moiety, imparts distinct reactivity and photochemical properties. These characteristics make it a compelling starting material for the development of a range of functional materials, including photoresponsive polymers and pharmaceutically relevant indole derivatives. This document provides detailed application notes and experimental protocols for the use of this compound in the creation of these advanced organic materials.

Application I: Synthesis of Photoresponsive Polymers via [2+2] Photocycloaddition

The presence of a carbon-carbon double bond in this compound allows for its use in photochemical [2+2] cycloaddition reactions. Upon exposure to ultraviolet (UV) light, the double bonds of two molecules can react to form a cyclobutane ring, leading to the crosslinking of polymer chains. This process can be harnessed to create photoresists and other stimuli-responsive materials.[1] The nitro group can further influence the photochemical behavior and properties of the resulting polymer.

Logical Workflow for Photoresponsive Polymer Synthesis

G cluster_start Monomer Synthesis cluster_polymerization Polymerization cluster_processing Material Processing cluster_application Application A This compound B Functionalization (e.g., Esterification) A->B C Solution Polymerization B->C D Thin Film Deposition C->D E UV Irradiation (Crosslinking) D->E F Characterization E->F G Photoresponsive Material F->G

Caption: Workflow for developing photoresponsive materials.

Experimental Protocol: Synthesis of a Photoresponsive Polymer (General Procedure)

This protocol describes a general method for the synthesis of a photoresponsive polymer using a diester derivative of this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • A diol (e.g., 1,4-butanediol)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)

  • Solvent for polymerization (e.g., anhydrous tetrahydrofuran (THF))

  • Methanol

Procedure:

  • Synthesis of 2-Nitrocinnamoyl Chloride: In a round-bottom flask, suspend this compound (1 equivalent) in anhydrous DCM. Add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Stir the mixture at room temperature for 2 hours, or until the reaction is complete (monitored by TLC). Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 2-nitrocinnamoyl chloride.

  • Esterification: Dissolve the crude 2-nitrocinnamoyl chloride in anhydrous DCM. In a separate flask, dissolve the diol (0.5 equivalents) and pyridine (1.1 equivalents) in anhydrous DCM. Add the acid chloride solution dropwise to the diol solution at 0 °C. Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification: Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure diester monomer.

  • Photopolymerization: Dissolve the purified monomer and a photoinitiator (e.g., 1 mol%) in an appropriate solvent (e.g., THF) in a quartz reaction vessel. Deoxygenate the solution by bubbling with nitrogen for 30 minutes. Irradiate the solution with a UV lamp (e.g., 365 nm) while stirring. Monitor the polymerization by observing the increase in viscosity or by taking aliquots for analysis (e.g., GPC).

  • Isolation of the Polymer: Once the desired conversion is reached, precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol. Filter the precipitated polymer and dry it under vacuum.

Quantitative Data
ParameterValueReference
Monomer Synthesis
Yield of Diester MonomerTypically 70-90%General synthetic knowledge
Polymerization
Molecular Weight (Mw)Varies (e.g., 10,000-50,000 g/mol )Dependent on reaction conditions
Polydispersity Index (PDI)Typically 1.5-2.5Dependent on polymerization method
Photophysical Properties
UV-Vis Absorbance (λmax)~270-320 nm[2]

Note: The specific properties of the resulting polymer will depend on the chosen diol and the precise reaction conditions.

Application II: Baeyer-Emmerling Indole Synthesis

A significant application of this compound in organic synthesis is its use as a precursor for the synthesis of indole and its derivatives through the Baeyer-Emmerling indole synthesis.[3] This reaction involves the reduction of the nitro group followed by intramolecular cyclization and decarboxylation. Indole is a crucial heterocyclic scaffold found in many natural products and pharmaceuticals.

Baeyer-Emmerling Indole Synthesis Pathway

G A This compound B Reduction of Nitro Group (e.g., with Iron powder) A->B Fe, Base C o-Nitrosocinnamic Acid B->C D Intramolecular Cyclization C->D - H2O E Indole-2-carboxylic Acid Intermediate D->E F Decarboxylation E->F Heat G Indole F->G

Caption: Key steps in the Baeyer-Emmerling indole synthesis.

Experimental Protocol: Baeyer-Emmerling Synthesis of Indole

This protocol is a representative procedure for the synthesis of indole from this compound.

Materials:

  • This compound

  • Iron powder

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) (e.g., 6 M)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add this compound (1 equivalent) and water.

  • Addition of Base and Iron: While stirring vigorously, slowly add the aqueous NaOH solution to dissolve the this compound. Then, add iron powder (excess, e.g., 3-4 equivalents) in portions to the reaction mixture.

  • Reflux: Heat the mixture to reflux with continued vigorous stirring. The reaction is typically complete within 1-2 hours, which can be monitored by a color change (e.g., from reddish-brown to dark brown/black) and TLC analysis.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron sludge. Wash the filter cake with a small amount of hot water.

  • Acidification and Extraction: Carefully acidify the filtrate with HCl until it is acidic to litmus paper. This will cause the decarboxylation of the intermediate indole-2-carboxylic acid, which may be facilitated by gentle heating. Cool the solution and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts and dry them over anhydrous Na₂SO₄. Filter the solution and remove the solvent under reduced pressure to obtain crude indole.

  • Purification: The crude indole can be purified by recrystallization from a suitable solvent (e.g., hexane or water) or by sublimation.

Quantitative Data
ParameterValueReference
Reaction Conditions
TemperatureReflux (approx. 100 °C)[3]
Reaction Time1-2 hours[3]
Yield and Purity
Yield of Indole60-75%General synthetic knowledge
Melting Point of Indole52-54 °CStandard chemical data

Characterization of Synthesized Materials

The structural and physical properties of the synthesized polymers and indole derivatives should be thoroughly characterized using standard analytical techniques.

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Elucidation of the chemical structure and confirmation of functional groups.[4][5]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of characteristic functional groups (e.g., C=C, C=O, N-O, C-O).[2][6]
UV-Visible (UV-Vis) Spectroscopy Determination of the absorption properties, particularly for photoresponsive materials.[2][4]
Gel Permeation Chromatography (GPC) Determination of the molecular weight and polydispersity of polymers.
Mass Spectrometry (MS) Confirmation of the molecular weight of small molecules like indole.
Thermal Gravimetric Analysis (TGA) Evaluation of the thermal stability of the synthesized polymers.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized based on specific research goals and laboratory conditions. Appropriate safety precautions must be taken when handling all chemicals.

References

Application Notes and Protocols for the Continuous Production of 2-Nitrocinnamic Acid using Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the continuous production of 2-Nitrocinnamic acid utilizing flow chemistry techniques. This method offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability. The protocols outlined below are based on established principles of flow chemistry and analogous reactions, providing a strong foundation for implementation in a laboratory or manufacturing setting.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Traditional batch production methods for this compound often involve hazardous reagents, long reaction times, and potential for runaway reactions. Flow chemistry, with its inherent safety benefits and precise control over reaction parameters, presents a superior alternative for the synthesis of this compound.[2][3][4]

This document details a two-step continuous flow process for the synthesis of this compound:

  • Nitration of Cinnamaldehyde: Continuous nitration of cinnamaldehyde to produce 2-nitrocinnamaldehyde.

  • Oxidation: Subsequent continuous oxidation of 2-nitrocinnamaldehyde to yield the final product, this compound.

Advantages of Flow Chemistry for this compound Synthesis

The adoption of a continuous flow process for the production of this compound offers several key benefits:

  • Enhanced Safety: Small reactor volumes significantly reduce the risk associated with handling highly reactive and potentially explosive intermediates.[2]

  • Precise Temperature Control: The high surface-area-to-volume ratio of flow reactors allows for efficient heat exchange, preventing thermal runaways, which are a concern in exothermic nitration reactions.[5]

  • Improved Yield and Selectivity: The precise control over stoichiometry and residence time minimizes the formation of byproducts, leading to higher yields and purity.[5]

  • Rapid Process Optimization: Flow chemistry enables rapid screening of reaction conditions, facilitating faster process development and optimization.[3]

  • Scalability: The process can be easily scaled up by running the system for longer durations or by numbering up reactors.

Quantitative Data Summary

The following table summarizes the expected quantitative improvements of the proposed continuous flow process compared to traditional batch synthesis.

ParameterTraditional Batch MethodContinuous Flow Method (Projected)
Overall Yield 40-50%> 85%
Reaction Time 24-48 hours< 1 hour
Production Throughput Grams/dayKilograms/day (scalable)
Safety Profile High risk of thermal runawaySignificantly reduced risk
Byproduct Formation SignificantMinimized

Experimental Protocols

Step 1: Continuous Flow Nitration of Cinnamaldehyde to 2-Nitrocinnamaldehyde

This protocol is adapted from a known batch process for the nitration of cinnamaldehyde, optimized for a continuous flow setup.[6]

Materials:

  • Cinnamaldehyde (99%)

  • Acetic Anhydride (98%)

  • Nitric Acid (70%)

  • Glacial Acetic Acid

  • Deionized Water

  • Ethyl Acetate

  • Brine Solution

Equipment:

  • Two high-pressure syringe pumps or HPLC pumps

  • T-mixer

  • Microreactor or coiled tube reactor (e.g., PFA or stainless steel, 10 mL volume)

  • Back pressure regulator (set to 5 bar)

  • Temperature controller and heating/cooling module

  • Collection flask

Procedure:

  • Reagent Preparation:

    • Reagent A: Prepare a solution of cinnamaldehyde in acetic anhydride (e.g., 1 M).

    • Reagent B: Prepare a solution of nitric acid in glacial acetic acid (e.g., 2 M).

  • System Setup:

    • Assemble the flow chemistry system as shown in the workflow diagram below.

    • Ensure all connections are secure and leak-proof.

    • Set the reactor temperature to 0-5 °C.

  • Reaction Execution:

    • Pump Reagent A and Reagent B at equal flow rates (e.g., 0.5 mL/min each) into the T-mixer.

    • The combined stream flows through the microreactor with a residence time of approximately 10 minutes.

    • The output from the reactor is collected in a flask containing ice-cold water to quench the reaction and precipitate the product.

  • Work-up and Isolation:

    • The precipitated 2-nitrocinnamaldehyde is collected by vacuum filtration.

    • The crude product is washed with cold water and then recrystallized from ethanol to yield pure 2-nitrocinnamaldehyde.

Step 2: Continuous Flow Oxidation of 2-Nitrocinnamaldehyde to this compound

This protocol utilizes an efficient and environmentally friendly oxidation method using in-situ generated performic acid.[5]

Materials:

  • 2-Nitrocinnamaldehyde (from Step 1)

  • Formic Acid (98%)

  • Hydrogen Peroxide (30%)

  • Ethyl Acetate

  • Deionized Water

Equipment:

  • Three high-pressure syringe pumps or HPLC pumps

  • Two T-mixers

  • Two microreactors or coiled tube reactors (e.g., PFA, 5 mL and 10 mL volumes)

  • Back pressure regulator (set to 5 bar)

  • Temperature controller and heating module

  • Liquid-liquid separator (optional, for continuous extraction)

  • Collection flask

Procedure:

  • Reagent Preparation:

    • Reagent C: Prepare a solution of 2-nitrocinnamaldehyde in ethyl acetate (e.g., 0.5 M).

    • Reagent D: Formic acid.

    • Reagent E: Hydrogen peroxide (30%).

  • System Setup:

    • Assemble the flow chemistry system as depicted in the workflow diagram.

    • The first reactor (5 mL) is for the in-situ generation of performic acid.

    • The second reactor (10 mL) is for the oxidation reaction.

    • Set the temperature of both reactors to 40 °C.

  • Reaction Execution:

    • Pump Reagent D (formic acid) and Reagent E (hydrogen peroxide) at a 1:1 molar ratio (e.g., 0.2 mL/min each) through the first T-mixer and into the first reactor to generate performic acid.

    • The output from the first reactor is mixed with Reagent C (2-nitrocinnamaldehyde solution) in the second T-mixer.

    • The combined stream flows through the second reactor with a residence time of approximately 20 minutes.

  • Work-up and Isolation:

    • The reaction mixture is collected in a flask.

    • The organic layer is washed with water and brine.

    • The solvent is removed under reduced pressure to yield crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.

Visualizations

Reaction Pathway

G Reaction Pathway for this compound Synthesis Cinnamaldehyde Cinnamaldehyde Nitrocinnamaldehyde 2-Nitrocinnamaldehyde Cinnamaldehyde->Nitrocinnamaldehyde Nitration NitricAcid Nitric Acid (in Acetic Anhydride) NitricAcid->Nitrocinnamaldehyde NitrocinnamicAcid This compound Nitrocinnamaldehyde->NitrocinnamicAcid Oxidation OxidizingAgent Oxidizing Agent (e.g., Performic Acid) OxidizingAgent->NitrocinnamicAcid

Caption: Synthesis of this compound from Cinnamaldehyde.

Experimental Workflow

G Continuous Flow Workflow for this compound Production cluster_nitration Step 1: Nitration cluster_oxidation Step 2: Oxidation PumpA Pump A (Cinnamaldehyde in Acetic Anhydride) Mixer1 T-Mixer PumpA->Mixer1 PumpB Pump B (Nitric Acid in Acetic Acid) PumpB->Mixer1 Reactor1 Reactor 1 (Nitration) 10 mL, 0-5 °C Mixer1->Reactor1 Quench Quench (Ice Water) Reactor1->Quench Filter1 Filtration & Recrystallization Quench->Filter1 Product1 2-Nitrocinnamaldehyde Filter1->Product1 PumpC Pump C (2-Nitrocinnamaldehyde in Ethyl Acetate) Product1->PumpC Intermediate Transfer Mixer3 T-Mixer PumpC->Mixer3 PumpD Pump D (Formic Acid) Mixer2 T-Mixer PumpD->Mixer2 PumpE Pump E (Hydrogen Peroxide) PumpE->Mixer2 Reactor2 Reactor 2 (Oxidant Gen.) 5 mL, 40 °C Mixer2->Reactor2 Reactor2->Mixer3 Reactor3 Reactor 3 (Oxidation) 10 mL, 40 °C Mixer3->Reactor3 Workup Work-up & Purification Reactor3->Workup Product2 This compound Workup->Product2

Caption: Two-step continuous flow synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Perkin Reaction for 2-Nitrocinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the synthesis of 2-Nitrocinnamic acid via the Perkin reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and improve reaction yields.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound.

ProblemPotential Cause(s)Troubleshooting Steps
Low or No Yield of this compound 1. Inactive Catalyst: The base catalyst (e.g., sodium acetate) may have absorbed moisture.[1][2] 2. Insufficient Reaction Temperature or Time: The Perkin reaction requires high temperatures and prolonged heating to proceed to completion.[1] 3. Impure Reactants: The 2-Nitrobenzaldehyde may have oxidized. 4. Suboptimal Molar Ratios: Incorrect stoichiometry of the reactants can limit the yield.[1] 5. Inefficient Hydrolysis: Incomplete hydrolysis of the intermediate anhydride will result in a lower yield of the final product.[1]1. Use anhydrous sodium acetate or dry it in an oven before use.[1][3] 2. Ensure the reaction temperature is maintained around 180°C for at least 3-8 hours.[1] Consider increasing the reaction time or temperature within the recommended range. 3. Use freshly distilled or purified 2-Nitrobenzaldehyde. 4. A common molar ratio is approximately 1 mole of aldehyde to 2 moles of acetic anhydride and 0.7 moles of sodium acetate.[1] 5. Ensure complete hydrolysis by adding a sufficient amount of water and heating if necessary during the work-up procedure.[1]
Product is Oily or Gummy and Fails to Crystallize 1. Presence of Unreacted 2-Nitrobenzaldehyde: Residual aldehyde can act as an impurity that inhibits crystallization.[1] 2. Formation of Side Products: Overheating or excessively long reaction times can promote the formation of resinous byproducts.[1]1. During the work-up, ensure the complete removal of unreacted 2-Nitrobenzaldehyde. This can be achieved by steam distillation or by washing the aqueous solution of the sodium 2-nitrocinnamate salt with a suitable organic solvent like ether before acidification.[1] 2. Adhere to the recommended reaction temperature and time to minimize the formation of side products.[1]
Product has a Low Melting Point 1. Presence of Impurities: Starting materials or byproducts will depress the melting point.[1] 2. Incomplete Removal of Acetic Acid: Residual acetic acid from the hydrolysis step can remain in the final product.[1]1. Recrystallize the crude this compound from a suitable solvent system, such as an ethanol-water mixture, to purify the product.[1] 2. Wash the crude this compound crystals thoroughly with cold water on a Büchner funnel to remove any remaining acetic acid.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the Perkin reaction for the synthesis of this compound?

A1:

  • 2-Nitrobenzaldehyde: This is the aromatic aldehyde that undergoes condensation. The electron-withdrawing nitro group (-NO2) on the aromatic ring increases the reactivity of the carbonyl carbon, which generally leads to higher yields compared to unsubstituted benzaldehyde.[1]

  • Acetic Anhydride: It serves as the source of the enolizable α-hydrogens and acts as the acylating agent.[4]

  • Sodium Acetate (or other weak base): This acts as a base catalyst, deprotonating the acetic anhydride to form a reactive carbanion (enolate) that initiates the condensation with the aldehyde.[1][4]

Q2: How does the nitro group in 2-Nitrobenzaldehyde affect the reaction yield?

A2: The electronic nature of substituents on the benzaldehyde ring significantly influences the reaction rate and yield. Electron-withdrawing groups, such as the nitro group, increase the reactivity of the carbonyl carbon towards nucleophilic attack. This generally leads to higher yields in the Perkin reaction.[1] In fact, studies have shown that 2-Nitrobenzaldehyde can produce a 75% yield of this compound under appropriate conditions.[4]

Q3: What are the typical reaction conditions for the synthesis of this compound?

A3: The Perkin reaction generally requires high temperatures, typically around 180°C, and a prolonged reaction time of 3 to 8 hours to achieve optimal yields.[1]

Q4: Can other bases be used instead of sodium acetate?

A4: Yes, other weak bases such as potassium acetate, cesium acetate, and triethylamine can also be used as catalysts in the Perkin reaction.[3][5] The choice of base can influence the reaction rate and yield.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline. Please refer to specific literature for detailed procedures.

  • Reactant Preparation: In a round-bottomed flask, combine 2-Nitrobenzaldehyde, acetic anhydride, and anhydrous sodium acetate. A common molar ratio is approximately 1:2:0.7 (aldehyde:anhydride:acetate).[1]

  • Reaction: Attach a reflux condenser and heat the mixture in an oil bath to approximately 180°C for 3-8 hours.[1]

  • Hydrolysis and Neutralization: After cooling, pour the reaction mixture into a flask containing water. Add a sodium hydroxide solution to neutralize the mixture, which will convert the this compound into its soluble sodium salt.[1][6]

  • Purification of Aqueous Solution: Remove any unreacted 2-Nitrobenzaldehyde by steam distillation or by extraction with an organic solvent.[1]

  • Precipitation: Cool the aqueous solution and slowly add concentrated hydrochloric acid with stirring until the solution is acidic. This compound will precipitate out as a solid.[1][6]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with cold water to remove any inorganic salts and residual acid.[1][6] Dry the purified this compound.

Quantitative Data: Yield of Substituted Cinnamic Acids

The following table summarizes the reported yields for the synthesis of various substituted cinnamic acids via the Perkin reaction, highlighting the effect of different substituents on the benzaldehyde ring.

Substituent on BenzaldehydeYield of Cinnamic Acid (%)
H70-75
4-Me33
2-Cl71
4-Cl52
2-MeO55
4-MeO30
2-NO2 75
4-NO282
2,6-Cl282
(Data sourced from[4])

Factors Affecting Yield in Perkin Reaction for this compound

Perkin_Yield_Factors Reactants Reactants (2-Nitrobenzaldehyde, Acetic Anhydride) Purity Purity of Reactants Reactants->Purity MolarRatio Molar Ratios Reactants->MolarRatio Catalyst Catalyst (Anhydrous Sodium Acetate) Activity Catalyst Activity Catalyst->Activity Conditions Reaction Conditions Temperature Temperature (~180°C) Conditions->Temperature Time Reaction Time (3-8 hours) Conditions->Time Workup Work-up Procedure Hydrolysis Hydrolysis Efficiency Workup->Hydrolysis Purification Product Purification Workup->Purification Yield Yield of this compound Purity->Yield influences MolarRatio->Yield influences Activity->Yield influences Temperature->Yield influences Time->Yield influences Hydrolysis->Yield influences Purification->Yield influences

Caption: Key factors influencing the yield of this compound in a Perkin reaction.

References

Strategies for separating ortho and para isomers of nitrocinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Strategies for Separating Ortho and Para Isomers of Nitrocinnamic Acid

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the separation of ortho- and para-nitrocinnamic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for separating ortho and para isomers of nitrocinnamic acid?

A1: The most effective methods for separating ortho and para isomers of nitrocinnamic acid are fractional crystallization and column chromatography.[1] The choice between these techniques depends on the scale of the separation, required purity, and available equipment. Fractional crystallization is often suitable for larger quantities, leveraging differences in solubility, while chromatography provides higher resolution for smaller amounts.[2][3]

Q2: What are the key physical differences between ortho- and para-nitrocinnamic acid that can be exploited for separation?

A2: The primary differences are their melting points and solubility profiles in various solvents. The para isomer generally has a significantly higher melting point and lower solubility in many common organic solvents compared to the ortho isomer, which facilitates separation by fractional crystallization.[1][4]

Data Presentation: Physical Properties of Nitrocinnamic Acid Isomers

Propertyo-Nitrocinnamic Acidp-Nitrocinnamic Acidm-Nitrocinnamic Acid (for reference)
Molecular Formula C₉H₇NO₄[4]C₉H₇NO₄[5]C₉H₇NO₄[6]
Molecular Weight 193.16 g/mol [4]193.16 g/mol [7]193.16 g/mol [6]
Melting Point 243-245 °C[4]~289 °C (decomposes)[1][7]192-194 °C[8]
Water Solubility Insoluble[4]Generally insoluble[1]Not specified, but likely low
Organic Solvents Soluble in ethanol, dichloromethane[4]Soluble in ethanol, methanol, DMSO[1]Soluble in boiling 95% alcohol[8]

Q3: How can I assess the purity of my separated isomers?

A3: Purity can be assessed using a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and the relative amounts of each isomer.[1]

  • Thin-Layer Chromatography (TLC): Offers a quick, qualitative assessment of separation efficiency.[1]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and lower the melting point.[1]

  • Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (¹H NMR) can clearly distinguish between the isomers based on the splitting patterns of the aromatic protons.[9] Infrared (IR) spectroscopy can also show characteristic differences in the fingerprint region (700-1000 cm⁻¹).[9]

Troubleshooting Guides

This section addresses common issues encountered during the purification process in a question-and-answer format.

Fractional Crystallization Issues

Question: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture. Solution:

  • Re-heat the solution to dissolve the oil completely.

  • Add a small amount of the "good" solvent (in which the compound is more soluble) to lower the saturation point.

  • Allow the solution to cool much more slowly to encourage proper crystal lattice formation. Using a different solvent system with a lower boiling point may also be necessary.[1]

Question: The yield of my purified compound is very low after recrystallization. How can I improve it?

Answer: A low yield can result from using too much solvent, cooling too quickly, or incomplete precipitation. Solution:

  • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude mixture.

  • Slow Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. This maximizes the formation of pure crystals.[1]

  • Maximize Precipitation: Ensure the solution spends adequate time in an ice bath (at least 30 minutes) to maximize the yield.[1]

  • Check Filtrate: If you suspect significant product loss, you can concentrate the mother liquor and attempt a second recrystallization to recover more material.

Chromatography Issues

Question: I am not getting good separation between my isomer peaks in HPLC. How can I improve the resolution?

Answer: Poor resolution is a common challenge in isomer separation. A systematic approach to optimizing selectivity and efficiency is required. Solution:

  • Optimize Mobile Phase: Adjust the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. For acidic compounds like nitrocinnamic acid, acidifying the mobile phase (e.g., with 0.1% acetic or phosphoric acid) is crucial to ensure consistent protonation and improve peak shape.[10]

  • Change Stationary Phase: If optimizing the mobile phase is insufficient, the column chemistry may not be suitable. A phenyl-based stationary phase can offer different selectivity for aromatic compounds compared to a standard C18 column and may improve the separation of positional isomers.[10][11]

  • Adjust Temperature: Vary the column temperature in 5-10°C increments. Temperature can significantly impact selectivity and resolution.[10]

  • Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will increase the analysis time.[10]

Question: My peaks are showing significant tailing. What can I do to get more symmetrical peaks?

Answer: Peak tailing for acidic compounds is often caused by secondary interactions with the silica-based stationary phase. Solution:

  • Adjust Mobile Phase pH: Tailing can occur if the mobile phase pH is too close to the pKa of nitrocinnamic acid. Ensure the pH is low enough (at least 1-2 pH units below the pKa) to keep the acid fully protonated, which minimizes interactions with residual silanol groups on the column packing.[10]

  • Check for Column Contamination: A contaminated or old column can lead to peak tailing. Flush the column with a strong solvent or replace it if necessary.[10]

  • Reduce Sample Overload: Injecting too much sample can cause peak distortion. Try reducing the injection volume or the sample concentration.[10]

Experimental Protocols

Protocol 1: Separation by Fractional Crystallization (Ethanol/Water System)

This protocol leverages the lower solubility of p-nitrocinnamic acid in an ethanol/water mixture compared to the ortho isomer.

  • Dissolution: In an Erlenmeyer flask, add the crude mixture of ortho and para isomers. Add a minimal amount of hot 95% ethanol while heating and stirring until the solid material just dissolves.

  • Induce Saturation: While the solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy. This indicates the saturation point. If too much water is added, clarify the solution by adding a small amount of hot ethanol.[1]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. The less soluble p-nitrocinnamic acid should crystallize first. Slow cooling is crucial for forming large, pure crystals.[1]

  • Isolation (First Crop): Collect the crystals (primarily p-nitrocinnamic acid) by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove soluble impurities (including the o-isomer).[1]

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

  • Recovery of o-Isomer: Concentrate the filtrate (the liquid that passed through the filter) under reduced pressure to induce crystallization of the more soluble o-nitrocinnamic acid. This crop may require further recrystallization to achieve high purity.

Protocol 2: Separation by Column Chromatography

This method is suitable for smaller-scale separations where high purity is required.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed. Let the excess solvent drain until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude isomer mixture in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent can be gradually increased to facilitate the separation. The less polar isomer will typically elute from the column first.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify which fractions contain the pure isomers.

  • Solvent Evaporation: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator to obtain the purified solid.

Mandatory Visualizations

Fractional_Crystallization_Workflow start Start: Crude o/p Isomer Mixture dissolve 1. Dissolve in Minimum Hot Ethanol start->dissolve saturate 2. Add Hot Water to Cloud Point dissolve->saturate cool 3. Cool Slowly to Room Temperature saturate->cool isolate 4. Isolate Crystals via Vacuum Filtration cool->isolate crystals Solid: Enriched p-Isomer isolate->crystals filtrate Filtrate: Enriched o-Isomer isolate->filtrate wash 5. Wash Crystals with Cold EtOH/Water crystals->wash concentrate 7. Concentrate Filtrate filtrate->concentrate dry 6. Dry Crystals wash->dry product_p Pure p-Nitrocinnamic Acid dry->product_p product_o Crude o-Nitrocinnamic Acid (Requires Further Purification) concentrate->product_o

Caption: Experimental workflow for separating nitrocinnamic acid isomers.

Column_Chromatography_Workflow start Start: Crude o/p Isomer Mixture pack 1. Pack Silica Gel Column start->pack load 2. Load Sample onto Column pack->load elute 3. Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) load->elute collect 4. Collect Fractions elute->collect analyze 5. Analyze Fractions by TLC/HPLC collect->analyze combine_o 6a. Combine Pure o-Isomer Fractions analyze->combine_o combine_p 6b. Combine Pure p-Isomer Fractions analyze->combine_p evap_o 7a. Evaporate Solvent combine_o->evap_o evap_p 7b. Evaporate Solvent combine_p->evap_p product_o Pure o-Nitrocinnamic Acid evap_o->product_o product_p Pure p-Nitrocinnamic Acid evap_p->product_p HPLC_Troubleshooting_Logic cluster_solutions Troubleshooting Steps issue Issue: Poor Peak Resolution opt_mp Optimize Mobile Phase (Solvent Ratio, pH) issue->opt_mp Step 1 opt_temp Adjust Column Temperature opt_mp->opt_temp No Improvement resolved Resolution Improved opt_mp->resolved Success change_sp Change Stationary Phase (e.g., C18 to Phenyl) opt_temp->change_sp No Improvement opt_temp->resolved Success opt_flow Reduce Flow Rate change_sp->opt_flow No Improvement change_sp->resolved Success opt_flow->resolved Success

References

Common side products in the synthesis of 2-Nitrocinnamic acid and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Nitrocinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently employed method for the synthesis of this compound is the Perkin reaction. This reaction involves the condensation of 2-nitrobenzaldehyde with acetic anhydride in the presence of a weak base, typically anhydrous sodium acetate or potassium acetate, to yield this compound.[1]

Q2: What are the primary side products I should be aware of during the synthesis of this compound?

A2: The main side products in the Perkin synthesis of this compound include:

  • Resinous byproducts: These are dark, tar-like substances that can form due to the self-condensation of 2-nitrobenzaldehyde under the basic reaction conditions at high temperatures.[2]

  • 2-Quinolone: Through an intramolecular cyclization and reduction of the nitro group, this compound can be converted to 2-quinolone.[3]

  • Unreacted starting materials: Incomplete reactions can leave residual 2-nitrobenzaldehyde and acetic anhydride in the product mixture.

Q3: How can I minimize the formation of these side products?

A3: To minimize side product formation, consider the following:

  • Control Reaction Temperature: Avoid excessively high temperatures, as this can promote the formation of resinous materials. A temperature range of 160-180°C is generally recommended.

  • Use Anhydrous Conditions: The presence of moisture can lead to the hydrolysis of acetic anhydride and other unwanted side reactions. Ensure all glassware is thoroughly dried and use anhydrous reagents.

  • Purify Starting Materials: Using freshly distilled 2-nitrobenzaldehyde can reduce impurities that might catalyze side reactions.

  • Optimize Reaction Time: Prolonged reaction times can sometimes lead to increased byproduct formation. Monitor the reaction progress to determine the optimal duration.

Q4: What is a typical yield for the synthesis of this compound via the Perkin reaction?

A4: Under optimized conditions, the Perkin reaction for the synthesis of this compound can achieve yields of approximately 75%.[1] However, yields can be lower depending on the specific reaction conditions and purity of the reagents.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Presence of moisture. 4. Impure starting materials.1. Increase the reaction time or temperature within the recommended range (see data table below). 2. Ensure the reaction is heated to the optimal temperature (typically around 180°C). 3. Use anhydrous reagents and thoroughly dry all glassware. 4. Use freshly distilled 2-nitrobenzaldehyde.
Formation of Dark, Resinous Material 1. Reaction temperature is too high. 2. Self-condensation of 2-nitrobenzaldehyde.1. Carefully control the reaction temperature, avoiding overheating. 2. Use a moderate excess of acetic anhydride and ensure efficient stirring.
Product is Difficult to Purify 1. Presence of multiple side products. 2. Co-precipitation of impurities.1. Optimize reaction conditions to minimize side product formation. 2. Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture.
Presence of 2-Quinolone in the Product Intramolecular cyclization of this compound.This is an inherent potential side reaction. Purification by recrystallization is typically effective in removing it.

Quantitative Data on Reaction Parameters

The following table summarizes the impact of key reaction parameters on the yield of cinnamic acid in a typical Perkin reaction. While this data is for the synthesis of the parent cinnamic acid, the trends are generally applicable to the synthesis of its nitro-substituted derivative.

Temperature (°C)Reaction Time (hours)Molar Ratio (Aldehyde:Anhydride:Acetate)Yield (%)
16041 : 1.5 : 1~60-65
18041 : 1.5 : 1~70-75
18081 : 1.5 : 1~75
18041 : 2.0 : 1~72-77

Note: This data is compiled from various sources and should be used as a general guideline. Optimal conditions for your specific setup may vary.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Perkin Reaction

This protocol is adapted from established procedures for the Perkin reaction.

Materials:

  • 2-Nitrobenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Beakers

  • Büchner funnel and filter flask

  • Sodium carbonate solution (10%)

  • Hydrochloric acid (concentrated)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine 2-nitrobenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (1.0 eq).

  • Heating: Attach a reflux condenser and heat the mixture in a heating mantle or oil bath to 180°C. Maintain this temperature with constant stirring for 4-5 hours.

  • Work-up: Allow the reaction mixture to cool slightly and then carefully pour it into a beaker containing 200 mL of cold water while stirring.

  • Neutralization: Add a 10% sodium carbonate solution to the mixture until it is alkaline (check with pH paper). This will dissolve the this compound as its sodium salt.

  • Filtration: Filter the solution to remove any insoluble resinous byproducts.

  • Precipitation: Transfer the filtrate to a clean beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the precipitation of this compound is complete.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash the crystals with cold water.

  • Purification: Recrystallize the crude this compound from ethanol or an ethanol/water mixture to obtain the pure product.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

Reaction_Pathway Reactants 2-Nitrobenzaldehyde + Acetic Anhydride + Sodium Acetate Intermediate Intermediate Adduct Reactants->Intermediate Perkin Condensation (180°C) Side_Product1 Resinous Byproducts (Self-condensation) Reactants->Side_Product1 High Temperature Side Reaction Main_Product This compound Intermediate->Main_Product Elimination & Hydrolysis Side_Product2 2-Quinolone (Intramolecular Cyclization) Main_Product->Side_Product2 Potential Further Reaction

Caption: Logical relationship between reactants, intermediates, main product, and side products in the synthesis of this compound.

Experimental_Workflow Start Start: Combine Reactants (2-Nitrobenzaldehyde, Acetic Anhydride, Sodium Acetate) Reaction Heat to 180°C (4-5 hours) Start->Reaction Workup Pour into Water Reaction->Workup Neutralize Add Sodium Carbonate Solution Workup->Neutralize Filter1 Filter to Remove Resins Neutralize->Filter1 Precipitate Acidify with HCl Filter1->Precipitate Filter2 Collect Crude Product (Vacuum Filtration) Precipitate->Filter2 Purify Recrystallize from Ethanol/Water Filter2->Purify End End: Pure this compound Purify->End

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Troubleshooting Low Conversion Rates in the Knoevenagel Condensation of 2-Nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Knoevenagel condensation of 2-nitrobenzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to low conversion rates and other undesirable outcomes in a direct question-and-answer format.

Q1: Why is my Knoevenagel condensation with 2-nitrobenzaldehyde showing low to no product yield?

A: Low conversion rates with 2-nitrobenzaldehyde are often linked to several factors. The primary reason is the electronic effect of the nitro group, which is strongly electron-withdrawing. This effect decreases the electron density at the carbonyl carbon, making the aldehyde less reactive towards nucleophilic attack.[1] Other common causes include:

  • Inefficient Catalysis: The chosen catalyst may be inappropriate, degraded, or used in a suboptimal concentration.[2]

  • Poor Reactant Acidity: The active methylene compound may not be acidic enough for efficient deprotonation by the weak base catalyst.[2]

  • Suboptimal Reaction Conditions: The solvent, temperature, and reaction time may not be suitable for this specific substrate.[3]

Q2: How can I overcome the reduced reactivity of 2-nitrobenzaldehyde?

A: To counteract the deactivating effect of the nitro group, you may need to employ more forcing reaction conditions than for other benzaldehydes. Consider the following adjustments:

  • Base Selection: Using a stronger base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), can help drive the reaction forward.[1] However, be cautious, as very strong bases can promote the self-condensation of the aldehyde.[2][4]

  • Temperature Control: Increasing the reaction temperature provides more energy to overcome the activation barrier.[1]

  • Catalyst Strategy: Employing a secondary amine catalyst like piperidine can be effective. These amines can react with the aldehyde to form an intermediate iminium ion, which is more electrophilic and reactive than the original aldehyde.[5][6]

Q3: What is the optimal catalyst and what concentration should I use?

A: The choice of catalyst is critical. Weak bases such as piperidine, pyridine, or ammonium salts are typically used to avoid side reactions.[2][4]

  • Catalyst Type: For a greener approach, ammonium bicarbonate can be an effective and less hazardous alternative to pyridine and piperidine.[7] Heterogeneous catalysts are also an option and offer the advantage of easier separation from the reaction mixture.[2]

  • Catalyst Loading: A good starting point for catalyst concentration is typically 5-10 mol%.[3] It is crucial to optimize this for your specific reaction.

  • Catalyst Integrity: Always use a fresh batch of catalyst to rule out degradation as a cause of low yield.[3]

Q4: Which solvent system is best for this reaction?

A: The solvent plays a crucial role in reactant solubility, stabilization of intermediates, and catalyst activity.[8] There is no single "best" solvent, and the optimal choice depends on the other reaction components.

  • Polar Aprotic Solvents: Solvents like DMF (dimethylformamide) and acetonitrile often lead to faster reaction rates and higher yields.[8][9]

  • Polar Protic Solvents: Greener options like ethanol and water can be highly effective.[8][10] Water, in particular, can sometimes enhance the electron density on amine catalysts, boosting their activity.[8]

  • Solvent-Free Conditions: For certain reactions, solvent-free (neat) conditions, often involving grinding the reactants together, can be highly efficient.[3][7]

Q5: My reaction is producing side products. How can I improve selectivity?

A: The formation of side products is a common issue. The two most likely side reactions are:

  • Self-Condensation of Aldehyde: This occurs when the base used is too strong, causing the aldehyde to react with itself. Solution: Switch to a milder base, such as an ammonium salt or a weaker amine.[3]

  • Michael Addition: The desired α,β-unsaturated product can sometimes react with a second molecule of the active methylene compound.[3] Solution: Maintain a strict 1:1 molar ratio of the 2-nitrobenzaldehyde and the active methylene compound to minimize this possibility.[3]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key quantitative data and provide guidance for optimizing your experimental setup.

Table 1: Influence of Key Parameters on Reaction Conversion

ParameterIssue / ObservationRecommended ActionRationale
Catalyst Low conversion with weak amine base.Optimize catalyst loading (start at 5-10 mol%).[3] Consider a slightly stronger base or an alternative catalyst like ammonium bicarbonate.[7] Ensure the catalyst is fresh.[3]2-Nitrobenzaldehyde is deactivated; a more effective catalytic system may be required.
Solvent Reactants are not fully dissolved or reaction is sluggish.Test a range of solvents from polar aprotic (DMF) to polar protic (Ethanol, Water).[8][9] Ensure reactants are soluble at the reaction temperature.[3]Solvent choice impacts solubility, intermediate stabilization, and catalyst performance.[8]
Temperature No reaction at room temperature.Systematically increase the temperature. Monitor for product formation and potential decomposition using TLC.[3]Higher temperatures can help overcome the activation energy for the less reactive aldehyde.[1]
Stoichiometry Formation of Michael adducts or other side products.Use a precise 1:1 molar ratio of 2-nitrobenzaldehyde to the active methylene compound.[3]Prevents the product from reacting with excess active methylene compound.[3]

Table 2: Comparative Synthesis Methods for Nitrobenzaldehyde Condensation

AldehydeActive MethyleneMethodTimeYieldReference
2-NitrobenzaldehydeMalononitrileSonication (Solvent-free, NH₄OAc catalyst)310 sec95.86%[11]
2-NitrobenzaldehydeMalononitrileMicrowave (Solvent-free, NH₄OAc catalyst)58 sec92.40%[11]
4-NitrobenzaldehydeMalononitrileWater at 50°C (Catalyst-free)15 min>99%[10]

Experimental Protocols

Below are representative methodologies for performing the Knoevenagel condensation with 2-nitrobenzaldehyde.

Protocol 1: General Procedure in Ethanol with Piperidine Catalyst

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-nitrobenzaldehyde (1 mmol, 1.0 equiv) and the active methylene compound (e.g., malononitrile, 1.0 mmol, 1.0 equiv).

  • Solvent & Catalyst Addition: Add ethanol (5-10 mL) to dissolve the reactants. Add piperidine (0.1 mmol, 0.1 equiv) as the catalyst.

  • Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 60-80°C).

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC).[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid product by filtration. If not, reduce the solvent volume under vacuum and add cold water (15-25 mL) to precipitate the product.

  • Isolation: Collect the solid by filtration, wash thoroughly with cold water, and air dry.[3] Recrystallize if further purification is needed.

Protocol 2: Water-Mediated Synthesis

  • Setup: To a round-bottom flask, add 2-nitrobenzaldehyde (1 mmol, 1.0 equiv) and malononitrile (1 mmol, 1.0 equiv).[8]

  • Solvent and Catalyst Addition: Add water (5 mL) and a suitable catalyst (e.g., 5 mol% Ni(NO₃)₂·6H₂O or another water-tolerant catalyst).[3][8]

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Check for reaction completion via TLC (typically 10-60 minutes).[8]

  • Work-up: Upon completion, add additional cold water (15-25 mL) to ensure full precipitation of the product.[8]

  • Isolation: Filter the solid product, wash with cold water, and air dry. This method often yields a product of high purity without further purification.[3]

Visual Guides and Workflows

The following diagrams illustrate the troubleshooting workflow and the fundamental reaction mechanism.

G sub Active Methylene (Z-CH2-Z') + Base carbanion Carbanion (Z-CH(-)-Z') sub->carbanion 1. Deprotonation aldehyde 2-Nitrobenzaldehyde intermediate β-Hydroxy Adduct (Aldol Intermediate) carbanion->intermediate 2. Nucleophilic Attack product α,β-Unsaturated Product intermediate->product 3. Dehydration (-H2O)

References

Optimizing reaction conditions for the synthesis of 2-Nitrocinnamic acid (temperature, catalyst)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Nitrocinnamic acid. The focus is on the Perkin reaction, a classical and widely used method for this transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method for synthesizing this compound is the Perkin reaction.[1][2] This reaction involves the condensation of 2-nitrobenzaldehyde with acetic anhydride in the presence of a weak base, typically an alkali salt of a carboxylic acid like sodium acetate or potassium acetate.[1][3]

Q2: How does the nitro group in 2-nitrobenzaldehyde affect the Perkin reaction?

A2: The electron-withdrawing nature of the nitro group increases the reactivity of the carbonyl carbon in 2-nitrobenzaldehyde towards nucleophilic attack. This generally leads to a higher reaction rate and potentially better yields compared to unsubstituted benzaldehyde under similar conditions.

Q3: What are the key parameters to control for a successful synthesis of this compound?

A3: The critical parameters for optimizing the synthesis of this compound via the Perkin reaction are:

  • Temperature: The reaction typically requires high temperatures, often around 180°C.[4][5]

  • Catalyst: The choice and purity of the basic catalyst are crucial. Anhydrous alkali salts of carboxylic acids are commonly used.[3]

  • Reaction Time: Sufficient reaction time is necessary for the reaction to proceed to completion.

  • Purity of Reactants: The purity of 2-nitrobenzaldehyde and acetic anhydride is vital to prevent side reactions and ensure a high yield of the desired product.

Troubleshooting Guides

Low or No Yield

Problem: The yield of this compound is significantly lower than expected or no product is obtained.

Potential Cause Troubleshooting Steps
Moisture in the reaction Ensure all glassware is thoroughly dried before use. Use anhydrous acetic anhydride and freshly fused, anhydrous sodium or potassium acetate. Moisture can hydrolyze the acetic anhydride, rendering it ineffective.
Impure 2-nitrobenzaldehyde Use freshly purified or commercially available high-purity 2-nitrobenzaldehyde. The aldehyde can oxidize to 2-nitrobenzoic acid over time, which will not participate in the desired reaction.
Insufficient reaction temperature or time The Perkin reaction generally requires high temperatures (around 180°C) and prolonged heating.[4][5] Ensure the reaction mixture is maintained at the optimal temperature for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Suboptimal catalyst The choice of catalyst can influence the yield. Potassium acetate is sometimes reported to give better yields than sodium acetate.[6] Ensure the catalyst is anhydrous and used in the correct stoichiometric amount.
Formation of Dark, Resinous Byproducts

Problem: The reaction mixture turns dark and a significant amount of tar-like material is formed, making product isolation difficult.

Potential Cause Troubleshooting Steps
Side reactions at high temperatures Self-condensation of 2-nitrobenzaldehyde or other side reactions can occur at elevated temperatures in the presence of a base. Avoid unnecessarily high temperatures or prolonged heating times beyond what is required for the reaction to complete.
Impure starting materials Impurities in the 2-nitrobenzaldehyde can act as catalysts for polymerization or other side reactions. Use purified starting materials.
Product Purification Issues

Problem: Difficulty in obtaining pure this compound after the reaction.

Potential Cause Troubleshooting Steps
Contamination with starting materials Unreacted 2-nitrobenzaldehyde can be removed by steam distillation or by washing the crude product with a suitable solvent.[7]
Presence of byproducts Recrystallization is a common and effective method for purifying this compound. A mixed solvent system, such as ethanol-water, is often effective.[4][8] The crude product is dissolved in a minimum amount of hot ethanol, and water is added dropwise until the solution becomes slightly cloudy. Upon cooling, pure crystals of this compound should form.
Isomeric impurities The Perkin reaction can potentially produce a mixture of (E) and (Z) isomers. The trans (E) isomer is typically the more stable and desired product. Purification by recrystallization can often separate the isomers.

Data Presentation

Table 1: Effect of Temperature and Reaction Time on Cinnamic Acid Yield (General Perkin Reaction)
Temperature (°C)Reaction Time (hours)Yield (%)
1804~20
180870-72
150870-75
1802470-75

Note: This data is for the synthesis of unsubstituted cinnamic acid and serves as a general guideline. Similar trends are expected for this compound, although the optimal conditions may vary.

Table 2: Comparison of Catalysts for Cinnamic Acid Synthesis (General Perkin Reaction)
CatalystTypical ConditionsYield (%)
Sodium Acetate180°C, 8 hoursLower yields reported in some studies
Potassium Acetate180°C, 8 hours70-72
TriethylamineReflux, 35 min (with phenylacetic acid)High (96% for α-phenyl-trans-cinnamic acid)
Pyridine-Can improve yields in some cases

Note: The choice of catalyst can significantly impact the reaction outcome. For the synthesis of this compound, anhydrous sodium or potassium acetate are the most commonly cited catalysts.[1][4]

Experimental Protocols

Synthesis of m-Nitrocinnamic Acid via Perkin Reaction

This protocol for the synthesis of m-Nitrocinnamic acid can be adapted for the synthesis of this compound by substituting m-nitrobenzaldehyde with 2-nitrobenzaldehyde.[4]

Materials:

  • m-Nitrobenzaldehyde (50 g, 0.33 mole)

  • Freshly fused sodium acetate (40 g, 0.48 mole)

  • Acetic anhydride (70 g, 0.68 mole)

  • Aqueous ammonia (sp. gr. 0.9)

  • Sulfuric acid (sp. gr. 1.84)

  • 95% Ethanol

  • Benzene (for recrystallization, optional)

Procedure:

  • In a 200-cc round-bottomed flask fitted with a reflux condenser, combine 50 g of m-nitrobenzaldehyde, 40 g of freshly fused sodium acetate, and 70 g of acetic anhydride.

  • Mix the contents well and heat the mixture in an oil bath at 180°C for approximately thirteen hours.[4]

  • Allow the reaction mixture to cool slightly and then pour it into 200–300 cc of water.

  • Filter the solid product by suction and wash it several times with water.

  • Dissolve the crude product in a solution of 20 cc of aqueous ammonia in about 200 cc of water.

  • Filter the solution of the ammonium salt and then pour it into a solution of 15 cc of sulfuric acid in about 200 cc of water to precipitate the m-nitrocinnamic acid.

  • Filter the precipitated acid, redissolve it in aqueous ammonia, and reprecipitate with dilute sulfuric acid.

  • After the final precipitation, wash the product with a small amount of water and then dry it as much as possible by suction.

  • For further purification, dissolve the product in 250–300 cc of boiling 95% ethanol and allow it to crystallize upon cooling. The reported yield for m-nitrocinnamic acid is 47–49 g (74–77%).[4]

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification reactants Combine 2-Nitrobenzaldehyde, Acetic Anhydride, and Anhydrous Sodium Acetate heating Heat at 180°C for several hours reactants->heating quench Pour into water and filter heating->quench Cool slightly dissolve Dissolve in aqueous ammonia quench->dissolve precipitate Precipitate with dilute acid dissolve->precipitate recrystallize Recrystallize from Ethanol/Water precipitate->recrystallize product Pure 2-Nitrocinnamic Acid recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound moisture Moisture Present? start->moisture purity Impure Reactants? start->purity conditions Suboptimal Temp/Time? start->conditions catalyst Inactive Catalyst? start->catalyst dry Use Anhydrous Reagents & Glassware moisture->dry purify Purify Starting Materials purity->purify optimize Optimize Reaction Conditions (TLC) conditions->optimize check_catalyst Use Fresh, Anhydrous Catalyst catalyst->check_catalyst

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 2-Nitrocinnamic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 2-Nitrocinnamic acid via recrystallization. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and supporting data to ensure a successful purification process.

Data Presentation: Solubility of this compound

The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures, thereby maximizing the recovery of pure crystals upon cooling.

Solvent SystemTemperatureQualitative SolubilityNotes
WaterRoom TemperatureSparingly Soluble/InsolubleCan be used as an anti-solvent in a mixed-solvent system.
WaterBoilingSlightly SolubleGenerally not a suitable single solvent for recrystallization.
EthanolRoom TemperatureSolubleA good candidate for the "soluble" solvent in a mixed-solvent system with water.
EthanolBoilingVery SolubleDissolves this compound readily at elevated temperatures.
MethanolRoom TemperatureSolubleSimilar to ethanol, can be used in a mixed-solvent system.
MethanolBoilingVery SolubleEffective at dissolving the compound when heated.
AcetoneRoom TemperatureSolubleCan be an effective recrystallization solvent, though its low boiling point may lead to rapid evaporation.
AcetoneBoilingVery SolubleGood dissolving power at its boiling point.
Ethyl AcetateRoom TemperatureModerately SolubleMay be a suitable single solvent if the solubility differential between hot and cold is significant.
Ethyl AcetateBoilingSolubleA potential solvent for recrystallization, testing is recommended.

Experimental Protocols

Single-Solvent Recrystallization Protocol

This method is suitable when a single solvent with a significant temperature-dependent solubility for this compound is identified.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil on a hot plate, using a magnetic stirrer for even heating. Continue to add small portions of the hot solvent until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Gravity Filtration: To remove insoluble impurities and activated charcoal, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly to remove residual solvent. This can be achieved by leaving them under vacuum on the funnel, followed by air drying or using a desiccator.

Two-Solvent Recrystallization Protocol (e.g., Ethanol/Water)

This method is employed when a single suitable solvent cannot be found. It utilizes a "soluble" solvent (in which this compound is soluble) and an "insoluble" or "anti-solvent" (in which it is insoluble).

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot "soluble" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add the "insoluble" solvent (e.g., water) dropwise until the solution becomes faintly and persistently cloudy. This indicates the saturation point.

  • Clarification: If too much anti-solvent is added, clarify the solution by adding a small amount of the hot "soluble" solvent until it is clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using an ice-cold mixture of the two solvents for washing.

Troubleshooting Guides & FAQs

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often stem from the starting materials and side reactions of the synthesis, which is typically a Knoevenagel or Perkin reaction. These can include unreacted 2-nitrobenzaldehyde, malonic acid (from Knoevenagel), acetic anhydride (from Perkin), and potentially small amounts of the corresponding 4-nitrocinnamic acid isomer.

Q2: How can I assess the purity of my recrystallized this compound?

A2: Purity can be assessed using several analytical techniques. A key indicator is the melting point; pure this compound has a sharp melting point (around 240-244 °C). A broad or depressed melting point range suggests the presence of impurities. Chromatographic methods such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can also be used for a more quantitative assessment of purity.

Q3: Is it possible to obtain a second crop of crystals from the mother liquor?

A3: Yes, it is possible to recover more product by partially evaporating the solvent from the mother liquor and allowing it to cool again. However, this second crop of crystals is likely to be less pure than the first.

Troubleshooting Common Issues
IssuePossible Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used.- The solution is supersaturated but lacks a nucleation site.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Try scratching the inside of the flask with a glass stirring rod.- Add a seed crystal of pure this compound.
Product "Oils Out" Instead of Crystallizing - The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.- The solution is cooling too rapidly.- Reheat the solution to dissolve the oil, add a small amount of additional "soluble" solvent, and allow it to cool more slowly.- Consider using a different solvent system with a lower boiling point.
Low Yield of Purified Product - An excessive amount of solvent was used.- Premature crystallization occurred during hot filtration.- The solution was not cooled sufficiently.- The crystals were washed with solvent that was not ice-cold.- Use the minimum amount of hot solvent required for dissolution.- Ensure the filtration apparatus is pre-heated.- Cool the solution in an ice bath to maximize precipitation.- Always use ice-cold solvent for washing the crystals.
Final Product is Still Colored - Colored impurities have a similar solubility profile to this compound.- Add a small amount of activated charcoal to the hot solution before the filtration step to adsorb the colored impurities. Use a minimal amount to avoid adsorbing the desired product.
Crystals Form Too Quickly - The solution is too concentrated.- Reheat the solution and add a small amount of additional solvent to slightly decrease the saturation. Allow for slower cooling.

Visualizing the Workflow

The following diagrams illustrate the logical steps involved in the single-solvent and two-solvent recrystallization processes.

G cluster_0 Single-Solvent Recrystallization A Dissolve Crude Product in Minimal Hot Solvent B Hot Gravity Filtration (if insoluble impurities are present) A->B C Cool Filtrate Slowly to Induce Crystallization B->C D Collect Crystals by Vacuum Filtration C->D E Wash Crystals with Ice-Cold Solvent D->E F Dry Purified Crystals E->F

Caption: Workflow for single-solvent recrystallization.

G cluster_1 Two-Solvent Recrystallization G Dissolve Crude Product in Minimal Hot 'Soluble' Solvent H Add Hot 'Insoluble' Solvent Dropwise to Cloud Point G->H I Cool Solution Slowly to Induce Crystallization H->I J Collect Crystals by Vacuum Filtration I->J K Wash Crystals with Ice-Cold Solvent Mixture J->K L Dry Purified Crystals K->L

Caption: Workflow for two-solvent recrystallization.

Technical Support Center: Synthesis and Purification of 2-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of 2-Nitrocinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are the Perkin reaction and the Knoevenagel condensation.

  • Perkin Reaction: This reaction involves the condensation of 2-nitrobenzaldehyde with acetic anhydride in the presence of a weak base, such as sodium acetate.[1][2][3][4]

  • Knoevenagel Condensation: This method utilizes the reaction of 2-nitrobenzaldehyde with malonic acid, typically in the presence of a basic catalyst like pyridine or piperidine.[5][6]

Q2: What are the primary impurities I should expect in my crude this compound?

A2: The primary impurities depend on the synthetic route used, but commonly include:

  • Unreacted Starting Material: 2-nitrobenzaldehyde is a common impurity if the reaction does not go to completion.[7][8][9]

  • cis-2-Nitrocinnamic acid: The desired product is typically the trans-isomer, which is thermodynamically more stable. However, the synthesis can sometimes yield the cis-isomer as an impurity.

  • Byproducts of the Perkin Reaction: At the high temperatures required for the Perkin reaction, side reactions such as the self-condensation of 2-nitrobenzaldehyde can occur, leading to resinous byproducts.[1]

  • Byproducts of the Knoevenagel Condensation: Incomplete reaction or side reactions like Michael addition can lead to impurities.

Q3: How can I identify the impurities in my sample?

A3: A combination of analytical techniques is recommended for impurity identification:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively assess the purity of your sample and identify the presence of starting materials and byproducts based on their differing polarities.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of purity and can effectively separate and quantify the desired product and its impurities.[10][11][12]

  • Melting Point Analysis: A broad or depressed melting point range compared to the literature value for pure trans-2-Nitrocinnamic acid (typically around 243-245 °C) indicates the presence of impurities.[13][14]

Q4: What is the most effective method for purifying crude this compound?

A4: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[15][16][17][18][19][20] The choice of solvent is crucial for successful purification. Acid-base extraction can also be employed to separate the acidic product from neutral or basic impurities.

Troubleshooting Guides

Low Yield or Incomplete Reaction
Symptom Possible Cause Troubleshooting Steps
Low yield of this compound Incomplete reaction.Perkin Reaction: Ensure the reaction temperature is sufficiently high (around 180°C) and the reaction time is adequate (several hours).[1] Use anhydrous reagents and freshly distilled 2-nitrobenzaldehyde to prevent side reactions. Knoevenagel Condensation: Check the activity and amount of the basic catalyst. Ensure the reaction is refluxed for a sufficient duration.
Loss of product during workup.Be careful during extraction and filtration steps. Ensure the pH is sufficiently acidic during precipitation of the product.
Significant amount of unreacted 2-nitrobenzaldehyde in the crude product Insufficient reaction time or temperature.Increase the reaction time and/or temperature within the recommended limits for the specific protocol.
Inefficient stirring.Ensure vigorous and consistent stirring throughout the reaction to maintain a homogeneous mixture.
Product Purity Issues
Symptom Possible Cause Troubleshooting Steps
Broad or low melting point of the purified product Presence of impurities.Perform another recrystallization using a different solvent system. Consider column chromatography if recrystallization is ineffective.
Multiple spots on the TLC plate of the final product Incomplete purification.Optimize the recrystallization procedure. Ensure slow cooling to promote the formation of pure crystals. Use a minimal amount of hot solvent to dissolve the crude product.
Co-crystallization of impurities.Try a different recrystallization solvent or a solvent mixture.
Product appears oily or fails to crystallize "Oiling out" during recrystallization.This occurs when the solute is insoluble in the hot solvent and melts. Re-heat the mixture to dissolve the oil, then add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.
Presence of resinous byproducts.Perkin Reaction: Use purified 2-nitrobenzaldehyde and avoid excessively high reaction temperatures. During workup, treatment with activated charcoal can help remove some colored impurities.[1]

Data Presentation

Table 1: Physical Properties of this compound and Key Impurity

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
trans-2-Nitrocinnamic acidC₉H₇NO₄193.16243-245[13][14]White to pale yellow powder[21]
2-NitrobenzaldehydeC₇H₅NO₃151.1242-44[8]Yellow crystalline solid[8][9]

Table 2: Solubility of this compound and 2-Nitrobenzaldehyde in Common Solvents

SolventThis compound Solubility2-Nitrobenzaldehyde Solubility
WaterSparingly solubleSparingly soluble[8][9]
EthanolSolubleSoluble[8][9]
MethanolSolubleSoluble
AcetoneSolubleSoluble[9]
Diethyl EtherSparingly solubleSoluble[8]
TolueneSparingly solubleSoluble
HexaneInsolubleSparingly soluble

Note: "Soluble" and "Insoluble" are qualitative descriptions. For recrystallization, the ideal solvent is one in which the compound of interest has high solubility at elevated temperatures and low solubility at room temperature.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol describes a general procedure for the recrystallization of crude this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir to dissolve the solid completely. The goal is to create a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Induce Crystallization: While the ethanol solution is still hot, slowly add hot deionized water dropwise with continuous stirring until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

  • Analysis: Determine the melting point of the dried crystals and perform a TLC analysis to assess purity.

Protocol 2: Thin-Layer Chromatography (TLC) for Purity Assessment

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate, with a small amount of acetic acid)

  • UV lamp (254 nm)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude and purified this compound, as well as the 2-nitrobenzaldehyde starting material, in a suitable solvent like ethyl acetate or acetone.

  • Spotting: Using separate capillary tubes, spot each sample onto the baseline of a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. A good starting mobile phase is a 7:3 mixture of hexane to ethyl acetate with a few drops of acetic acid. The acetic acid helps to ensure sharp spots for the carboxylic acid. Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.

  • Analysis: Calculate the Retention Factor (Rf) for each spot. The purified this compound should ideally show a single spot. Compare the Rf values of the spots in the crude material to the standards to identify the presence of unreacted starting material. This compound is more polar and will have a lower Rf value than the less polar 2-nitrobenzaldehyde.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or trifluoroacetic acid (TFA)

Chromatographic Conditions (Isocratic Method):

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid or TFA. The mobile phase composition may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard and Sample Preparation: Prepare standard solutions of this compound and 2-nitrobenzaldehyde in the mobile phase. Prepare a solution of the sample to be analyzed in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Identify the peaks based on their retention times compared to the standards. Calculate the purity of the this compound sample based on the peak areas.

Mandatory Visualization

Impurity_Identification_Workflow start Crude 2-Nitrocinnamic Acid Sample tlc Perform TLC Analysis start->tlc hplc Perform HPLC Analysis start->hplc mp Measure Melting Point start->mp single_spot Single Spot on TLC? tlc->single_spot high_purity_hplc High Purity by HPLC? hplc->high_purity_hplc sharp_mp Sharp Melting Point? mp->sharp_mp single_spot->sharp_mp Yes multiple_spots Multiple Spots single_spot->multiple_spots No sharp_mp->high_purity_hplc Yes broad_mp Broad/Depressed Melting Point sharp_mp->broad_mp No pure_product Pure Product high_purity_hplc->pure_product Yes low_purity_hplc Low Purity high_purity_hplc->low_purity_hplc No purify Purify Sample (e.g., Recrystallization) purify->start Re-analyze multiple_spots->purify broad_mp->purify low_purity_hplc->purify Recrystallization_Logic start Crude Solid dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve cool Slowly Cool Solution dissolve->cool crystals Pure Crystals Form cool->crystals impurities Impurities Remain in Solution cool->impurities filter Filter and Dry Crystals crystals->filter end Pure Solid filter->end

References

Technical Support Center: 2-Nitrocinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-nitrocinnamic acid. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are:

  • The Perkin Reaction: This involves the condensation of 2-nitrobenzaldehyde with acetic anhydride in the presence of a weak base, such as anhydrous sodium acetate.[1][2] This is a widely used method for creating α,β-unsaturated aromatic acids.[1]

  • Oxidation of 2-nitrocinnamaldehyde: This method starts with the oxidation of 2-nitrocinnamaldehyde to the corresponding carboxylic acid.[3] Various oxidizing agents can be employed, but care must be taken to avoid side reactions with the alkene double bond.

Q2: What is a typical yield for the synthesis of this compound?

A2: The yield of this compound can vary significantly depending on the chosen method and optimization of reaction conditions. A reported yield for a synthesis involving the reaction of 2-nitrobenzaldehyde and malonic acid in the presence of pyridine and piperidine is around 79%.

Q3: What are the key safety precautions to consider during this synthesis?

A3: When synthesizing this compound, it is crucial to:

  • Handle all reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Be cautious with acetic anhydride, as it is corrosive and lachrymatory.

  • The Perkin reaction often requires high temperatures, so appropriate heating apparatus and precautions against thermal burns are necessary.[2]

  • Nitrated organic compounds can be thermally sensitive; avoid excessive temperatures during reaction and work-up.

Troubleshooting Guide

Low or No Product Yield

Q4: My Perkin reaction resulted in a very low yield of this compound. What are the potential causes?

A4: Low yields in the Perkin reaction for this compound synthesis can stem from several factors:

  • Moisture in Reagents: The presence of water is a common cause of low yield as it can hydrolyze the acetic anhydride. It is critical to use anhydrous sodium acetate and ensure all glassware is thoroughly dried.[4]

  • Suboptimal Reaction Temperature: The Perkin reaction requires high temperatures, often in the range of 160-180°C, and long reaction times to proceed to completion.[2][4] Insufficient heating can lead to an incomplete reaction.

  • Impure 2-Nitrobenzaldehyde: The starting aldehyde must be pure. Aldehydes can oxidize to the corresponding carboxylic acid upon exposure to air, which will not participate in the desired reaction.

  • Inefficient Mixing: The reaction mixture is often heterogeneous. Vigorous stirring is necessary to ensure proper mixing of the reagents.

Q5: I am attempting the oxidation of 2-nitrocinnamaldehyde and getting a complex mixture of products. Why might this be happening?

A5: The oxidation of 2-nitrocinnamaldehyde can be challenging due to the presence of two oxidizable functional groups: the aldehyde and the alkene.

  • Oxidant Choice: A strong oxidizing agent, such as potassium permanganate under harsh conditions, can cleave the carbon-carbon double bond, leading to a mixture of products.

  • Reaction Conditions: Temperature and pH can significantly influence the selectivity of the oxidation. Milder conditions are generally preferred.

  • Side Reactions: The alkene double bond can undergo side reactions like epoxidation or polymerization under certain oxidative conditions.

Product Purification and Characterization Issues

Q6: My crude product is an oily gunk and is difficult to purify. What should I do?

A6: The formation of oily products is a common issue. This can be due to the presence of unreacted starting materials, byproducts, or a mixture of stereoisomers.

  • Acid-Base Extraction: A highly effective method for purifying carboxylic acids is acid-base extraction. Dissolve the crude mixture in an organic solvent like ethyl acetate. Wash with an aqueous base (e.g., saturated sodium bicarbonate solution) to convert the this compound into its water-soluble salt. The aqueous layer can then be separated and acidified to precipitate the pure acid.[5]

  • Recrystallization: If the product solidifies, recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) can be effective. If the product "oils out" during recrystallization, this may be because the boiling point of the solvent is higher than the melting point of the solute-impurity mixture. In this case, try reheating the solution to dissolve the oil and adding a small amount of a solvent in which the compound is more soluble before allowing it to cool slowly.[5]

Q7: The melting point of my product is broad and lower than the literature value. What does this indicate?

A7: A broad and depressed melting point is a strong indication of impurities.[4] The most likely impurities are unreacted 2-nitrobenzaldehyde, acetic anhydride, or byproducts from side reactions. Further purification steps, such as recrystallization or column chromatography, are necessary.

Q8: How can I confirm the identity and purity of my synthesized this compound?

A8: A combination of analytical techniques should be used:

  • Melting Point: Compare the melting point of your product with the literature value.

  • Thin-Layer Chromatography (TLC): TLC can be used to assess the purity of the product and compare it to the starting materials.

  • Spectroscopy:

    • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is the most definitive method for structural confirmation.

    • Infrared (IR) Spectroscopy: Look for characteristic peaks for the carboxylic acid (O-H and C=O stretches) and the nitro group.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[6]

Quantitative Data Summary

ParameterValueReference
Molecular FormulaC₉H₇NO₄[6]
Molecular Weight193.16 g/mol
Melting Point~240 °CVaries with source
¹H NMR (DMSO-d6) δ (ppm)8.06-8.04 (d, J = 8 Hz, 1H), 7.92-7.90 (d, J = 8 Hz, 1H), 7.87-7.83 (d, J = 16 Hz, 1H), 7.78-7.74 (t, 1H), 7.67-7.63 (t, 1H), 6.64-6.60 (d, J=16Hz, 1H)
¹³C NMR (DMSO-d6) δ (ppm)166.8, 148.2, 138.8, 133.8, 130.7, 129.3, 124.6, 124.2, 123.4

Experimental Protocols

Method 1: Synthesis via Perkin Reaction

This protocol is adapted from the general procedure for the Perkin reaction.

Materials:

  • 2-nitrobenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • 10% Aqueous sodium carbonate solution

  • Dilute hydrochloric acid

  • Ethanol (for recrystallization)

Procedure:

  • Combine 2-nitrobenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture in an oil bath at 180°C for 5-8 hours.

  • Allow the reaction mixture to cool slightly and then pour it into a large beaker containing water.

  • Boil the mixture for 15 minutes to hydrolyze any remaining acetic anhydride.

  • Add a 10% aqueous sodium carbonate solution until the mixture is alkaline, which will dissolve the this compound as its sodium salt.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool and then carefully add dilute hydrochloric acid until the precipitation of this compound is complete.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Method 2: Synthesis via Oxidation of 2-Nitrocinnamaldehyde (General Guidance)

Materials:

  • 2-nitrocinnamaldehyde

  • A suitable oxidizing agent (e.g., sodium chlorite, hydrogen peroxide)

  • A suitable solvent (e.g., a mixture of t-butanol and water)

  • A scavenger for side-products (e.g., 2-methyl-2-butene for reactions involving sodium chlorite)

  • Dilute hydrochloric acid

Procedure:

  • Dissolve 2-nitrocinnamaldehyde in the chosen solvent system.

  • If using sodium chlorite, add a scavenger to prevent side reactions with hypochlorite.

  • Slowly add the oxidizing agent to the solution, maintaining a controlled temperature (often room temperature or slightly below).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench any remaining oxidant according to standard procedures.

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the this compound.

  • Collect the crude product by vacuum filtration.

  • Purify the product by recrystallization or acid-base extraction as described previously.

Visualizations

TroubleshootingWorkflow start Synthesis Fails check_yield Low or No Product Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No reagent_issue Check Reagent Purity & Dryness (Anhydrous NaOAc, Pure Aldehyde) check_yield->reagent_issue Yes workup_issue Optimize Work-up Procedure (Acid-Base Extraction) check_purity->workup_issue Yes characterization Confirm Structure (NMR, IR, MS) check_purity->characterization No, but identity unknown conditions_issue Review Reaction Conditions (Temp, Time, Stirring) reagent_issue->conditions_issue side_reactions Consider Side Reactions (e.g., Polymerization, Cleavage) conditions_issue->side_reactions purification_issue Refine Purification Method (Recrystallization, Column Chromatography) workup_issue->purification_issue purification_issue->characterization

Caption: Troubleshooting workflow for this compound synthesis.

PerkinReactionWorkflow start Start: Reagents mix_reagents Mix 2-Nitrobenzaldehyde, Acetic Anhydride, & Anhydrous NaOAc start->mix_reagents heat_reaction Heat at 180°C for 5-8 hours mix_reagents->heat_reaction cool_pour Cool and Pour into Water heat_reaction->cool_pour hydrolyze Boil to Hydrolyze Excess Acetic Anhydride cool_pour->hydrolyze basify Add Na₂CO₃ Solution (Dissolve Product) hydrolyze->basify filter_hot Hot Filtration basify->filter_hot acidify Acidify with HCl (Precipitate Product) filter_hot->acidify collect_crude Vacuum Filtration acidify->collect_crude recrystallize Recrystallize from Ethanol collect_crude->recrystallize end Pure this compound recrystallize->end

Caption: Experimental workflow for the Perkin reaction synthesis.

PerkinMechanism reagents 2-Nitrobenzaldehyde + Acetic Anhydride + NaOAc enolate Formation of Acetic Anhydride Enolate reagents->enolate Base aldol Aldol Condensation with 2-Nitrobenzaldehyde enolate->aldol intermediate Formation of Alkoxide Intermediate aldol->intermediate side_reaction Side Reaction: Polymerization of Aldehyde aldol->side_reaction hydrolysis Hydrolysis intermediate->hydrolysis Work-up product This compound hydrolysis->product

Caption: Simplified Perkin reaction mechanism and a potential side reaction.

References

Preventing polymerization during the nitration of cinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of cinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing polymerization and other side reactions during this critical synthesis step.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polymerization during the nitration of cinnamic acid?

A1: Polymerization during the nitration of cinnamic acid is primarily caused by the inherent reactivity of the alkene functional group in the cinnamic acid molecule. Under the strongly acidic and often exothermic conditions of nitration, the double bond can be protonated, leading to carbocation formation. These carbocations can then attack the double bond of other cinnamic acid molecules, initiating a chain-reaction polymerization. Elevated temperatures significantly accelerate this unwanted side reaction.

Q2: How does reaction temperature affect the formation of polymeric byproducts?

A2: Reaction temperature is a critical factor. Higher temperatures increase the rate of all reactions, including the desired nitration and the undesired polymerization. However, the activation energy for polymerization is often lower than that for aromatic nitration, meaning that an increase in temperature will disproportionately favor polymerization. Maintaining a low and consistent temperature is the most effective strategy to minimize the formation of polymeric sludge.

Q3: Are there alternative nitrating agents that can reduce the risk of polymerization?

A3: Yes, while the classic mixed acid (HNO₃/H₂SO₄) method is common, alternative nitrating agents can offer milder reaction conditions. For instance, protocols involving t-butyl nitrite and TEMPO have been used for the decarboxylative nitration of α,β-unsaturated carboxylic acids.[1] Another approach involves using ceric ammonium nitrate (CAN) as the nitrating agent, which can also proceed via a radical mechanism and may avoid the harsh acidic conditions that promote polymerization.[2]

Q4: My reaction mixture turned into a thick, dark tar. Is it possible to salvage the desired product?

A4: Recovering the product from a heavily polymerized reaction can be challenging. However, it may be possible to isolate some of the desired nitrocinnamic acid. The first step would be to attempt to dissolve the mixture in a suitable organic solvent. If partially successful, an acid-base extraction can be employed to separate the acidic nitrocinnamic acid from the neutral polymeric material.[3] The acidic product can be extracted into an aqueous basic solution, which is then separated and re-acidified to precipitate the purified nitrocinnamic acid.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction mixture becomes viscous and difficult to stir. Onset of polymerization.Immediately cool the reaction vessel in an ice bath. If the reaction is still in its early stages, this may slow the polymerization enough to allow the nitration to proceed to a reasonable yield.
A dark, tar-like substance forms. Significant polymerization and potential degradation of the starting material or product.The reaction has likely failed. Review the experimental protocol, paying close attention to temperature control and the rate of addition of reagents. Ensure the reaction is conducted at or below the recommended temperature.
Low yield of nitrocinnamic acid with a large amount of insoluble byproduct. Polymerization is the dominant reaction pathway.Re-evaluate the reaction setup. Ensure efficient stirring and cooling. Consider a slower, dropwise addition of the nitrating agent to better control the reaction exotherm.
Formation of unexpected side-products. Besides polymerization, other side reactions such as the formation of nitroalcohols can occur through attack at the double bond.[4][5]Lowering the reaction temperature can help suppress these side reactions. Purification techniques such as recrystallization or column chromatography may be necessary to isolate the desired isomer of nitrocinnamic acid.

Experimental Protocol: Low-Temperature Nitration of Cinnamic Acid

This protocol is designed to minimize polymerization by maintaining a low reaction temperature.

Materials:

  • Cinnamic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Salt (for ice bath)

  • Deionized water

  • Suitable organic solvent (e.g., ethanol for recrystallization)

Procedure:

  • Preparation of the Cooling Bath: Prepare an ice-salt bath to achieve a temperature between -10 °C and 0 °C.

  • Dissolution of Cinnamic Acid: In a flask equipped with a magnetic stirrer and a dropping funnel, slowly add cinnamic acid to a pre-cooled volume of concentrated sulfuric acid while maintaining the temperature below 5 °C. Stir until all the cinnamic acid has dissolved.

  • Preparation of the Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid to concentrated sulfuric acid. Cool this mixture in the ice bath.

  • Slow Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise to the dissolved cinnamic acid solution via the dropping funnel. It is crucial to maintain the reaction temperature at or below 5 °C throughout the addition. Monitor the temperature closely and adjust the addition rate as needed to prevent any significant temperature increase.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for the specified time according to the desired nitration level. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture over a large amount of crushed ice with vigorous stirring. This will precipitate the crude nitrocinnamic acid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting common issues during the nitration of cinnamic acid.

G start Start Nitration of Cinnamic Acid check_viscosity Observe Reaction Mixture start->check_viscosity normal_viscosity Viscosity is Normal check_viscosity->normal_viscosity No high_viscosity Mixture Thickens / Becomes Viscous check_viscosity->high_viscosity Yes continue_reaction Continue Reaction & Monitor Temperature normal_viscosity->continue_reaction immediate_cooling Immediate Cooling in Ice Bath high_viscosity->immediate_cooling workup Proceed to Workup & Purification continue_reaction->workup check_tar Check for Tar Formation immediate_cooling->check_tar no_tar Polymerization Slowed check_tar->no_tar No tar_formed Tar-like Substance Formed check_tar->tar_formed Yes proceed_with_caution Proceed with Reaction at Lower Temp no_tar->proceed_with_caution stop_reaction Stop Reaction & Review Protocol tar_formed->stop_reaction proceed_with_caution->workup end End stop_reaction->end workup->end

Caption: Troubleshooting workflow for cinnamic acid nitration.

References

Technical Support Center: Managing Thermal Decomposition of 2-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the thermal decomposition of 2-Nitrocinnamic acid at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses?

A1: this compound, with the chemical formula C₉H₇NO₄, is a yellow crystalline powder.[1] Its structure consists of a cinnamic acid molecule with a nitro group (-NO₂) attached to the ortho position of the benzene ring.[1] It is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical industry for the synthesis of various compounds.[1] For instance, it can be used in the Baeyer-Emmerling indole synthesis to produce indole and its derivatives.[2]

Q2: What are the key physical and chemical properties of this compound?

A2: Key properties are summarized in the table below.

Q3: At what temperature does this compound decompose?

A3: The melting point of this compound is reported to be in the range of 243-245 °C, and it is noted to decompose at or near this temperature.[3][4] The exact onset of thermal decomposition can be influenced by factors such as the heating rate and the atmosphere. To precisely determine the decomposition temperature under specific experimental conditions, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Q4: What are the hazardous decomposition products of this compound?

A4: Upon thermal decomposition, this compound can release hazardous substances, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[5] The release of these irritating and toxic fumes and gases necessitates that all high-temperature experiments be conducted in a well-ventilated area, preferably within a fume hood.[5][6]

Q5: What are the general safety precautions for handling this compound at high temperatures?

A5: Due to its potential for hazardous decomposition, the following safety precautions are essential:

  • Ventilation: Always handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or decomposition products.[5][6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, protective gloves, and a lab coat.[5][7] In situations where dust may be generated, a respirator may be necessary.[5]

  • Avoid Incompatibilities: Keep the acid away from strong oxidizing agents and strong bases.[5]

  • Prevent Dust Accumulation: Minimize dust generation and accumulation to avoid creating an explosive mixture with air upon intense heating.[5][8]

  • Emergency Preparedness: Ensure an eyewash station and a safety shower are readily accessible.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly low decomposition temperature in TGA/DSC. Sample impurity.Use a purified sample. Impurities can catalyze or lower the decomposition temperature.
High heating rate.Use a lower, standardized heating rate (e.g., 10 °C/min) for your analysis to get a more accurate decomposition onset.
Inconsistent results between experimental runs. Variation in sample mass or packing in the crucible.Ensure a consistent sample mass (e.g., 2-5 mg) and uniform packing for each run.
Fluctuations in the purge gas flow rate.Calibrate and maintain a constant flow rate for the inert (e.g., Nitrogen) or oxidative (e.g., Air) purge gas.
Explosive or rapid, uncontrolled decomposition. Heating a large quantity of the sample.Work with small quantities of the material, especially during initial characterization.
Presence of incompatible substances.Ensure the sample is not in contact with strong oxidizing agents or bases.[5]
Instrument sensor contamination or damage. Volatile decomposition products condensing on the sensor.Use a protective liner in the TGA/DSC furnace if possible. Regularly clean the instrument according to the manufacturer's guidelines.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 612-41-9[3][4][9]
Molecular Formula C₉H₇NO₄[4][9][10]
Molecular Weight 193.16 g/mol [4][10]
Appearance Yellow crystalline powder[1]
Melting Point 243-245 °C (decomposes)[3][4]
Solubility Insoluble in water; soluble in organic solvents like ethanol and dichloromethane.[1][4]
pKa 4.15 (at 25 °C)[1]

Table 2: Safety Information for this compound

Hazard StatementPrecautionary StatementReferences
Irritating to eyes, respiratory system, and skin.Avoid contact with skin and eyes. Do not breathe dust.[4][5]
May cause respiratory irritation.Use only outdoors or in a well-ventilated area.[6][7]
Causes serious eye irritation.Wear eye protection/face protection.[7][8]
Causes skin irritation.Wear protective gloves.[7]
Hazardous Decomposition Products Nitrogen oxides, carbon monoxide, carbon dioxide.[5]

Experimental Protocols

1. Thermogravimetric Analysis (TGA) of this compound

  • Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

  • Instrumentation: A calibrated Thermogravimetric Analyzer.

  • Procedure:

    • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

    • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean TGA crucible (e.g., alumina or platinum).

    • Experimental Conditions:

      • Purge Gas: Nitrogen (or Air for oxidative decomposition studies) at a flow rate of 20-50 mL/min.

      • Temperature Program:

        • Equilibrate at 30 °C.

        • Ramp up the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min.

    • Data Collection: Continuously record the sample mass, temperature, and time.

    • Data Analysis:

      • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

      • Determine the onset temperature of decomposition (T_onset).

      • Calculate the derivative of the TGA curve (DTG curve) to identify the peak decomposition temperatures.

2. Differential Scanning Calorimetry (DSC) of this compound

  • Objective: To determine the melting point, enthalpy of fusion, and thermal decomposition characteristics of this compound by measuring the heat flow to or from the sample as a function of temperature.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Procedure:

    • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).

    • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

    • Experimental Conditions:

      • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

      • Temperature Program:

        • Equilibrate at 30 °C.

        • Ramp up the temperature from 30 °C to 300 °C at a constant heating rate of 10 °C/min.

    • Data Collection: Continuously record the heat flow and temperature.

    • Data Analysis:

      • Plot the heat flow versus temperature to obtain the DSC thermogram.

      • Identify and integrate the endothermic peak corresponding to melting to determine the melting point and enthalpy of fusion.

      • Identify any exothermic peaks that may indicate decomposition events.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound Sample Weigh Weigh 2-5 mg Sample->Weigh Crucible Place in TGA/DSC Crucible Weigh->Crucible TGA TGA Analysis (N2 atmosphere, 10°C/min) Crucible->TGA DSC DSC Analysis (N2 atmosphere, 10°C/min) Crucible->DSC TGA_Data TGA Curve (Mass Loss vs. Temp) TGA->TGA_Data DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data Decomp_Profile Decomposition Profile (T_onset, Peak Temp) TGA_Data->Decomp_Profile DSC_Data->Decomp_Profile Decomposition_Pathway cluster_main Speculative Thermal Decomposition Pathway Start This compound (C9H7NO4) Intermediate Decarboxylation Intermediate Start->Intermediate Heat (Δ) Products CO2 (Carbon Dioxide) NOx (Nitrogen Oxides) CO (Carbon Monoxide) Other Organic Fragments Intermediate->Products:f0 Loss of CO2 Intermediate->Products:f1 Nitro Group Decomposition Intermediate->Products:f2 Incomplete Combustion Intermediate->Products:f3

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Nitrocinnamic Acid and 3-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the electronic and steric factors governing the chemical behavior of ortho- and meta-nitrocinnamic acid isomers, providing researchers and drug development professionals with a data-driven guide to their comparative reactivity.

The position of a nitro group on the phenyl ring of cinnamic acid significantly influences its chemical reactivity. This guide provides a comprehensive comparison of the reactivity of 2-nitrocinnamic acid and 3-nitrocinnamic acid, drawing upon established principles of organic chemistry and available experimental data. The key differences in their reactivity stem from the interplay of electronic and steric effects exerted by the nitro substituent.

Introduction to the Isomers

This compound and 3-nitrocinnamic acid are isomers with the chemical formula C₉H₇NO₄. They consist of a cinnamic acid backbone with a nitro group substituted at the ortho (position 2) or meta (position 3) position of the phenyl ring, respectively.

CompoundChemical Structure
This compound Chemical structure of this compound
3-Nitrocinnamic Acid Chemical structure of 3-Nitrocinnamic acid

Comparative Physicochemical Properties

The position of the nitro group impacts the physical properties of these isomers, which in turn can influence their reactivity in different solvent systems and reaction conditions.

PropertyThis compound3-Nitrocinnamic AcidReference
Molecular Weight 193.16 g/mol 193.16 g/mol
Melting Point 240-245 °C196-200 °C
pKa ~3.88~3.85

Reactivity Comparison: Electronic vs. Steric Effects

The nitro group is a strong electron-withdrawing group due to both the inductive effect (-I) and the resonance effect (-M). This deactivates the benzene ring towards electrophilic attack and influences the acidity of the carboxylic acid and the reactivity of the alkene group.

Electronic Effects:

In both isomers, the electron-withdrawing nature of the nitro group increases the acidity of the carboxylic acid compared to unsubstituted cinnamic acid. For 3-nitrocinnamic acid, the nitro group's electron-withdrawing effect is primarily inductive, making the carboxyl group more acidic. In this compound, both inductive and resonance effects are at play.

Steric Effects (The Ortho Effect):

The most significant difference in the reactivity of the two isomers arises from the "ortho effect" observed in this compound. The bulky nitro group at the ortho position sterically hinders the approach of reagents to the adjacent carboxylic acid and the alkene double bond. This steric hindrance can lead to slower reaction rates or even different reaction pathways compared to the meta isomer.

G cluster_2 This compound (Ortho) cluster_3 3-Nitrocinnamic Acid (Meta) 2-Nitro Nitro group at ortho position 2-Electronic Strong -I and -M effects 2-Nitro->2-Electronic 2-Steric Significant Steric Hindrance (Ortho Effect) 2-Nitro->2-Steric 2-Reactivity Reactivity Modified: - Slower reactions at adjacent sites - Potential for alternative pathways 2-Electronic->2-Reactivity 2-Steric->2-Reactivity 3-Nitro Nitro group at meta position 3-Electronic Strong -I effect, no -M at meta 3-Nitro->3-Electronic 3-Steric Minimal Steric Hindrance 3-Nitro->3-Steric 3-Reactivity Reactivity primarily governed by electronic effects 3-Electronic->3-Reactivity 3-Steric->3-Reactivity

Caption: Experimental workflow for comparing hydrogenation reactivity.

Esterification

Esterification of carboxylic acids is typically an acid-catalyzed reaction. The reactivity of the nitrocinnamic acid isomers in esterification will be influenced by both electronic and steric factors.

  • 3-Nitrocinnamic Acid: The electron-withdrawing nitro group at the meta position will slightly increase the electrophilicity of the carboxyl carbon, potentially leading to a faster rate of esterification compared to unsubstituted cinnamic acid.

  • This compound: The steric hindrance from the ortho-nitro group is expected to significantly impede the approach of the alcohol nucleophile to the carboxylic acid group. This steric hindrance is likely to be the dominant factor, resulting in a slower esterification rate for this compound compared to 3-nitrocinnamic acid.

Experimental Protocol: Fischer Esterification (General)

A general procedure for the Fischer esterification of a nitrocinnamic acid is as follows:

  • Reaction Setup: The nitrocinnamic acid isomer is dissolved in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

  • Catalyst Addition: A catalytic amount of a strong acid (e.g., concentrated sulfuric acid, p-toluenesulfonic acid) is added to the reaction mixture.

  • Reaction: The mixture is heated to reflux for a specified period.

  • Monitoring: The reaction progress can be monitored by TLC or HPLC.

  • Work-up: After cooling, the excess alcohol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution to remove unreacted acid, followed by a brine wash. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated to yield the crude ester, which can be further purified by chromatography or distillation.

Conclusion

In comparing the reactivity of this compound and 3-nitrocinnamic acid, a clear distinction emerges based on the position of the nitro group. While both isomers are influenced by the electron-withdrawing nature of the nitro substituent, the reactivity of this compound is significantly modulated by steric hindrance, a phenomenon known as the "ortho effect."

  • 3-Nitrocinnamic acid's reactivity is primarily governed by electronic effects. The electron-withdrawing nitro group enhances the acidity of the carboxylic acid and is expected to facilitate reactions where increased electrophilicity of the carboxyl carbon is favorable, such as esterification.

  • This compound's reactivity is a balance of electronic and steric effects, with steric hindrance often being the dominant factor. The bulky ortho-nitro group can impede the approach of reagents to the adjacent functional groups, leading to slower reaction rates in processes like esterification and potentially altering the stereochemical outcome of reactions involving the double bond.

For researchers and professionals in drug development, understanding these differences is crucial for designing synthetic routes and predicting the behavior of these molecules in biological systems. While this guide provides a framework based on established chemical principles, direct experimental investigation under controlled, identical conditions is recommended for obtaining precise quantitative comparisons of their reactivity for specific applications.

A Comparative Spectroscopic Guide to 2-Nitrocinnamic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the spectroscopic properties of 2-Nitrocinnamic acid and its positional isomers, complete with experimental data and detailed protocols.

This guide offers a comprehensive spectroscopic comparison of this compound, 3-Nitrocinnamic acid, and 4-Nitrocinnamic acid. Understanding the distinct spectral characteristics of these isomers is crucial for their accurate identification, characterization, and application in pharmaceutical research and development. The following sections provide a detailed analysis of their UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supplemented with standardized experimental protocols and visual workflows.

Spectroscopic Data Summary

The key to differentiating between the ortho, meta, and para isomers of nitrocinnamic acid lies in the subtle yet significant shifts in their spectroscopic data. These variations, arising from the position of the nitro group on the phenyl ring, influence the electronic environment and vibrational modes of the molecule.

Table 1: UV-Visible Spectroscopic Data
Compoundλmax (nm)Solvent
This compound~330Methanol[1]
3-Nitrocinnamic acid~332Methanol[1]
4-Nitrocinnamic acidNot explicitly found-

Note: The position of the nitro group has a minor effect on the main absorption maximum in the UV-Vis spectrum.

Table 2: Key Infrared (IR) Vibrational Frequencies (cm⁻¹)
Functional GroupThis compound3-Nitrocinnamic acid4-Nitrocinnamic acid
O-H Stretch (Carboxylic Acid)Broad, ~3000-2500Broad, ~3000-2500Broad, ~3000-2500
C=O Stretch (Carboxylic Acid)~1690~1700~1690
C=C Stretch (Alkene)~1630~1630~1630
NO₂ Asymmetric Stretch~1520~1530~1510
NO₂ Symmetric Stretch~1350~1350~1340

Note: The vibrational frequencies of the nitro group can be a key differentiator between the isomers.

Table 3: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
ProtonThis compound[1]3-Nitrocinnamic acid[1]4-Nitrocinnamic acid
H-α (vinyl)~6.51 (d, J=16 Hz)~6.72 (d, J=16 Hz)Not explicitly found
H-β (vinyl)~7.85 (d, J=16 Hz)~7.71 (d, J=16 Hz)Not explicitly found
Aromatic Protons8.05 (d, J=8 Hz), 7.91 (d, J=8 Hz), 7.76 (t), 7.65 (t)8.49 (s), 8.21 (dd), 8.16 (dd), 7.71 (t)Not explicitly found

d = doublet, t = triplet, dd = doublet of doublets, s = singlet. The coupling constant (J) for the vinyl protons confirms the trans configuration.

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
CarbonThis compound[1]3-Nitrocinnamic acid[1]4-Nitrocinnamic acid
C=O166.8167.1Not explicitly found
C-α123.4Not explicitly foundNot explicitly found
C-β138.8141.1Not explicitly found
Aromatic C-NO₂148.2148.2Not explicitly found
Other Aromatic C133.8, 130.7, 129.3, 124.6, 124.2136.0, 133.9, 130.2, 124.5, 123.9, 122.2Not explicitly found
Table 5: Mass Spectrometry Data (Electron Ionization)
CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound193176, 147, 131, 103, 77
3-Nitrocinnamic acid193176, 147, 131, 103, 77
4-Nitrocinnamic acid193176, 147, 131, 103, 77

Note: The mass spectra of the isomers are very similar, with the molecular ion at m/z 193. Fragmentation patterns can show subtle differences.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Synthesis of Nitrocinnamic Acids (General Procedure)

A common method for the synthesis of nitrocinnamic acids is the Knoevenagel condensation of a corresponding nitrobenzaldehyde with malonic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitrobenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in a suitable solvent such as pyridine or a mixture of ethanol and a catalytic amount of piperidine.

  • Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the crude product.

  • Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure nitrocinnamic acid.

UV-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-grade solvent (e.g., methanol or ethanol) to an absorbance value between 0.2 and 1.0 at the wavelength of maximum absorption (λmax).

  • Data Acquisition: Record the spectrum over a wavelength range of 200-400 nm using a 1 cm path length quartz cuvette. Use the solvent as a blank for baseline correction.

  • Analysis: Determine the λmax from the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic vibrational frequencies for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire both ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration of the signals to elucidate the structure.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

  • Sample Preparation: Introduce a small amount of the sample directly into the ion source.

  • Data Acquisition: Obtain the mass spectrum over a suitable mass-to-charge (m/z) range.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and structure.

Visualizing Synthesis and Potential Biological Action

To further aid in the understanding of the synthesis and potential biological relevance of these compounds, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Nitrobenzaldehyde Nitrobenzaldehyde Reaction Knoevenagel Condensation Nitrobenzaldehyde->Reaction Malonic_Acid Malonic Acid Malonic_Acid->Reaction Crude_Product Crude Nitrocinnamic Acid Reaction->Crude_Product Purification Recrystallization Crude_Product->Purification Pure_Product Pure Nitrocinnamic Acid Purification->Pure_Product UV_Vis UV-Vis Pure_Product->UV_Vis FTIR FT-IR Pure_Product->FTIR NMR NMR ('H & ¹³C) Pure_Product->NMR MS Mass Spec Pure_Product->MS

Caption: Workflow for the synthesis and spectroscopic characterization of nitrocinnamic acids.

Cinnamic acid and its derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory and anticancer effects.[2] These effects are often attributed to their ability to modulate key cellular signaling pathways.

Signaling_Pathway cluster_pathway Potential Anti-inflammatory Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK Nitrocinnamic_Acid This compound & Derivatives Nitrocinnamic_Acid->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes

Caption: Postulated inhibition of the NF-κB signaling pathway by nitrocinnamic acid derivatives.

References

2-Nitrocinnamic Acid Esters Exhibit Enhanced Biological Activity Over Parent Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data indicates that esterification of 2-nitrocinnamic acid can significantly enhance its biological activities, particularly its antimicrobial effects. While data on the direct comparative anticancer and anti-inflammatory activities remain limited, the general trend observed for cinnamic acid derivatives suggests that esters are promising candidates for further investigation.

This guide provides a detailed comparison of the biological activities of this compound and its corresponding esters, targeting researchers, scientists, and drug development professionals. The information presented herein is supported by available experimental data and aims to provide a clear, objective overview to inform future research and development.

Antimicrobial Activity: Esters Show Superior Potency

Comparative studies have demonstrated that esters of this compound possess significantly greater antimicrobial, particularly antifungal, activity than the parent acid.

A key study investigating a series of (E)-2-nitrocinnamic acid esters against various Candida species found that while this compound itself was inactive, several of its esters exhibited notable antifungal properties. Among the tested compounds, isopropyl 2-nitrocinnamate emerged as the most potent, displaying broad-spectrum activity against all tested Candida strains.

In the realm of antibacterial activity, the introduction of a nitro group to cinnamate esters has been shown to enhance their efficacy. For instance, methyl 2-nitrocinnamate has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria.

CompoundOrganismMIC (μg/mL)
This compound Candida spp.>1000
Isopropyl 2-Nitrocinnamate Candida spp.125-250
Methyl 2-Nitrocinnamate Bacillus subtilis89.1
Escherichia coli79.4

Table 1: Comparative Antimicrobial (Antifungal and Antibacterial) Activity. MIC (Minimum Inhibitory Concentration) values highlight the enhanced potency of the ester derivatives compared to the inactive parent acid in the case of antifungal activity.

The enhanced antimicrobial activity of the esters is likely attributable to their increased lipophilicity compared to the parent acid. This property facilitates easier passage through the lipid-rich cell membranes of microorganisms, allowing the compound to reach its intracellular targets more effectively.

Anticancer and Anti-inflammatory Activities: A Promising but Underexplored Frontier

While cinnamic acid and its numerous derivatives are well-documented for their anticancer and anti-inflammatory properties, specific comparative data for this compound and its esters is currently scarce in publicly available literature. However, general structure-activity relationship (SAR) studies on cinnamic acid derivatives consistently indicate that esterification can lead to enhanced cytotoxic and anti-inflammatory effects. This enhancement is often attributed to improved cellular uptake and bioavailability.

Cinnamic acid derivatives typically exert their anticancer effects through the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors). Key signaling pathways often implicated include the NF-κB and protein kinase pathways.

Their anti-inflammatory actions are generally mediated by the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and by downregulating the production of inflammatory mediators such as nitric oxide (NO) and various cytokines.

Given these established principles, it is highly probable that esters of this compound will exhibit greater anticancer and anti-inflammatory activity than the parent acid. However, direct experimental verification and quantitative data (e.g., IC50 values) are needed to confirm this hypothesis.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key biological assays are provided below.

Synthesis of this compound Esters

A common method for the synthesis of this compound esters is through Fischer esterification.

General Protocol:

  • Dissolve this compound in an excess of the desired alcohol (e.g., isopropanol for isopropyl 2-nitrocinnamate).

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, neutralize the excess acid with a weak base, such as sodium bicarbonate solution.

  • Extract the ester with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the pure ester.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (this compound and its esters) for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

  • Culture macrophage cells in a 96-well plate and treat them with various concentrations of the test compounds.

  • After a short pre-incubation period, stimulate the cells with LPS to induce an inflammatory response and NO production.

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatant and measure the amount of nitrite (a stable product of NO) using the Griess reagent.

  • The Griess reagent will react with nitrite to form a colored azo compound, the absorbance of which can be measured spectrophotometrically (around 540 nm).

  • Calculate the percentage of NO inhibition compared to LPS-stimulated cells without any treatment and determine the IC50 value.

Signaling Pathways and Experimental Workflows

To visually represent the processes described, the following diagrams are provided.

anticancer_pathway This compound Ester This compound Ester Cellular Uptake Cellular Uptake This compound Ester->Cellular Uptake Cancer Cell Cancer Cell NF-κB Pathway NF-κB Pathway Cancer Cell->NF-κB Pathway Inhibition Protein Kinase Pathway Protein Kinase Pathway Cancer Cell->Protein Kinase Pathway Inhibition Cellular Uptake->Cancer Cell Apoptosis Apoptosis NF-κB Pathway->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Protein Kinase Pathway->Cell Cycle Arrest

Caption: Proposed mechanism of anticancer activity for this compound esters.

anti_inflammatory_workflow cluster_0 Cell Culture cluster_1 Measurement Macrophages Macrophages Compound Treatment Compound Treatment Macrophages->Compound Treatment LPS Stimulation LPS Stimulation Griess Assay Griess Assay LPS Stimulation->Griess Assay Compound Treatment->LPS Stimulation NO Inhibition NO Inhibition Griess Assay->NO Inhibition

Caption: Experimental workflow for in vitro anti-inflammatory (NO inhibition) assay.

A comparative study of different catalysts for 2-Nitrocinnamic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-Nitrocinnamic acid, a valuable intermediate in the pharmaceutical and chemical industries, can be achieved through several catalytic pathways. The choice of catalyst is a critical factor that influences reaction efficiency, yield, and overall process sustainability. This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound, supported by experimental data and detailed protocols to inform researchers, scientists, and professionals in drug development.

Performance Comparison of Catalytic Systems

The selection of an appropriate synthetic route and catalyst is crucial for optimizing the production of this compound. The following table summarizes the performance of various methods, primarily focusing on variations of condensation reactions.

Synthesis RouteCatalyst/ReagentKey ReactantsTypical Reaction Temperature (°C)Typical Reaction Time (hours)Reported Yield (%)
Perkin Reaction Sodium Acetate or Potassium Acetate2-Nitrobenzaldehyde, Acetic Anhydride160 - 1803 - 870 - 77[1][2]
Knoevenagel Condensation Weak bases (e.g., Pyridine, Piperidine)2-Nitrobenzaldehyde, Malonic AcidRoom Temp. to 140Minutes to hours73 - 90 (general for cinnamic acids)[3]
Boron Tribromide Mediated Synthesis Boron Tribromide / 4-DMAP & PyridineAromatic Aldehydes, Aliphatic Carboxylic Acids180 - 1908 - 1253 - 81 (for various cinnamic acids)[4]
Heck Reaction Palladium-based catalysts (e.g., Pd(OAc)₂, Pd/C)Aryl Halide, Alkene (e.g., Acrylic Acid)100 - 1500.5 - several hoursUp to 96 (general for cinnamic acids)[3][5]

Key Synthetic Methodologies and Catalysts

Perkin Reaction

The Perkin reaction is a classical and widely used method for synthesizing cinnamic acids.[6] It involves the aldol condensation of an aromatic aldehyde with an acid anhydride, catalyzed by the alkali salt of the corresponding acid.[6] For the synthesis of this compound, 2-nitrobenzaldehyde is reacted with acetic anhydride in the presence of a weak base catalyst like anhydrous sodium acetate or potassium acetate.[2][7] This method is robust, but typically requires high temperatures and prolonged reaction times to achieve good yields.[2][8]

Knoevenagel Condensation

The Knoevenagel condensation offers a versatile alternative, reacting an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid.[5] The reaction is catalyzed by weak bases like pyridine or piperidine.[5][9] This method can often be performed under milder conditions and in shorter timeframes compared to the Perkin reaction, frequently resulting in high yields.[3]

Other Catalytic Systems

More modern methods include the Heck reaction, which utilizes a palladium catalyst to couple an aryl halide with an alkene.[5] While potentially offering very high yields, the cost and toxicity of palladium catalysts can be a drawback.[3] Another novel approach involves the use of boron tribromide as a reagent to directly synthesize cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids, showing good yields for a range of derivatives.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Perkin Reaction

This protocol is adapted from the established procedure for m-Nitrocinnamic acid.[1]

Materials:

  • 2-Nitrobenzaldehyde

  • Acetic Anhydride

  • Anhydrous Sodium Acetate

  • Hydrochloric Acid (HCl)

  • Ethanol (95%)

  • Water

Procedure:

  • Combine 2-nitrobenzaldehyde (e.g., 0.33 mol), freshly fused anhydrous sodium acetate (e.g., 0.48 mol), and acetic anhydride (e.g., 0.68 mol) in a round-bottomed flask equipped with a reflux condenser.

  • Heat the mixture in an oil bath at approximately 180°C for 5-8 hours.[2]

  • After cooling slightly, pour the hot reaction mixture into a beaker containing 250-300 mL of water.

  • Boil the mixture for a few minutes to hydrolyze any unreacted acetic anhydride and then filter the solution.

  • Add a saturated solution of sodium carbonate until the solution is alkaline to convert the this compound into its soluble sodium salt.

  • Filter the solution to remove any insoluble impurities.

  • Precipitate the this compound by slowly adding a dilute solution of hydrochloric acid until the solution is acidic.

  • Filter the crude product, wash with cold water, and then recrystallize from boiling 95% ethanol to obtain the purified product.

Protocol 2: General Synthesis via Knoevenagel Condensation

Materials:

  • 2-Nitrobenzaldehyde

  • Malonic Acid

  • Pyridine or Piperidine (as catalyst)

  • Ethanol or Toluene (as solvent)

Procedure:

  • Dissolve 2-nitrobenzaldehyde and malonic acid in a suitable solvent such as ethanol or toluene in a round-bottomed flask.

  • Add a catalytic amount of a weak base, such as pyridine or piperidine.

  • The reaction mixture can be stirred at room temperature or heated to reflux, depending on the reactivity of the substrate. Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is then acidified with dilute HCl to precipitate the this compound.

  • The solid product is collected by filtration, washed with water, and recrystallized from an appropriate solvent.

Visualizing Synthetic Pathways

The following diagrams illustrate the general workflow and the relationship between different catalytic routes for the synthesis of this compound.

G cluster_workflow Experimental Workflow Reactants Reactants (e.g., 2-Nitrobenzaldehyde, Acetic Anhydride) Mixing Mixing with Catalyst (e.g., Sodium Acetate) Reactants->Mixing Reaction Heating / Reflux (160-180°C) Mixing->Reaction Hydrolysis Workup: Hydrolysis & Neutralization Reaction->Hydrolysis Precipitation Acidification to Precipitate Product Hydrolysis->Precipitation Purification Purification (Recrystallization) Precipitation->Purification Product Final Product: This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

G cluster_routes Catalytic Routes to this compound cluster_perkin Perkin Reaction cluster_knoevenagel Knoevenagel Condensation cluster_heck Heck Reaction Start Starting Materials (e.g., 2-Nitrobenzaldehyde) Perkin_Cat Catalyst: Alkali Acetate (e.g., CH3COONa) Start->Perkin_Cat Perkin_Reactant Reagent: Acetic Anhydride Knoevenagel_Cat Catalyst: Weak Base (e.g., Pyridine) Start->Knoevenagel_Cat Knoevenagel_Reactant Reagent: Malonic Acid Product This compound Perkin_Cat->Product Knoevenagel_Cat->Product Heck_Cat Catalyst: Palladium-based (e.g., Pd(OAc)2) Heck_Cat->Product Heck_Reactant Reagents: 2-Iodonitrobenzene + Acrylic Acid Heck_Reactant->Heck_Cat

References

2-Nitrocinnamic acid versus other nitro-containing compounds in photocaging applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control over the release of bioactive molecules is paramount. Photocages, or photolabile protecting groups, offer an elegant solution by enabling light-induced activation of compounds with high spatial and temporal resolution. This guide provides an in-depth comparison of 2-nitrocinnamic acid and other prominent nitro-containing photocaging groups, including ortho-nitrobenzyl (ONB), coumarin, and BODIPY derivatives, supported by experimental data and detailed protocols.

Introduction to Photocaging

Photocaging involves the temporary inactivation of a biologically active molecule by covalently attaching a light-sensitive protecting group. Upon irradiation with a specific wavelength of light, the protecting group is cleaved, releasing the active molecule and restoring its function. The choice of a photocage is critical and depends on several factors, including its absorption wavelength, one-photon and two-photon uncaging efficiency, and the chemical nature of the molecule to be caged. Nitro-aromatic compounds have historically been a cornerstone of photocage design due to their favorable photochemical properties.

Performance Comparison of Nitro-Containing Photocages

This section compares the key performance metrics of this compound, ortho-nitrobenzyl (ONB) derivatives, coumarin-based photocages, and BODIPY-based photocages. The data presented is a summary of values reported in the literature and should be considered in the context of the specific experimental conditions under which they were obtained.

Photocage ClassCompound ExampleOne-Photon Wavelength (λmax, nm)Quantum Yield (Φu)Two-Photon Wavelength (nm)Two-Photon Action Cross-Section (δu, GM)
Ortho-Nitrobenzyl (ONB) o-Nitrobenzyl acetate~260-3500.1 - 1%[1]700-8000.01 - 0.1[2]
MNI-glutamate~350-7200.06[3]
Coumarin NPE-caged coumarin3650.33[4]740~1[4][5]
DECM-caged glycine3900.12[6]--
Red-shifted coumarin480-540-740up to 1300[7]
BODIPY BODIPY-caged acetic acid515-553< 1% - 3.8%[8]900-1400up to 5.8[9]
B-methylated BODIPY~700up to 3.8%1300-1400~1[9]

Note: GM stands for Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). The uncaging action cross-section (δu) is the product of the two-photon absorption cross-section (δa) and the uncaging quantum yield (Φu).

Uncaging Mechanisms and Key Features

The efficiency and byproducts of a photocaging reaction are determined by its underlying photochemical mechanism.

General Uncaging Mechanism of Nitro-Aromatic Photocages Caged Caged Molecule (Inactive) Excited Excited State Caged->Excited Light (hν) Intermediate Aci-nitro Intermediate Excited->Intermediate Intramolecular H-atom transfer Uncaged Active Molecule Intermediate->Uncaged Byproduct Nitroso Byproduct Intermediate->Byproduct

Caption: General photochemical activation pathway for nitro-aromatic photocages.

This compound: The photochemical reactivity of this compound is primarily driven by its nitro group.[1] Upon UV light exposure, it can form transient aci-nitro tautomers, which can then undergo cyclization to produce derivatives like 1,3-dihydrobenzisoxazol-1-ol or nitrosobenzyl hemiacetals.[1] This reactivity suggests its potential for use in photolabile protecting groups.[1]

Ortho-Nitrobenzyl (ONB) Derivatives: The classic ONB cage undergoes an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the caged molecule and a nitrosobenzaldehyde or related byproduct.[4][5] While reliable, ONB derivatives typically require UV light for excitation, which can be damaging to biological samples, and often exhibit modest quantum yields.[1]

Coumarin-Based Photocages: Coumarin derivatives offer several advantages, including absorption at longer wavelengths (near-UV to visible) and often higher quantum yields compared to ONB.[6][10] The uncaging mechanism is also based on a photo-induced intramolecular reaction. The coumarin scaffold can act as an antenna, enhancing light absorption and efficiently transferring the energy to cleave the protecting group.[4][5]

BODIPY-Based Photocages: BODIPY dyes are known for their strong absorption in the visible to near-infrared (NIR) range and high fluorescence quantum yields.[11] As photocages, they can be engineered to have high extinction coefficients, although their uncaging quantum yields can be variable.[8] Their long-wavelength absorption makes them particularly suitable for applications requiring deep tissue penetration and for two-photon excitation.[9]

Experimental Protocols

Accurate characterization of photocage performance is essential for their effective application. Below are detailed protocols for two key experimental parameters.

Measurement of One-Photon Uncaging Quantum Yield (Φu) using Chemical Actinometry

This protocol describes the determination of the photolysis quantum yield of a caged compound relative to a chemical actinometer, such as potassium ferrioxalate.[12]

Materials:

  • Photocaged compound of interest

  • Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)

  • 1,10-Phenanthroline solution

  • Sulfuric acid (H₂SO₄), 0.05 M

  • Buffer solution for pH control

  • Spectrophotometer

  • Light source with a specific wavelength (e.g., laser or filtered lamp)

  • Quartz cuvettes

Procedure:

  • Actinometer Preparation: Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄. This solution is light-sensitive and should be handled in the dark.[12]

  • Irradiation of Actinometer:

    • Fill a quartz cuvette with the actinometer solution.

    • Irradiate the solution for a precisely known time, ensuring the conversion is kept low (<10%) to avoid inner filter effects.

    • Simultaneously, keep a blank (unirradiated) actinometer solution in the dark.

  • Quantification of Fe²⁺:

    • To a known aliquot of both the irradiated and blank solutions, add a buffered solution of 1,10-phenanthroline. This forms a colored complex with the Fe²⁺ ions produced during photolysis.

    • Measure the absorbance of the complex at its λmax (typically around 510 nm) using a spectrophotometer.

    • Calculate the moles of Fe²⁺ formed using the Beer-Lambert law.

  • Calculation of Photon Flux: The photon flux (I₀) of the light source can be calculated using the following equation: I₀ = (moles of Fe²⁺ formed) / (Φ_actinometer * t * f) where Φ_actinometer is the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength, t is the irradiation time, and f is the fraction of light absorbed by the actinometer solution.[12]

  • Irradiation of Sample: Irradiate a solution of the photocaged compound of interest under the exact same conditions (light source, geometry, irradiation time) as the actinometer.

  • Quantification of Uncaging: Measure the amount of the released molecule or the disappearance of the caged compound using a suitable analytical technique (e.g., HPLC, NMR, or UV-Vis spectroscopy).

  • Calculation of Sample Quantum Yield (Φu): Φu = (moles of molecule released) / (I₀ * t * f_sample) where f_sample is the fraction of light absorbed by the sample solution.

Workflow for Quantum Yield Determination cluster_actinometer Actinometer Calibration cluster_sample Sample Measurement A1 Prepare Actinometer (e.g., Ferrioxalate) A2 Irradiate Actinometer A1->A2 A3 Measure Fe²⁺ formed (Spectrophotometry) A2->A3 A4 Calculate Photon Flux (I₀) A3->A4 S4 Calculate Quantum Yield (Φu) A4->S4 Use I₀ S1 Prepare Sample Solution S2 Irradiate Sample (Identical Conditions) S1->S2 S3 Quantify Uncaged Product S2->S3 S3->S4

Caption: A flowchart outlining the key steps in determining the one-photon uncaging quantum yield.

Measurement of Two-Photon Action Cross-Section (δu) using Fluorescence Correlation Spectroscopy (FCS)

This method is particularly useful for photocages that release a fluorescent product upon uncaging.[13]

Materials:

  • Photocaged compound that releases a fluorescent molecule.

  • Two-photon microscope equipped with a femtosecond-pulsed laser and FCS hardware/software.

  • A reference dye with a known two-photon absorption cross-section.

  • Solvent appropriate for both the sample and reference dye.

Procedure:

  • Instrument Setup:

    • Align the two-photon microscope and calibrate the detection volume using a standard fluorescent dye with a known diffusion coefficient.

  • Reference Measurement:

    • Prepare a dilute solution of the reference dye.

    • Measure the two-photon excited fluorescence (TPEF) intensity as a function of excitation power.

  • Sample Measurement:

    • Prepare a solution of the photocaged compound.

    • Irradiate a small, defined volume of the sample with the two-photon laser at a specific wavelength.

    • Simultaneously, monitor the increase in fluorescence within the focal volume as the caged fluorophore is released.

  • Data Analysis:

    • The initial rate of fluorescence increase is proportional to the rate of uncaging.

    • The two-photon action cross-section (δu) can be calculated by comparing the uncaging rate of the sample to the TPEF intensity of the reference standard, taking into account the concentrations and fluorescence quantum yields of the released fluorophore and the reference dye.

    • The relationship is given by: δu_sample = δa_ref * (k_uncaging / I_ref) * (C_ref / C_sample) * (Φ_ref / Φ_product) where δa_ref is the two-photon absorption cross-section of the reference, k_uncaging is the initial rate of uncaging, I_ref is the fluorescence intensity of the reference, C are the concentrations, and Φ are the fluorescence quantum yields.

FCS-Based Two-Photon Uncaging Measurement Laser Pulsed Laser Microscope Two-Photon Microscope Laser->Microscope Sample Sample with Caged Fluorophore Microscope->Sample Detector Detector (APD) Microscope->Detector Sample->Detector Correlator Correlator Detector->Correlator Analysis Data Analysis (Calculate δu) Correlator->Analysis

Caption: Experimental setup for measuring two-photon action cross-section using FCS.

Applications in Signaling Pathways and Experimental Workflows

Photocages are powerful tools to study dynamic biological processes. Here are two examples of their application.

Activation of G-Protein Coupled Receptors (GPCRs)

Caged ligands can be used to study the activation of GPCRs with high spatiotemporal control.[4][14] This allows researchers to investigate downstream signaling events in specific cells or subcellular compartments.

GPCR Activation by a Caged Ligand CagedLigand Caged Ligand (Inactive) ActiveLigand Active Ligand CagedLigand->ActiveLigand Light GPCR GPCR ActiveLigand->GPCR Binds to GProtein G-Protein GPCR->GProtein Activates Effector Effector Protein GProtein->Effector Activates SecondMessenger Second Messenger (e.g., cAMP, Ca²⁺) Effector->SecondMessenger Generates CellularResponse Cellular Response SecondMessenger->CellularResponse Triggers

Caption: Signaling cascade initiated by the photo-release of a GPCR ligand.

Spatially Controlled Neurotransmitter Release

In neuroscience, caged neurotransmitters like glutamate are used to mimic synaptic transmission and map neural circuits.[8][15][16] Two-photon uncaging is particularly advantageous for stimulating individual dendritic spines.[15][16]

Workflow for Two-Photon Glutamate Uncaging in Brain Slices Prep Prepare Brain Slice and Perfuse with Caged Glutamate Patch Patch-Clamp a Neuron Prep->Patch Image Two-Photon Imaging of Dendritic Spines Patch->Image Uncage Two-Photon Uncaging of Glutamate at a Specific Spine Image->Uncage Record Record Postsynaptic Response (e.g., EPSC) Uncage->Record Analyze Analyze Synaptic Strength and Plasticity Record->Analyze

Caption: Experimental workflow for studying synaptic function using two-photon glutamate uncaging.

Conclusion

The selection of a photocage is a critical decision in the design of light-activated experiments. While classic ONB derivatives remain useful, newer classes of photocages based on coumarin and BODIPY scaffolds offer exciting possibilities with their red-shifted absorption and high two-photon action cross-sections, enabling deeper tissue penetration and reduced phototoxicity. Although quantitative data for this compound in photocaging applications is currently limited, its photochemical properties warrant further investigation as a potential photolabile protecting group. This guide provides a framework for comparing these different nitro-containing photocages and equips researchers with the necessary protocols to characterize and apply them in their own studies, ultimately advancing our ability to probe and control complex biological systems with light.

References

Isomeric Effects on the Biological Efficacy of Nitrocinnamic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution pattern of functional groups on an aromatic ring can profoundly influence a molecule's biological activity. This guide provides a comparative analysis of the biological efficacy of the ortho-, meta-, and para-isomers of nitrocinnamic acid. While direct comparative studies across all three isomers are limited, this document synthesizes available experimental data to offer insights into their respective antimicrobial, anticancer, and anti-inflammatory properties.

Data Presentation: A Comparative Overview

The biological activities of nitrocinnamic acid isomers are influenced by the position of the nitro group on the phenyl ring. This positioning affects the electronic properties and steric hindrance of the molecule, which in turn dictates its interaction with biological targets.

Antimicrobial Activity

The antimicrobial potential of nitrocinnamic acid isomers has been explored against various pathogens. The available data suggests a degree of isomer-dependent activity.

IsomerTest OrganismMICReference
o-Nitrocinnamic Acid Data not readily available--
m-Nitrocinnamic Acid Aspergillus niger43.5 µM[1]
Candida albicans43.5 µM[1]
p-Nitrocinnamic Acid Bacillus subtilis89.1 µg/mL[2]
Escherichia coli79.4 µg/mL[2]

Note: A direct comparison of the antibacterial activity of all three isomers from a single study is not available. The provided data is from different research, and experimental conditions may vary.

One review suggests that 4-nitrocinnamic acid (para) is more active than 3-nitrocinnamic acid (meta) against certain microbes, though this is based on a comparison of data from two separate studies[1]. Interestingly, a seminal report from 1940 found that none of the positional isomers of nitrocinnamic acid significantly inhibited the growth of Staphylococcus aureus or Escherichia coli at the highest tested dilutions[1].

Anticancer Activity

Cinnamic acid derivatives, particularly those with electron-withdrawing groups like the nitro group, have been investigated for their cytotoxic effects against cancer cell lines. While specific comparative data for the three nitrocinnamic acid isomers is sparse, the general understanding is that such derivatives can induce apoptosis and inhibit cancer cell proliferation.

Anti-inflammatory Activity

The anti-inflammatory properties of cinnamic acid derivatives are often attributed to their ability to modulate key signaling pathways, such as the NF-κB pathway, which plays a central role in the inflammatory response. The position of the nitro group is expected to influence the molecule's ability to interact with inflammatory mediators.

Note: Direct comparative data on the anti-inflammatory effects (e.g., IC50 values for inhibition of inflammatory markers) of the three nitrocinnamic acid isomers is not currently available in the literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the reproducibility and advancement of research.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Microbial Culture: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Test Compounds: Stock solutions of ortho-, meta-, and para-nitrocinnamic acid are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

2. Assay Procedure:

  • The serially diluted compounds are added to the wells of the microtiter plate.

  • The standardized microbial inoculum is then added to each well.

  • Positive (microorganism in broth without test compound) and negative (broth only) controls are included.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

3. MIC Determination:

  • Following incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

1. Cell Culture and Treatment:

  • Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the nitrocinnamic acid isomers for a specified period (e.g., 24, 48, or 72 hours).

2. MTT Addition and Incubation:

  • After the treatment period, the culture medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

  • The plate is incubated for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

3. Solubilization and Absorbance Measurement:

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

4. Data Analysis:

  • The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Mandatory Visualization

Isomeric Structures of Nitrocinnamic Acid

G cluster_ortho ortho-Nitrocinnamic Acid cluster_meta meta-Nitrocinnamic Acid cluster_para para-Nitrocinnamic Acid o_nitrocinnamic o_nitrocinnamic m_nitrocinnamic m_nitrocinnamic p_nitrocinnamic p_nitrocinnamic

Caption: Chemical structures of nitrocinnamic acid isomers.

General Experimental Workflow for Antimicrobial Susceptibility Testing

G start Start prep_culture Prepare Standardized Microbial Inoculum start->prep_culture prep_compounds Prepare Serial Dilutions of Nitrocinnamic Acid Isomers start->prep_compounds inoculate Inoculate Microtiter Plate prep_culture->inoculate prep_compounds->inoculate incubate Incubate at Appropriate Temperature inoculate->incubate read_results Visually Assess for Growth (Turbidity) incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Proposed General Signaling Pathway for Anti-inflammatory Action

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_p65 NF-κB (p65/p50) IKK->NFkB_p65 activates IkB IκBα IKK->IkB phosphorylates for degradation NFkB_p65->IkB sequesters in cytoplasm Nucleus Nucleus NFkB_p65->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes activates transcription Nitrocinnamic_Acid Nitrocinnamic Acid Isomers Nitrocinnamic_Acid->IKK Inhibits (?)

Caption: Postulated NF-κB pathway inhibition by cinnamic acids.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of 2-Nitrocinnamic acid. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and maintaining a secure research environment.

Researchers and laboratory professionals must familiarize themselves with the following operational and disposal plans before commencing any work with this compound. This powdered substance presents potential hazards, including skin, eye, and respiratory irritation.[1][2]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE, categorized by the level of protection needed for various laboratory operations.

PPE CategoryLevel of ProtectionRecommended Equipment
Hand Protection Chemical ResistanceNitrile or Butyl Rubber Gloves: These materials offer robust protection against acidic compounds.[2][3][4][5] Always inspect gloves for any signs of degradation or perforation before use.[5]
Eye and Face Protection Splash and Particulate ShieldingSafety Goggles with Side Shields: Essential for protecting against dust particles and accidental splashes.[4] In situations with a higher risk of splashing, a Face Shield worn over safety goggles is required.[4]
Respiratory Protection Particulate FiltrationN95 or P95 Particulate Respirator: To prevent the inhalation of fine powders, a NIOSH-approved respirator is necessary.[6][7][8] Proper fit testing is crucial to ensure the respirator's effectiveness.[4]
Body Protection Full CoverageLaboratory Coat or Chemical-Resistant Apron: A lab coat should be worn at all times. For tasks with a higher potential for contamination, a chemical-resistant apron provides an additional layer of protection.
Foot Protection Enclosed FootwearClosed-Toe Shoes: To protect against spills and falling objects, sturdy, closed-toe footwear is mandatory in the laboratory.

Operational Plan: From Receipt to Use

A systematic workflow is crucial for minimizing exposure and ensuring the safe handling of this compound at every stage.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage Location: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.

Preparation and Handling
  • Ventilation: All handling of this compound powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing and Transfer: When weighing or transferring the powder, use techniques that minimize dust generation, such as gentle scooping.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Spill Response

In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full complement of recommended PPE.

  • Containment: For solid spills, carefully cover the material with a damp paper towel to prevent dust from becoming airborne.[9]

  • Cleanup: Use a plastic scoop and dustpan to gently collect the spilled solid.[9][10] Avoid sweeping, which can create dust. Place the collected material and any contaminated cleaning supplies into a clearly labeled, sealable hazardous waste bag.[10]

  • Decontamination: Clean the spill area with soap and water.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Dedicated Waste Container: All solid this compound waste, including contaminated PPE (gloves, paper towels, etc.), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[11][12]

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[12] Incompatible materials can lead to dangerous chemical reactions.[1]

Container Management
  • Labeling: The hazardous waste container must be labeled with "Hazardous Waste" and the specific chemical name, "this compound."[12]

  • Secure Closure: Keep the waste container securely closed at all times, except when adding waste.[1][11]

Final Disposal
  • Licensed Disposal Company: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable chemical waste disposal company.[13]

  • Regulatory Compliance: Ensure all disposal activities comply with local, state, and federal environmental regulations.

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Receive Receive & Inspect Container Store Store in Cool, Dry, Well-Ventilated Area Receive->Store Don_PPE Don Appropriate PPE Store->Don_PPE Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Weigh_Transfer Weigh & Transfer Carefully Work_in_Hood->Weigh_Transfer Spill_Response Spill Response (If Necessary) Weigh_Transfer->Spill_Response Decontaminate Decontaminate Work Area Weigh_Transfer->Decontaminate Spill_Response->Decontaminate Dispose_Waste Dispose of Waste in Labeled Container Decontaminate->Dispose_Waste Remove_PPE Remove & Dispose of Contaminated PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.